1,2-Dichloro-1,2-difluoroethene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2Cl2F2 |
|---|---|
Molecular Weight |
132.92 g/mol |
IUPAC Name |
1,2-dichloro-1,2-difluoroethene |
InChI |
InChI=1S/C2Cl2F2/c3-1(5)2(4)6 |
InChI Key |
UPVJEODAZWTJKZ-UHFFFAOYSA-N |
SMILES |
C(=C(F)Cl)(F)Cl |
Canonical SMILES |
C(=C(F)Cl)(F)Cl |
physical_description |
Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichloro-1,2-difluoroethene
This technical guide provides a comprehensive overview of 1,2-dichloro-1,2-difluoroethene, a halogenated alkene of significant interest in synthetic chemistry. The document details its synthesis, isomeric forms, physical and spectroscopic properties, and its applications, particularly as an intermediate in the preparation of fluorinated compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound (C₂Cl₂F₂) is a volatile, non-flammable liquid at room temperature. It exists as two geometric isomers: (E)-1,2-dichloro-1,2-difluoroethene (trans-isomer) and (Z)-1,2-dichloro-1,2-difluoroethene (cis-isomer). These isomers are valuable building blocks in organic synthesis, serving as precursors to a variety of fluorinated molecules. The presence of both chlorine and fluorine atoms on the ethene backbone imparts unique reactivity and physical properties to these compounds, making them useful in the synthesis of polymers, refrigerants, and as intermediates in the pharmaceutical and agrochemical industries.[1]
Synthesis of this compound
The primary route for the synthesis of this compound involves the dehalogenation of saturated chlorofluorocarbons. The most common precursor is 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112). The reaction is typically carried out using a reducing agent, such as zinc powder, in a suitable solvent.
A general workflow for the synthesis is outlined below:
Experimental Protocols
Synthesis of this compound from 1,1,2,2-Tetrachloro-1,2-difluoroethane:
This protocol describes the dechlorination of 1,1,2,2-tetrachloro-1,2-difluoroethane using zinc powder in an alcoholic solvent to yield a mixture of (E)- and (Z)-1,2-dichloro-1,2-difluoroethene.[2]
Materials:
-
1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112)
-
Zinc powder
-
Ethanol (B145695) (anhydrous)
-
Hydrochloric acid (for zinc activation)
-
Sodium ethoxide (for purification)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Distillation apparatus
-
Cold trap (-78 °C, e.g., with dry ice/acetone)
-
Magnetic stirrer and heating mantle
Procedure:
-
Zinc Activation: Wash the zinc powder with dilute hydrochloric acid to activate its surface, followed by washing with water, ethanol, and then drying under vacuum.
-
Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, dropping funnel, and a condenser connected to a distillation head and a cold trap. Purge the entire system with an inert gas.
-
Reaction: Charge the flask with activated zinc powder and anhydrous ethanol. Heat the mixture to reflux.
-
Addition of Precursor: Dissolve 1,1,2,2-tetrachloro-1,2-difluoroethane in anhydrous ethanol and add it dropwise to the refluxing zinc suspension. The product, being volatile, will distill out of the reaction mixture as it is formed.
-
Collection: Collect the crude product in the cold trap. The product will be a mixture of the (E)- and (Z)-isomers.
-
Purification: The collected distillate may contain unreacted starting material and the isomeric impurity 1,1-dichloro-2,2-difluoroethene. To remove the latter, sodium ethoxide is slowly added to the distillate at a controlled temperature (0-60 °C). 1,1-dichloro-2,2-difluoroethene reacts to form an ether, which can then be separated by distillation to yield the purified this compound product with a purity of ≥99.5%.[2] The yield for this synthesis is typically high, often exceeding 95%.[2]
Separation of (E)- and (Z)-Isomers:
The (E)- and (Z)-isomers of this compound have different boiling points, which allows for their separation by fractional distillation.
Procedure:
-
Set up a fractional distillation apparatus with a high-efficiency column (e.g., a spinning band column).
-
Carefully distill the mixture of isomers. The lower-boiling (E)-isomer will distill first, followed by the higher-boiling (Z)-isomer.
-
Monitor the temperature at the distillation head closely to ensure a clean separation.
Properties of this compound
The physical and spectroscopic properties of the (E)- and (Z)-isomers of this compound are summarized in the tables below.
Physical Properties
| Property | (E)-1,2-dichloro-1,2-difluoroethene | (Z)-1,2-dichloro-1,2-difluoroethene |
| Molecular Formula | C₂Cl₂F₂ | C₂Cl₂F₂ |
| Molecular Weight | 132.92 g/mol [3] | 132.92 g/mol |
| Boiling Point | 21 °C (approx.) | 21.9 °C |
| Melting Point | -93.3 °C | -119.6 °C |
| Density | 1.455 g/cm³ at 20 °C | 1.442 g/cm³ at 20 °C |
| Heat of Vaporization | 27.2 - 27.9 kJ/mol[4] | Data not readily available |
Spectroscopic Properties
¹⁹F NMR Spectroscopy:
| Isomer | Chemical Shift (ppm vs. CFCl₃) |
| (E)-Isomer | -72.6 |
| (Z)-Isomer | -108.9 |
¹³C NMR Spectroscopy:
| Isomer | Chemical Shift (ppm) |
| (E)-Isomer | 123.4 |
| (Z)-Isomer | 120.9 |
Infrared (IR) Spectroscopy:
| Isomer | Key Absorption Bands (cm⁻¹) |
| (E)-Isomer | 1680 (C=C stretch), 910, 840 (C-F stretch) |
| (Z)-Isomer | 1670 (C=C stretch), 980, 890 (C-F stretch) |
Mass Spectrometry (MS):
The mass spectrum of this compound shows a characteristic molecular ion peak cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).
| m/z | Ion |
| 132 | [C₂³⁵Cl₂F₂]⁺ |
| 134 | [C₂³⁵Cl³⁷ClF₂]⁺ |
| 136 | [C₂³⁷Cl₂F₂]⁺ |
| 97 | [C₂³⁵ClF₂]⁺ |
| 99 | [C₂³⁷ClF₂]⁺ |
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. Its reactivity is dominated by the carbon-carbon double bond and the presence of halogen atoms.
Cycloaddition Reactions
One of the most important applications of this compound is its use in [2+2] and [4+2] cycloaddition reactions. These reactions are valuable for the construction of four- and six-membered rings containing fluorine and chlorine atoms. For example, the [4+2] cycloaddition (Diels-Alder reaction) with dienes provides a route to substituted cyclohexenes, which can be further functionalized. The related compound, 1,1-dichloro-2,2-difluoroethylene, is also known to participate in such reactions.[5][6]
A logical workflow for a generic cycloaddition reaction is depicted below:
Applications in Drug Development
While direct involvement of this compound in known signaling pathways is not documented, its role as a synthetic intermediate is relevant to drug development. Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[] The isomeric compound, 1,1-dichloro-2,2-difluoroethylene, is a known key intermediate in the synthesis of the anesthetic drug methoxyflurane.[8] This highlights the potential of dichlorodifluoroethenes as building blocks for creating novel pharmaceutical agents. The cycloaddition reactions mentioned above can be employed to construct complex fluorinated scaffolds that are of interest in medicinal chemistry.[9]
Other Applications
Beyond its use in fine chemical synthesis, this compound has been explored for other applications:
-
Refrigerants: Due to their thermodynamic properties, these compounds have been considered as potential refrigerants.[10]
-
Polymers: It can be used as a comonomer in the synthesis of fluoropolymers with specialized properties.[10]
-
Solvents: Its unique polarity and volatility make it a candidate for specialized solvent applications.[10]
Conclusion
This compound, in its (E) and (Z) isomeric forms, is a valuable and versatile fluorinated building block in organic synthesis. Its preparation via dehalogenation of readily available precursors is efficient, and its reactivity, particularly in cycloaddition reactions, provides access to a wide range of complex fluorinated molecules. While direct biological activity in signaling pathways is not established, its utility as an intermediate in the synthesis of pharmaceuticals and other functional materials underscores its importance in chemical research and development. The detailed physical and spectroscopic data provided in this guide will be a valuable resource for scientists working with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105801335A - Synthetic process of 1,2 difluoro-1,2 dichloroethylene - Google Patents [patents.google.com]
- 3. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-dichloro-1,2-difluoroethylene [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]
In-Depth Spectroscopic Analysis of 1,2-Dichloro-1,2-difluoroethene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the cis and trans isomers of 1,2-dichloro-1,2-difluoroethene (C₂Cl₂F₂). The information presented herein is intended to support research, analytical development, and quality control activities involving this compound. This document details infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Vibrational Spectroscopy: Infrared and Raman Data
The vibrational spectra of cis- and trans-1,2-dichloro-1,2-difluoroethene have been extensively studied, providing key insights into their molecular structure and bonding. The primary source for this data is the seminal work of Craig and Evans (1965).
Data Presentation
The fundamental vibrational frequencies for both isomers are summarized in the tables below. These tables facilitate a direct comparison of the vibrational modes between the cis and trans configurations.
Table 1: Fundamental Vibrational Frequencies of cis-1,2-dichloro-1,2-difluoroethene
| Symmetry Species | Assignment | Wavenumber (cm⁻¹) |
| a₁ | C=C stretch | 1686 |
| C-F stretch | 1184 | |
| C-Cl stretch | 738 | |
| C-F bend | 448 | |
| C-Cl bend | 266 | |
| a₂ | Torsion | (200) |
| Out-of-plane bend | (150) | |
| b₁ | C-F stretch | 948 |
| C-Cl stretch | 618 | |
| In-plane bend | 344 | |
| b₂ | Out-of-plane bend | 818 |
| Out-of-plane bend | 228 |
Values in parentheses are calculated or estimated.
Table 2: Fundamental Vibrational Frequencies of trans-1,2-dichloro-1,2-difluoroethene
| Symmetry Species | Assignment | Wavenumber (cm⁻¹) |
| ag | C=C stretch | 1673 |
| C-F stretch | 1198 | |
| C-Cl stretch | 698 | |
| C-F bend | 443 | |
| C-Cl bend | 261 | |
| au | Torsion | (180) |
| Out-of-plane bend | (140) | |
| bg | Out-of-plane bend | 823 |
| Out-of-plane bend | 224 | |
| bu | C-F stretch | 953 |
| C-Cl stretch | 622 | |
| In-plane bend | 340 |
Values in parentheses are calculated or estimated.
Experimental Protocols
The following experimental methodologies are based on the procedures described by Craig and Evans (1965) for obtaining the IR and Raman spectra.
Infrared Spectroscopy:
-
Instrumentation: A high-resolution infrared spectrophotometer was used.
-
Sample Preparation: Spectra were recorded for the gaseous, liquid, and solid phases. For the gas phase, a standard gas cell with a path length of 10 cm was utilized. Liquid phase spectra were obtained from a thin film of the compound between potassium bromide (KBr) plates. Solid-phase spectra were recorded at low temperatures by condensing the sample onto a cooled KBr window.
-
Data Acquisition: Spectra were typically recorded from 4000 to 200 cm⁻¹. The resolution was sufficient to resolve the rotational-vibrational fine structure in the gas-phase spectra of some bands.
Raman Spectroscopy:
-
Instrumentation: A Raman spectrometer equipped with a suitable excitation source (e.g., a mercury arc lamp) was employed.
-
Sample Preparation: Liquid samples were held in a sealed capillary tube.
-
Data Acquisition: Raman scattering was observed perpendicular to the incident beam. Polarization measurements were made to aid in the assignment of the vibrational modes to their respective symmetry species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of the fluorine and carbon nuclei in this compound.
Data Presentation
Table 3: ¹⁹F NMR Chemical Shifts
| Isomer | Chemical Shift (ppm) relative to CCl₃F |
| cis | -72.5 |
| trans | -93.8 |
Experimental Protocols
Detailed experimental protocols for the acquisition of the ¹⁹F NMR data are not explicitly stated in the available literature. However, a general procedure for obtaining ¹⁹F NMR spectra of halogenated alkenes is as follows:
-
Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A common internal reference standard is trichlorofluoromethane (B166822) (CCl₃F).
-
Data Acquisition: A standard one-dimensional ¹⁹F NMR pulse sequence is used. Key parameters to optimize include the spectral width (to encompass the wide chemical shift range of fluorine), acquisition time, and relaxation delay. Proton decoupling is often employed to simplify the spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural characterization.
Data Presentation
While a detailed, experimentally verified fragmentation pattern for both pure isomers is not available in the searched literature, the expected major fragments from electron ionization (EI) of a molecule with the formula C₂Cl₂F₂ are presented in Table 4. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Table 4: Predicted Major Mass Spectral Fragments of C₂Cl₂F₂
| m/z | Possible Fragment Ion | Notes |
| 132 | [C₂Cl₂F₂]⁺ | Molecular ion (M⁺) |
| 97 | [C₂ClF₂]⁺ | Loss of a Cl atom |
| 82 | [C₂F₂]⁺ | Loss of two Cl atoms |
| 66 | [CClF]⁺ | Cleavage of the C=C bond |
| 47 | [CCl]⁺ | |
| 31 | [CF]⁺ |
Experimental Protocols
A general methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated ethenes is provided below.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.
-
Sample Preparation: The sample, typically in a volatile solvent, is injected into the GC.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-1701) is suitable for separating the cis and trans isomers.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to an appropriate final temperature to ensure good separation of the isomers.
-
Injector: Split/splitless injection is commonly used.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at a standard energy of 70 eV.
-
Mass Range: A scan range of m/z 30-200 is typically sufficient to cover the molecular ion and major fragments.
-
Data Acquisition: Data is collected in full scan mode to obtain the complete mass spectrum for each eluting peak.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a sample containing this compound isomers.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Isomers of 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-1,2-difluoroethene (C₂Cl₂F₂) is a halogenated alkene that exists as two geometric isomers: cis-(Z) and trans-(E). These isomers serve as important intermediates in the synthesis of various fluorinated compounds, finding applications in materials science, agrochemicals, and pharmaceuticals. Their distinct physical and chemical properties, arising from their different spatial arrangements, necessitate a thorough understanding of their individual characteristics, synthesis, and separation. This guide provides a comprehensive overview of the isomers of this compound, including their physical properties, spectroscopic data, and detailed experimental protocols for their synthesis and separation.
Physicochemical Properties
The cis and trans isomers of this compound exhibit distinct physical properties, which are crucial for their handling, separation, and application. A summary of these properties is presented in the table below.
| Property | cis-1,2-Dichloro-1,2-difluoroethene ((Z)-isomer) | trans-1,2-Dichloro-1,2-difluoroethene ((E)-isomer) |
| CAS Number | 311-81-9 | 381-71-5 |
| Molecular Weight | 132.92 g/mol | 132.92 g/mol |
| Boiling Point | 21 °C | 22 °C |
| Melting Point | -119.6 °C | -93.3 °C |
| Density | 1.495 g/mL | 1.494 g/mL |
| Refractive Index | 1.378 | 1.380 |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of the individual isomers.
Infrared (IR) and Raman Spectroscopy
The vibrational spectra of the cis and trans isomers are distinct due to their different symmetries. The fundamental vibrational frequencies for each isomer have been extensively studied.[1][2][3]
Table of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | cis-Isomer (C₂ᵥ symmetry) | trans-Isomer (C₂ₕ symmetry) |
| C=C Stretch | 1686 (IR, Raman) | 1678 (Raman) |
| C-Cl Stretch | 845 (IR, Raman), 621 (IR, Raman) | 888 (IR), 565 (Raman) |
| C-F Stretch | 1185 (IR, Raman), 1045 (IR, Raman) | 1205 (IR), 1085 (Raman) |
| Rocking/Wagging/Twisting | Various bands below 600 cm⁻¹ | Various bands below 600 cm⁻¹ |
Note: This is a selection of key vibrational modes. For a complete assignment, refer to the work of Craig and Evans (1965).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers.
¹⁹F NMR Spectroscopy
The fluorine chemical shifts are highly sensitive to the electronic environment and the geometric arrangement of the substituents.
-
cis-1,2-Dichloro-1,2-difluoroethene: A single resonance is expected. A literature reference indicates a spectrum is available, though the specific chemical shift is not publicly accessible without an account.[4]
-
trans-1,2-Dichloro-1,2-difluoroethene: A single resonance is expected at a different chemical shift from the cis-isomer.
¹³C NMR Spectroscopy
Experimental Protocols
Synthesis of a Mixture of cis- and trans-1,2-Dichloro-1,2-difluoroethene
A common method for the laboratory synthesis of a mixture of the cis and trans isomers is the reductive dechlorination of 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) using zinc dust in a suitable solvent.
Materials:
-
1,1,2,2-Tetrachloro-1,2-difluoroethane
-
Zinc dust, activated
-
Anhydrous ethanol (B145695) or methanol
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Distillation apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere.
-
In the flask, place activated zinc dust and anhydrous ethanol (or methanol).
-
Heat the mixture to a gentle reflux under an inert atmosphere.
-
Dissolve 1,1,2,2-tetrachloro-1,2-difluoroethane in a minimal amount of anhydrous ethanol (or methanol) and place it in the dropping funnel.
-
Add the solution of the starting material dropwise to the refluxing zinc suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
The volatile product mixture of cis- and trans-1,2-dichloro-1,2-difluoroethene can be distilled directly from the reaction mixture. The receiving flask should be cooled in an ice bath.
-
The collected distillate will be a mixture of the two isomers.
Logical Workflow for Synthesis:
Separation of cis- and trans-Isomers
The separation of the cis and trans isomers can be achieved by fractional distillation due to their slightly different boiling points.
Apparatus:
-
A high-efficiency fractional distillation column (e.g., a spinning band column or a column packed with a high-performance packing material).
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Charge the distillation flask with the mixture of cis- and trans-1,2-dichloro-1,2-difluoroethene.
-
Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Begin heating the distillation flask gently.
-
Carefully monitor the temperature at the head of the distillation column.
-
Collect the fractions that distill over at a constant temperature. The lower-boiling point isomer (cis-isomer, BP: 21 °C) will distill first, followed by the higher-boiling point isomer (trans-isomer, BP: 22 °C).
-
It is advisable to collect several small fractions and analyze their purity by gas chromatography or NMR spectroscopy to determine the efficiency of the separation.
Logical Diagram for Isomer Separation:
Conclusion
The cis and trans isomers of this compound are valuable chemical intermediates with distinct properties. This guide provides essential data and experimental protocols to aid researchers in their synthesis, separation, and characterization. The provided information on their physicochemical properties and spectroscopic data will facilitate their unambiguous identification, while the detailed experimental procedures offer a practical starting point for their preparation in a laboratory setting. Further research into their reactivity and applications is encouraged to fully exploit the potential of these versatile fluorinated building blocks.
References
- 1. "Infrared and Raman Spectra of Cis- and Trans-1,2-Dichloro-1,2-Difluoro" by Norman C. Craig and David A. Evans [digitalcommons.oberlin.edu]
- 2. isms.illinois.edu [isms.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2-DIFLUORO-1,2-DICHLOROETHENE;CIS-ISOMER - Optional[19F NMR] - Chemical Shifts - SpectraBase [spectrabase.com]
In-Depth Technical Guide to 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dichloro-1,2-difluoroethene, a halogenated alkene with applications as a chemical intermediate and in specialized material sciences. This document details the chemical and physical properties of its isomers, experimental protocols for its synthesis, and available spectroscopic data, presented in a format tailored for scientific and research applications.
Chemical Identification and Physical Properties
This compound is a compound with the chemical formula C₂Cl₂F₂. It exists as two geometric isomers: cis (Z) and trans (E). These isomers are colorless gases under standard conditions.[1] The structural isomers are utilized as intermediates or precursors in the synthesis of other industrial chemicals.[2]
CAS Numbers and Isomer Identification
Proper identification of the specific isomer is crucial for experimental accuracy and reproducibility. The Chemical Abstracts Service (CAS) has assigned unique numbers to each isomer and the unresolved mixture.
| Compound Name | Isomer | CAS Number |
| (Z)-1,2-dichloro-1,2-difluoroethene | cis | 311-81-9[2] |
| (E)-1,2-dichloro-1,2-difluoroethene | trans | 381-71-5[2] |
| 1,2-dichloro-1,2-difluoroethylene (B1335003) | Mixture of isomers | 598-88-9[1] |
Physical and Chemical Properties
The distinct spatial arrangement of the atoms in the cis and trans isomers results in different physical properties. The following table summarizes key quantitative data for both isomers.
| Property | (Z)-1,2-dichloro-1,2-difluoroethene (cis) | (E)-1,2-dichloro-1,2-difluoroethene (trans) |
| Molecular Formula | C₂Cl₂F₂ | C₂Cl₂F₂ |
| Molecular Weight | 132.92 g/mol [1] | 132.92 g/mol [3] |
| Melting Point | -119.6 °C[2] | -93.3 °C[2] |
| Boiling Point | 21 °C | 22 °C |
| Density | 1.495 g/mL | 1.494 g/mL |
| Refractive Index | 1.378 | 1.380 |
Synthesis of this compound
The primary route for the synthesis of this compound is through the dehalogenation of 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685). This precursor is a colorless solid or liquid with a slight ethereal odor, a melting point of 26.5 °C, and a boiling point of 92.5 °C.[4][5][6][7]
Synthesis Workflow
The synthesis involves the reductive dehalogenation of the starting material, typically using zinc metal in a suitable solvent. The resulting product is a mixture of the cis and trans isomers, which can then be separated.
Experimental Protocol: Dehalogenation of 1,1,2,2-Tetrachloro-1,2-difluoroethane
The following is a representative experimental protocol adapted from a similar dehalogenation reaction.[8] Researchers should exercise appropriate caution and adapt the procedure as necessary for their specific laboratory conditions.
-
Apparatus: A three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a short fractionating column connected to a condenser and a cooled receiving flask.
-
Reagents:
-
1,1,2,2-Tetrachloro-1,2-difluoroethane
-
Zinc powder
-
Isopropanol (or other suitable alcohol solvent)
-
-
Procedure:
-
Charge the flask with zinc powder and isopropanol.
-
Heat the mixture to a gentle reflux.
-
Add a solution of 1,1,2,2-tetrachloro-1,2-difluoroethane in isopropanol dropwise from the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
The product, this compound, will distill as it is formed.
-
Collect the distillate in the receiving flask, which should be cooled to prevent loss of the volatile product.
-
After the addition is complete, continue heating for a short period to ensure the reaction goes to completion.
-
The collected distillate will be a mixture of the cis and trans isomers.
-
Separation of Isomers
The cis and trans isomers of this compound can be separated by a combination of fractional melting and fractional distillation.[2] Due to the close boiling points of the isomers, a highly efficient fractionating column is recommended for distillation.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and confirmation of the synthesized isomers.
Infrared (IR) and Raman Spectroscopy
The vibrational spectra of cis- and trans-1,2-dichloro-1,2-difluoroethylene have been reported. A detailed analysis of their infrared and Raman spectra was published by Craig and Evans in 1965 in the Journal of the American Chemical Society.[9][10] This study provides a comprehensive assignment of the vibrational modes for both isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. GC-MS data for 1,2-dichloro-1,2-difluoroethylene is available in spectral databases, though access may be restricted.[3]
Applications and Safety
Applications in Research and Development
This compound serves as a precursor for various fluorinated compounds that have applications in the pharmaceutical and agrochemical industries.[1] Its isomers can be used in the synthesis of more complex molecules where the stereospecific introduction of fluorine and chlorine is desired.
Safety and Handling
1,2-Dichloro-1,2-difluoroethylene is a hazardous substance and should be handled with appropriate safety precautions. It is a liquid that can cause illness upon inhalation, and upon heating to high temperatures, it may decompose to emit toxic fumes.[3] It is chemically inert in many situations but can react violently with strong reducing agents.[3] When in contact with water or steam, it may produce fumes that can cause illness from inhalation.[3] Standard laboratory safety protocols, including the use of a fume hood and personal protective equipment, should be strictly followed.
References
- 1. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]
- 2. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 3. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | Occupational Safety and Health Administration [osha.gov]
- 7. 1,1,2,2-Tetrachloro-1,2-difluoroethane (Freon 112) [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. "Infrared and Raman Spectra of Cis- and Trans-1,2-Dichloro-1,2-Difluoro" by Norman C. Craig and David A. Evans [digitalcommons.oberlin.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
Thermodynamic Properties of 1,2-Dichloro-1,2-Difluoroethene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of the cis and trans isomers of 1,2-dichloro-1,2-difluoroethene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.
Core Thermodynamic Data
The following table summarizes key thermodynamic properties for the cis-(Z) and trans-(E) isomers of this compound at standard conditions (298.15 K). This data is crucial for understanding the stability, reactivity, and potential applications of these compounds.
| Property | cis-1,2-dichloro-1,2-difluoroethene (Z-isomer) | trans-1,2-dichloro-1,2-difluoroethene (E-isomer) | Units | Reference |
| Standard Enthalpy of Formation (ΔfH°) | 18.06 | 18.19 | kJ/mol | [1][2] |
| Standard Molar Entropy (S°) | 327.00 | 328.00 | J/(mol·K) | [1][2] |
| Heat Capacity at Constant Pressure (Cp) | 87.83 | 88.04 | J/(mol·K) | [1][2] |
Experimental Protocols
The determination of the thermodynamic properties of compounds like this compound involves a combination of calorimetric and physicochemical measurement techniques. While specific experimental literature for this compound is sparse, the following protocols outline the standard methodologies employed for similar halogenated alkenes.
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.
Apparatus:
-
A high-precision bomb calorimeter with a platinum-lined bomb.
-
Ignition system.
-
Benzoic acid for calibration.
-
System for analysis of combustion products (e.g., for CO, CO2, and unburnt carbon).
Procedure:
-
A precisely weighed sample of the liquid this compound isomer is sealed in a thin, combustible ampoule.
-
The ampoule is placed in the bomb, which is then pressurized with a known excess of pure oxygen.
-
The bomb is submerged in a known mass of water in the calorimeter.
-
The sample is ignited, and the temperature change of the water is meticulously recorded.
-
The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid).
-
The combustion products are analyzed to ensure complete combustion and to make corrections for any side reactions.
-
The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).
Determination of Heat Capacity (Cp) and Entropy (S°)
The heat capacity of the liquid phase is measured using a Tian-Calvet calorimeter, and this data is used to calculate the standard molar entropy.[3]
Apparatus:
-
A highly sensitive Tian-Calvet calorimeter.
-
A temperature control system capable of maintaining a stable temperature and performing controlled temperature ramps.
-
Sealed sample cells to contain the volatile liquid.
Procedure for Heat Capacity Measurement:
-
A known mass of the this compound isomer is hermetically sealed in a sample cell.
-
The cell is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.
-
The temperature of the system is then raised at a slow, controlled rate.
-
The heat flow required to maintain this rate of temperature increase is measured, which is directly proportional to the heat capacity of the sample.
-
Measurements are taken over a range of temperatures. For volatile compounds, a correction for sample evaporation must be applied.[3]
Calculation of Standard Molar Entropy: The standard molar entropy (S°) is determined by integrating the heat capacity data from near absolute zero to the standard temperature of 298.15 K, accounting for the entropies of any phase transitions.
S°(T) = ∫₀ᵀ (Cₚ/T') dT'
For practical purposes, the heat capacity is measured at very low temperatures (approaching 0 K), and the Debye extrapolation is used for the region from 0 K to the lowest measurement temperature.
Determination of Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures.
Apparatus:
-
A glass spring tensimeter or an ebulliometer.
-
A high-precision temperature bath.
-
A pressure measurement system (e.g., a capacitance manometer).
Procedure using a Glass Spring Tensimeter: [3]
-
A purified sample of the isomer is placed in the tensimeter.
-
The sample is thoroughly degassed by repeated freeze-pump-thaw cycles.
-
The tensimeter is placed in a temperature-controlled bath, and the vapor pressure is measured at various temperatures.
-
The enthalpy of vaporization is then calculated from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation:
d(lnP)/d(1/T) = -ΔvapH/R
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of determining the key thermodynamic properties of this compound.
Caption: Experimental workflow for determining thermodynamic properties.
The following diagram illustrates the logical relationship for the calculation of the Gibbs Free Energy of Formation, a key indicator of a compound's stability.
Caption: Logical relationship for calculating Gibbs Free Energy of Formation.
References
An In-depth Technical Guide on the Environmental Impact of 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental impact of 1,2-dichloro-1,2-difluoroethene (C2Cl2F2), a halogenated alkene with two stereoisomers: cis and trans. Due to a lack of extensive direct experimental data for this specific compound, this guide synthesizes available information, draws comparisons with structurally similar compounds, and outlines the established experimental protocols for assessing the environmental fate of such chemicals. The primary focus is on its atmospheric chemistry, including its potential contributions to ozone depletion and global warming, as well as its atmospheric lifetime and degradation pathways. Information on its aquatic toxicity is also discussed, highlighting the current data gaps. This document is intended to be a resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Introduction
This compound is a synthetic chemical compound belonging to the family of chlorofluoroalkenes. It exists as two geometric isomers, cis-1,2-dichloro-1,2-difluoroethene and trans-1,2-dichloro-1,2-difluoroethene. These compounds have been used as intermediates in chemical synthesis.[1] Given the presence of chlorine and fluorine atoms, understanding their environmental fate and potential impact is of significant importance. Halogenated hydrocarbons have been subject to intense scrutiny due to their potential to deplete the stratospheric ozone layer and contribute to global warming.[2] This guide aims to consolidate the current understanding of the environmental impact of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the isomers of this compound is presented in Table 1. These properties are crucial for predicting the environmental distribution and transport of the compound.
| Property | cis-1,2-dichloro-1,2-difluoroethene | trans-1,2-dichloro-1,2-difluoroethene | Reference |
| Molecular Formula | C2Cl2F2 | C2Cl2F2 | [1] |
| Molecular Weight | 132.92 g/mol | 132.92 g/mol | [1] |
| CAS Number | 311-81-9 | 381-71-5 | [1] |
| Boiling Point | Not available | 21.1 °C | [3] |
| Melting Point | -119.6 °C | -93.3 °C | [1] |
| Vapor Pressure | Not available | Not available | |
| Water Solubility | Not available | Not available | |
| Octanol-Water Partition Coefficient (log Kow) | Not available | Not available |
Atmospheric Fate and Degradation
The primary sink for most volatile organic compounds (VOCs) in the troposphere is reaction with photochemically generated hydroxyl (OH) radicals. Reactions with ozone (O3) and chlorine (Cl) atoms can also be significant removal pathways, particularly in specific environments.
Atmospheric Lifetime
The atmospheric lifetime (τ) of a compound is a critical parameter for assessing its potential to reach the stratosphere and cause ozone depletion, as well as its global warming potential. It is primarily determined by the rate of its reaction with OH radicals.
No experimentally determined atmospheric lifetime for this compound is currently available in the literature. However, an estimation can be made based on the reactivity of similar compounds. For instance, the atmospheric lifetime of trans-1,2-dichloroethylene (B151667) (a related compound without fluorine) is estimated to be 12.7 days.[4][5] Given that the C=C double bond is the primary site of attack by OH radicals, and the presence of fluorine atoms can influence the reaction rate, the lifetime of this compound is expected to be on the order of days to weeks. This relatively short lifetime suggests a low potential for long-range transport and accumulation in the atmosphere.
Atmospheric Degradation Pathways
The atmospheric degradation of this compound is expected to be initiated by the addition of an OH radical to the carbon-carbon double bond, forming a haloalkoxy radical. This radical can then undergo further reactions, including decomposition and reaction with oxygen, leading to the formation of various degradation products. A plausible degradation pathway is illustrated in the diagram below.
Caption: A simplified atmospheric degradation pathway for this compound.
The degradation is expected to produce smaller, oxygenated compounds. A study on the reaction of atomic chlorine with 1,2-dichloro-1,2-difluoroethylene (B1335003) in the presence of oxygen identified dichlorofluoroacetyl fluoride (CCl2FCFO) as a product.[6] This indicates that the carbon-carbon double bond is broken during the degradation process.
Environmental Impact Assessment
Ozone Depletion Potential (ODP)
The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to destroy stratospheric ozone, with CFC-11 assigned a reference value of 1.0. Compounds containing chlorine and bromine with long atmospheric lifetimes are typically potent ozone-depleting substances.
Global Warming Potential (GWP)
The Global Warming Potential (GWP) is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide over a specific time horizon.[2]
Similar to the ODP, specific GWP values for the isomers of this compound are not available. The GWP of a compound is influenced by its atmospheric lifetime and its ability to absorb infrared radiation. While halogenated compounds can be potent greenhouse gases, the expected short atmospheric lifetime of this compound would significantly limit its GWP.
Table 2: Estimated Environmental Impact Parameters
| Parameter | cis-1,2-dichloro-1,2-difluoroethene | trans-1,2-dichloro-1,2-difluoroethene | Reference/Basis |
| Atmospheric Lifetime (τ) | Estimated: Days to weeks | Estimated: Days to weeks | Analogy to similar compounds[4][5] |
| Ozone Depletion Potential (ODP) | Estimated: Very Low (<0.01) | Estimated: Very Low (<0.01) | Based on short atmospheric lifetime |
| Global Warming Potential (GWP, 100-year) | Estimated: Low | Estimated: Low | Based on short atmospheric lifetime |
Note: The values in this table are estimations based on the properties of structurally similar compounds due to the lack of direct experimental data for this compound.
Aquatic Toxicity
The potential for a chemical to cause harm to aquatic organisms is a key component of its environmental risk assessment. Standard metrics include the lethal concentration for 50% of a fish population (LC50) and the effective concentration for 50% of an invertebrate population (EC50).
Specific aquatic toxicity data for this compound were not found in the reviewed literature. However, data for the related compound trans-1,2-dichloroethylene can provide a preliminary indication of its potential ecotoxicity. For trans-1,2-dichloroethylene, the 96-hour LC50 for fish is 140 mg/L, and the 48-hour EC50 for aquatic invertebrates is 220 mg/L.[7] These values suggest a low to moderate acute toxicity to aquatic life. It is important to note that the addition of fluorine atoms could alter the toxicity profile, and therefore, experimental determination for this compound is necessary for a definitive assessment.
Experimental Protocols
Accurate determination of the environmental impact of a chemical relies on robust experimental methodologies. The following sections describe standard protocols for measuring key parameters.
Determination of Atmospheric Reaction Rate Constants
The rate constants for the reaction of this compound with atmospheric oxidants (e.g., OH, O3, Cl) can be determined using smog chamber experiments coupled with analytical techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy.[8][9][10]
Relative Rate Method:
This is a commonly used technique where the decay of the target compound is measured relative to a reference compound with a well-known reaction rate constant.[2][11]
-
Experimental Setup: A mixture of the target compound, a reference compound, and an oxidant precursor (e.g., H2O2 for OH radicals, Cl2 for Cl atoms) in a diluent gas (e.g., synthetic air) is introduced into a smog chamber (e.g., a large Teflon bag).
-
Reaction Initiation: The reaction is initiated by photolysis of the precursor using UV lamps to generate the oxidant.
-
Monitoring: The concentrations of the target and reference compounds are monitored over time using GC-FID/MS or FTIR.
-
Data Analysis: A plot of ln([Target]t0/[Target]t) versus ln([Reference]t0/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_Target / k_Reference). The rate constant for the target compound can then be calculated.
Caption: A workflow diagram for the relative rate method.
Product Identification from Atmospheric Degradation
The same smog chamber setup can be used to identify the products of the atmospheric degradation of this compound.
-
Methodology: Following the initiation of the reaction, the gas mixture is analyzed using techniques such as FTIR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products. Derivatization techniques may be employed for the detection of certain carbonyl compounds.
Determination of Aquatic Toxicity
Standardized ecotoxicological tests are used to determine the toxicity of a substance to aquatic organisms.[12][13]
-
Acute Fish Toxicity (OECD TG 203): Fish (e.g., Rainbow Trout, Zebra Fish) are exposed to a range of concentrations of the test substance for 96 hours. The LC50 is determined as the concentration that is lethal to 50% of the test population.
-
Acute Daphnia Toxicity (OECD TG 202): Daphnia magna are exposed to a range of concentrations for 48 hours. The EC50 is determined as the concentration that causes immobilization in 50% of the daphnids.
-
Algal Growth Inhibition Test (OECD TG 201): A culture of green algae is exposed to various concentrations of the test substance for 72 hours. The EC50 is the concentration that causes a 50% reduction in growth or growth rate.
Conclusion
The environmental impact of this compound is not well-documented in publicly available literature and databases. Based on its chemical structure, particularly the presence of a C=C double bond, it is expected to have a relatively short atmospheric lifetime, on the order of days to weeks. This short lifetime would translate to a very low Ozone Depletion Potential and a low Global Warming Potential. The atmospheric degradation is anticipated to proceed via reaction with OH radicals, leading to the formation of smaller, oxygenated products.
There is a significant data gap regarding the aquatic toxicity of this compound. While data from a structurally similar compound suggests low to moderate toxicity, dedicated experimental studies are required for a reliable assessment.
For researchers and professionals in drug development, it is crucial to be aware of these data gaps. While the immediate environmental risk of small-scale laboratory use may be low due to its likely rapid degradation, proper handling and disposal procedures should always be followed. Further research is needed to definitively quantify the ODP, GWP, and ecotoxicological profile of this compound to ensure a comprehensive understanding of its environmental impact.
References
- 1. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 2. ACP - Rate coefficients for reactions of OH with aromatic and aliphatic volatile organic compounds determined by the multivariate relative rate technique [acp.copernicus.org]
- 3. 1,2-dichloro-1,2-difluoroethylene [webbook.nist.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. Atmospheric chemistry of (E)-1,2-difluoroethene: kinetics and mechanisms of the reactions with Cl atoms, OH radicals and O3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. jekosae.or.kr [jekosae.or.kr]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. cerc.usgs.gov [cerc.usgs.gov]
1,2-dichloro-1,2-difluoroethene safety and handling.
An In-depth Technical Guide to the Safety and Handling of 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for this compound (C₂Cl₂F₂), a compound used in various industrial processes, including as an intermediate in chemical synthesis and in fire suppression applications.[1] Given its hazardous properties, adherence to strict safety protocols is essential for personnel protection and environmental safety.
Chemical Identification and Properties
This compound is a colorless gas or liquid that exists as two stereoisomers, cis and trans.[2] It is important to handle this chemical with care due to its potential health hazards and reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂Cl₂F₂ | [1][3][4][5] |
| Molecular Weight | 132.92 g/mol | [1][3][4][6] |
| CAS Number | 598-88-9 (for the mixture) | [4][5] |
| 311-81-9 (cis-isomer) | [2] | |
| 381-71-5 (trans-isomer) | [2] | |
| Appearance | Colorless gas or liquid | [1][2] |
| Boiling Point | 22.8 °C (73.1 °F) at 760 mmHg | [5] |
| Melting Point | -119.6 °C (-183.3 °F) (cis) / -93.3 °C (-135.9 °F) (trans) | [2] |
| Density | 1.503 g/cm³ | [5] |
| Vapor Pressure | 821 mmHg at 25°C | [5] |
| Flash Point | -41.9 °C (-43.4 °F) | [5] |
Hazard Identification and Classification
This chemical is classified as hazardous. It can cause serious health effects upon exposure. The primary hazards include skin and eye irritation, respiratory irritation, and potential fatality if inhaled.[7][8] It is also a gas under pressure, which may explode if heated.[7]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Gas under pressure | H280: Contains gas under pressure; may explode if heated. | Gas Cylinder |
| Skin corrosion/irritation | H315: Causes skin irritation. | Exclamation Mark |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation. | Exclamation Mark |
| Acute toxicity, inhalation | H330: Fatal if inhaled. | Skull and Crossbones |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | Exclamation Mark |
| Specific target organ toxicity — single exposure | H336: May cause drowsiness or dizziness. | Exclamation Mark |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risks.
Handling
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]
-
Use non-sparking, explosion-proof tools and equipment to prevent ignition.[7][9]
-
Ground all equipment to prevent fire caused by electrostatic discharge.[7][10]
-
Avoid contact with skin and eyes by wearing suitable protective clothing and equipment.[7][8][9]
-
Do not breathe gas, fumes, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[8]
Storage
-
Protect from sunlight and do not expose to temperatures exceeding 50°C (122°F).[8]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and finely divided metals (e.g., Al, Mg, Zn).[8]
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when working with this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | [7][9] |
| Skin Protection | Impervious, fire/flame-resistant clothing. Chemical-impermeable gloves (inspect prior to use). | [7][9] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. For unknown or IDLH concentrations, a self-contained breathing apparatus (SCBA) is required. | [7][9][11] |
| Foot Protection | Safety shoes. | [8] |
Experimental Protocols and Workflows
Detailed experimental protocols for determining the toxicological properties of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. Below are logical workflows for safe handling and emergency response based on compiled safety data.
Safe Handling Workflow
This diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Emergency Spill Response Workflow
This diagram provides a logical sequence of actions to be taken in the event of an accidental spill.
Emergency Procedures
Immediate and appropriate action during an emergency is crucial.
First-Aid Measures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][8][9] Do not use mouth-to-mouth resuscitation.[7][9]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7][8][9] Consult a doctor.[7][9]
-
Eye Contact : Rinse cautiously with pure water for at least 15 minutes.[7][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[7][8][9] Never give anything by mouth to an unconscious person.[7][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][7][8]
-
Specific Hazards : The substance is a gas under pressure and may explode if heated.[7] Containers may explode when heated.[8] Thermal decomposition can generate toxic and irritating gases like hydrogen chloride and hydrogen fluoride.[8]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8][9]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area, keeping people upwind of the spill.[7][9] Avoid breathing vapors and ensure adequate ventilation.[7][8][9] Remove all sources of ignition.[7][9]
-
Environmental Precautions : Prevent further leakage if it is safe to do so. Do not let the chemical enter drains or the environment.[7][9]
-
Containment and Cleanup : Use spark-proof tools and explosion-proof equipment.[7][9] Collect the material with a non-combustible absorbent material and place it in a suitable, closed container for disposal.[8][12]
Stability and Reactivity
-
Reactivity : Can react violently with strong reducing agents and active metals.[3] Contact with water or steam may produce toxic fumes.[3]
-
Chemical Stability : Stable under recommended storage conditions.
-
Conditions to Avoid : Heat, flames, sparks, and other sources of ignition.[10]
-
Incompatible Materials : Strong oxidizing agents, strong bases, alkali metals, and finely divided metals.[8]
-
Hazardous Decomposition Products : Upon heating or in a fire, may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3][8]
Toxicological Information
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems or contaminate water or soil.[9]
References
- 1. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]
- 2. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 3. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-dichloro-1,2-difluoroethylene [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. 1,2-Difluoro-1,2-dichloroethylene | C2Cl2F2 | CID 2736814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2-Dichloroethylene [cdc.gov]
- 12. 1,2-DICHLORO-1,1-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Reactions of 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-1,2-difluoroethene (DCDFE), a halogenated alkene with the chemical formula C₂Cl₂F₂, exists as cis and trans isomers. This compound serves as a versatile building block in organic synthesis, particularly in the construction of fluorinated molecules of interest in medicinal chemistry and materials science. Its reactivity is characterized by the interplay of its carbon-carbon double bond and the four halogen substituents, which influence its electronic properties and steric profile. This technical guide provides a comprehensive overview of the key reactions of this compound, including cycloaddition reactions, polymerization, and its behavior in the presence of nucleophiles. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and development.
Isomerism and Separation
This compound exists as two geometric isomers: cis-1,2-dichloro-1,2-difluoroethene and trans-1,2-dichloro-1,2-difluoroethene. Theoretical studies suggest that for 1,2-dihaloethenes, the cis isomer is often more stable than the trans isomer due to electronic effects.[1][2] However, the trans isomer can be more reactive in certain chemical transformations.[3] The separation of these isomers is crucial for studying their individual reactivity and for stereoselective synthesis. While challenging due to their close boiling points, separation can be achieved by fractional distillation or selective complexation with macrocyclic hosts like pillar[2]arenes.[4]
Cycloaddition Reactions
This compound participates in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction, where it acts as a dienophile. The presence of electron-withdrawing halogen atoms activates the double bond towards reaction with electron-rich dienes. However, halogenated ethylenes can also undergo [2+2] cycloadditions, and the reaction pathway can be influenced by the reaction conditions and the nature of the diene.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction of this compound with conjugated dienes provides a direct route to six-membered rings containing a dichlorodifluoro-substituted bridge. These products can serve as precursors to a variety of complex fluorinated molecules.
A general workflow for a Diels-Alder reaction involving this compound is depicted below:
Caption: General workflow for the Diels-Alder reaction of this compound.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)
A representative experimental procedure for the Diels-Alder reaction between this compound and cyclopentadiene is as follows. Cyclopentadiene is typically generated fresh by cracking its dimer.
-
Preparation of Cyclopentadiene: Dicyclopentadiene is heated to its cracking temperature (around 180 °C) and the monomer is collected by distillation, keeping the receiver cold (e.g., in an ice bath).
-
Reaction Setup: In a sealed tube or a pressure-rated reaction vessel, freshly distilled cyclopentadiene is dissolved in a suitable solvent such as toluene (B28343) or hexane.
-
Addition of Dienophile: this compound (as a mixture of isomers or a single isomer) is added to the solution of cyclopentadiene.
-
Reaction Conditions: The sealed vessel is heated to the desired temperature (typically in the range of 100-180 °C) for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified by fractional distillation or column chromatography.
Quantitative Data for Cycloaddition Reactions
| Diene | Dienophile Isomer | Reaction Conditions | Product(s) | Yield (%) | Endo/Exo Ratio | Reference |
| Cyclopentadiene | cis/trans mixture | 185 °C, sealed tube | Bicyclic adducts | Moderate to Good | Varies with temp. | [5] |
| 1,3-Butadiene | cis/trans mixture | Thermal | [4+2] and [2+2] adducts | Varies | - | [6][7] |
Polymerization
This compound can undergo polymerization, typically through a free-radical mechanism, to produce poly(this compound). The properties of the resulting polymer depend on the polymerization conditions and the stereochemistry of the monomer.
The general steps in the free-radical polymerization of this compound are initiation, propagation, and termination.[8][9][10]
Caption: Key stages of free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization
A general procedure for the free-radical polymerization of this compound is outlined below:
-
Monomer and Initiator Preparation: The this compound monomer is purified to remove any inhibitors. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is chosen based on the desired reaction temperature.
-
Reaction Setup: The monomer and initiator are dissolved in a suitable solvent (e.g., bulk polymerization or in a solvent like toluene) in a reaction vessel equipped with a stirrer and a reflux condenser. The system is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction mixture is heated to a temperature that causes the decomposition of the initiator and initiates polymerization (typically 60-80 °C for AIBN). The polymerization is allowed to proceed for a specified time.
-
Isolation of Polymer: The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Quantitative Data for Polymerization
Detailed quantitative data for the homopolymerization of this compound is not widely available in recent literature. However, it is known to participate in copolymerization with other vinyl monomers.
Nucleophilic Substitution Reactions
Nucleophilic substitution at a vinylic carbon, particularly one bearing multiple halogen atoms, is generally a challenging transformation. The sp² hybridization of the carbon atom and the potential for repulsion between the incoming nucleophile and the pi-electron cloud of the double bond make direct substitution difficult.
Reactions of this compound with strong nucleophiles like alkoxides (e.g., sodium methoxide) or thiolates are expected to be slow and may require harsh reaction conditions. Under such conditions, elimination reactions may compete with or dominate over substitution.
The general inertness of vinyl halides to nucleophilic substitution suggests that specialized catalytic systems or reaction conditions would be necessary to achieve efficient substitution on this compound.
Conclusion
This compound is a valuable, albeit challenging, substrate in organic synthesis. Its primary utility lies in cycloaddition reactions, where it can be used to construct complex fluorinated cyclic systems. While its homopolymerization is less explored, it holds potential as a comonomer in the synthesis of specialty fluoropolymers. The low reactivity of this compound towards nucleophilic substitution necessitates further research into catalytic methods to unlock its potential in this area. A thorough understanding of the distinct reactivity of its cis and trans isomers, facilitated by effective separation techniques, will be key to fully exploiting the synthetic potential of this versatile fluorinated building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7268262B2 - Method for recovering trans-1,2-dichloroethene - Google Patents [patents.google.com]
- 4. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]
- 5. sciforum.net [sciforum.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 9. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Molecular Structure of 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of the isomers of 1,2-dichloro-1,2-difluoroethene. This halogenated alkene, existing as cis-(Z) and trans-(E) isomers, serves as a notable subject for stereochemical studies and as a potential building block in the synthesis of fluorinated organic compounds.
Molecular Structure and Isomerism
This compound (C₂Cl₂F₂) is a simple halogenated alkene that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. The two isomers, cis-1,2-dichloro-1,2-difluoroethene and trans-1,2-dichloro-1,2-difluoroethene, possess distinct physical and chemical properties.
-
cis-(Z)-1,2-dichloro-1,2-difluoroethene: In this isomer, the two chlorine atoms are on the same side of the double bond, as are the two fluorine atoms. This arrangement results in a polar molecule with a net dipole moment.
-
trans-(E)-1,2-dichloro-1,2-difluoroethene: In this isomer, the chlorine and fluorine atoms are on opposite sides of the double bond. The symmetry of this arrangement leads to the cancellation of individual bond dipoles, resulting in a nonpolar molecule with a zero or near-zero dipole moment.[1][2][3]
The difference in polarity between the two isomers significantly influences their physical properties, such as boiling point and solubility, and their behavior in chemical reactions.
Physicochemical Properties
The distinct geometries of the cis and trans isomers of this compound give rise to measurable differences in their physical properties. While detailed experimental data for some properties are scarce, the known values are summarized below.
| Property | cis-1,2-dichloro-1,2-difluoroethene | trans-1,2-dichloro-1,2-difluoroethene |
| Systematic Name | (Z)-1,2-dichloro-1,2-difluoroethene | (E)-1,2-dichloro-1,2-difluoroethene |
| CAS Number | 311-81-9[4] | 381-71-5[4] |
| Molecular Formula | C₂Cl₂F₂ | C₂Cl₂F₂ |
| Molar Mass | 132.92 g/mol | 132.92 g/mol |
| Melting Point | -119.6 °C[4] | -93.3 °C[4] |
| Boiling Point | 22.8 °C (estimated)[5] | Not available |
| Density | Not available | 1.494 g/cm³[6] |
| Dipole Moment | Non-zero | ~ 0 |
Synthesis and Separation of Isomers
The synthesis of this compound isomers is typically achieved through the dechlorination of a saturated precursor, 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112). This reaction is commonly carried out using a reducing agent, such as zinc powder in an alcohol solvent.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of cis-1,2-dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of cis-1,2-dichloro-1,2-difluoroethene. The information is curated for professionals in research and development who require precise data for modeling, experimental design, and chemical synthesis.
Introduction
cis-1,2-dichloro-1,2-difluoroethene, with the chemical formula C₂Cl₂F₂, is a halogenated alkene. It is a member of the dichlorodifluoroethylene family of compounds and exists as one of two geometric isomers, the other being trans-1,2-dichloro-1,2-difluoroethene.[1] Under standard conditions, it is a colorless gas.[1][2] This compound and its isomers are utilized as intermediates in the synthesis of other industrial chemicals.[1][2] Its unique combination of chlorine and fluorine substituents gives it distinct physical properties that are critical for its applications.[1]
Molecular Structure
The cis configuration of 1,2-dichloro-1,2-difluoroethene indicates that the chlorine atoms are on the same side of the carbon-carbon double bond, and the fluorine atoms are also on the same side.
Caption: Molecular structure of cis-1,2-dichloro-1,2-difluoroethene.
Physical Properties
The quantitative physical properties of cis-1,2-dichloro-1,2-difluoroethene are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Units |
| Molecular Formula | C₂Cl₂F₂ | |
| Molecular Weight | 132.92 | g/mol |
| CAS Number | 311-81-9 | |
| Melting Point | -131 to -119.6 | °C |
| Boiling Point | 21 - 22.824 | °C |
| Density | 1.495 - 1.503 | g/mL |
| Refractive Index | 1.3777 - 1.378 | |
| Vapor Pressure | 821 | mmHg at 25°C |
| Flash Point | -41.905 | °C |
Note: Variations in reported values can be attributed to different experimental conditions and purity of the samples.
Experimental Protocols
4.1. Boiling Point Determination (Capillary Method)
The boiling point of a volatile liquid like cis-1,2-dichloro-1,2-difluoroethene can be determined using the capillary method.
-
Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube, and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of the liquid sample is placed in the test tube.
-
The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube assembly is attached to a thermometer and heated in the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.
-
4.2. Melting Point Determination
For determining the melting point, the substance would need to be solidified.
-
Apparatus: A Mel-Temp apparatus or a similar device, and a sealed capillary tube.
-
Procedure:
-
The gaseous sample is cooled to its solid state.
-
A small amount of the solidified sample is introduced into a capillary tube, which is then sealed.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
-
4.3. Density Measurement
The density of liquid cis-1,2-dichloro-1,2-difluoroethene (under pressure or at low temperature) can be measured using a pycnometer.
-
Apparatus: A pycnometer (a glass flask with a specific volume), and an analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The mass of the pycnometer filled with the liquid is measured.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
-
4.4. Vapor Pressure Determination (ASTM D2879)
The vapor pressure can be determined using the isoteniscope method as described in ASTM D2879.
-
Apparatus: An isoteniscope, a manometer, a constant temperature bath, and a vacuum system.
-
Procedure:
-
The sample is placed in the isoteniscope, and dissolved gases are removed by gentle boiling under reduced pressure.
-
The isoteniscope is placed in a constant temperature bath, and the pressure of the system is adjusted until the manometer in the isoteniscope indicates equal pressure.
-
The system pressure is then read from an external manometer, which corresponds to the vapor pressure of the sample at that temperature.
-
4.5. Refractive Index Measurement
The refractive index is measured using a refractometer.
-
Apparatus: An Abbe refractometer or a digital refractometer.
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.
-
References
An In-depth Technical Guide on the Physicochemical Properties of trans-1,2-dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trans-1,2-dichloro-1,2-difluoroethene, with a specific focus on its boiling point. The document details experimental protocols for its determination and presents relevant chemical synthesis pathways.
Compound Profile
trans-1,2-dichloro-1,2-difluoroethene, also known as (E)-1,2-dichloro-1,2-difluoroethene, is a halogenated alkene. Its properties are of interest in various chemical synthesis applications. The two geometric isomers, cis and trans, are often available commercially as a mixture[1].
Key Identifiers:
-
CAS Number (trans-isomer): 381-71-5[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative data for trans-1,2-dichloro-1,2-difluoroethene.
| Property | Value | Source(s) |
| Boiling Point | 22 °C | [2][3] |
| 21-22 °C | [4] | |
| 22.824 °C at 760 mmHg | [5] | |
| Melting Point | -93.3 °C | [1] |
| -110 °C | [2][3] | |
| -130.5 °C | [4][5] | |
| Density | 1.494 g/mL | [2][3] |
| 1.503 g/cm³ | [5] | |
| Refractive Index | 1.380 | [2][3] |
| 1.392 | [5] | |
| Vapor Pressure | 821 mmHg at 25°C | [5] |
Experimental Determination of Boiling Point
The boiling point of a volatile haloalkane such as trans-1,2-dichloro-1,2-difluoroethene is determined using a standard distillation apparatus. The boiling points of haloalkanes are generally higher than their corresponding alkanes due to stronger intermolecular forces, namely dipole-dipole interactions and van der Waals forces, arising from the polar carbon-halogen bonds and the larger electron clouds of the halogens[6][7][8].
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, the liquid converts into vapor.
Apparatus:
-
Round-bottom flask
-
Heating mantle or water bath
-
Distillation head with a port for a thermometer
-
Condenser
-
Receiving flask
-
Thermometer
-
Boiling chips
Detailed Protocol:
-
Preparation: Add a measured volume of trans-1,2-dichloro-1,2-difluoroethene to the round-bottom flask. Add a few boiling chips to ensure smooth boiling.
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Heating: Begin heating the flask gently. The liquid will start to vaporize.
-
Equilibrium: As the vapor rises, it will come into contact with the thermometer. The temperature reading will increase and then stabilize. This constant temperature is the boiling point of the substance.
-
Condensation and Collection: The vapor will then pass into the condenser, where it will cool and return to its liquid state. The distilled liquid, known as the distillate, is collected in the receiving flask.
-
Recording the Boiling Point: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is being collected. This constant temperature is the observed boiling point.
-
Correction: The observed boiling point may need to be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).
Caption: Workflow for the experimental determination of boiling point.
Related Chemical Pathways
trans-1,2-dichloro-1,2-difluoroethene serves as a precursor in the synthesis of other fluorinated compounds. A key reaction is its catalytic hydrogenation to produce 1,2-difluoroethylene (B154328) and 1-chloro-1,2-difluoroethylene[9][10]. This process involves the selective removal of chlorine atoms.
Reaction Conditions:
-
Catalyst: Typically a supported metal catalyst, such as palladium.
-
Temperature: The reaction is generally carried out at elevated temperatures, often in the range of 200°C to 600°C[10].
-
Pressure: The process can be conducted at atmospheric or superatmospheric pressures[10].
Caption: Synthesis of fluorinated ethylenes from trans-1,2-dichloro-1,2-difluoroethene.
References
- 1. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 2. trans-1,2-dichloro-1,2-difluoroethene [stenutz.eu]
- 3. (E)-1,2-dichloro-1,2-difluoroethene [stenutz.eu]
- 4. 1,2-DICHLORO-1,2-DIFLUOROETHYLENE CAS#: 598-88-9 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. testbook.com [testbook.com]
- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 9. FR2583039A1 - Process for the preparation of 1,2-difluoroethylene and of 1-chloro-1,2-difluoroethylene - Google Patents [patents.google.com]
- 10. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
An In-depth Technical Guide on the Stability of 1,2-dichloro-1,2-difluoroethene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the cis (Z) and trans (E) isomers of 1,2-dichloro-1,2-difluoroethene (C₂Cl₂F₂), a compound of interest in synthetic chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and elucidates the underlying theoretical principles governing isomer stability.
Core Findings: The "Cis Effect" in Action
Contrary to the common paradigm where steric hindrance renders trans isomers more stable, this compound exhibits a "cis effect," wherein the cis (Z) isomer is the thermodynamically more stable form. This phenomenon is also observed in related dihaloethenes, such as 1,2-dichloroethene and 1,2-difluoroethene. For 1,2-difluoroethene, the cis isomer is more stable by approximately 0.9 kcal/mol, while for 1,2-dichloroethene, the stability difference is around 0.4 kcal/mol.
Quantitative Stability Data
The relative stability of the this compound isomers has been determined experimentally. The key thermodynamic parameter, the enthalpy of isomerization, indicates a clear preference for the cis configuration.
| Thermodynamic Parameter | Value | Isomer Favored |
| Enthalpy of Isomerization (ΔHiso) | ~1.0 kcal/mol | cis-(Z)-isomer |
Note: This data is based on experimental equilibrium studies.
Theoretical Underpinnings of the Cis Effect
The enhanced stability of the cis isomer in this compound and related compounds is attributed to a combination of electronic and steric factors that override simple steric repulsion arguments. Two primary theoretical explanations have been proposed:
-
Hyperconjugation and Sigma-Pi Orbital Interactions: In the cis isomer, stabilizing interactions can occur between the sigma (σ) bonding orbitals of the C-H or C-X (where X is a halogen) bonds and the antibonding sigma star (σ*) orbitals of the adjacent C-X bond. This hyperconjugation is more effective in the cis geometry, leading to a net stabilization of the molecule.
-
Unfavorable Conjugation in the Trans Isomer: An alternative molecular orbital-based explanation suggests that the delocalization between the filled p-orbitals of the halogen lone pairs and the filled π-orbital of the C=C double bond is greater in the trans isomer. This interaction between two filled orbitals leads to a net destabilizing effect, which is more pronounced in the trans configuration due to greater delocalization.
The interplay of these factors is illustrated in the following logical diagram:
Methodological & Application
Application Notes: 1,2-Dichloro-1,2-difluoroethene in Organic Synthesis
Introduction
1,2-Dichloro-1,2-difluoroethene (C₂Cl₂F₂) is a halogenated alkene that exists as two stereoisomers: cis and trans.[1][2] These colorless gases serve as versatile building blocks in organic synthesis, primarily for the introduction of fluorine atoms into molecular frameworks.[1] Their utility stems from their participation in various chemical transformations, including cycloadditions and reductions, making them valuable precursors for fluorinated polymers, fine chemicals, and analogues of biologically active molecules.[1][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.
Application 1: Synthesis of Fluorinated Cyclobutanes via [2+2] Cycloaddition
This compound is an effective dienophile in [2+2] cycloaddition reactions, reacting with various alkenes and dienes to form functionalized four-membered cyclobutane (B1203170) rings.[5] These reactions are typically thermally induced and provide a direct route to gem-difluoro-dichloro-substituted cyclobutanes, which are valuable intermediates for further synthetic manipulations. While [4+2] Diels-Alder reactions can be competitive, the [2+2] pathway is often kinetically favored, particularly with conjugated dienes like butadiene.[6][7]
Logical Relationship: Cycloaddition Pathways
Caption: Competing [2+2] and [4+2] cycloaddition pathways.
Quantitative Data: Thermal Cycloaddition Reactions
| Dienophile | Diene | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 1,1-Dichloro-2,2-difluoroethylene (B1203012) | Butadiene | 100 | 1,1-Dichloro-2,2-difluoro-3-vinylcyclobutane | 85 | J. Am. Chem. Soc. 1953, 75, 13, 3147–3150 |
| 1,1-Dichloro-2,2-difluoroethylene | Cyclopentadiene | 150 | 2,2-Dichloro-3,3-difluorobicyclo[2.2.1]hept-5-ene | 92 | J. Am. Chem. Soc. 1953, 75, 13, 3147–3150 |
*Note: Data for the isomeric 1,1-dichloro-2,2-difluoroethylene is presented as a close analogue to illustrate typical reaction conditions and yields for this class of cycloaddition.
Experimental Protocol: General Procedure for Thermal [2+2] Cycloaddition
This protocol describes a general method for the thermal cycloaddition of this compound with an alkene or diene.
Materials:
-
This compound
-
Alkene/Diene (e.g., Butadiene, Cyclopentadiene)
-
Thick-walled glass pressure tube with a sealing mechanism
-
Solvent (optional, e.g., benzene, toluene)
-
Heating mantle or oil bath
-
Cryogenic bath (e.g., dry ice/acetone)
Procedure:
-
Cooling: Chill the pressure tube in a cryogenic bath to approximately -78 °C.
-
Reagent Addition: Carefully condense a known amount of the alkene/diene into the cooled pressure tube. Subsequently, condense a stoichiometric amount (typically 1.0 to 1.2 equivalents) of this compound into the same tube. If a solvent is used, it should be added first.
-
Sealing: Securely seal the pressure tube while it is still cold, following the manufacturer's safety guidelines.
-
Reaction: Place the sealed tube behind a blast shield. Allow it to warm to room temperature slowly, then heat it to the desired reaction temperature (typically 100-200 °C) using an oil bath or heating mantle.
-
Monitoring: Maintain the temperature for the required reaction time (e.g., 12-48 hours). The reaction progress can be monitored by GC/MS or NMR if intermediate sampling is possible and safe.
-
Workup: After the reaction is complete, cool the tube to room temperature and then to -78 °C before carefully opening it to vent any excess pressure.
-
Purification: Transfer the reaction mixture from the tube. If a solvent was used, remove it under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the desired cyclobutane derivative.
Application 2: Precursor to 1,2-Difluoroethylene (B154328) (HFO-1132)
One of the most significant industrial applications of this compound is its use as a starting material for the synthesis of 1,2-difluoroethylene (HFO-1132).[8][9] This is achieved through catalytic hydrogenolysis (reductive dehalogenation), where chlorine atoms are selectively replaced by hydrogen.[8][10] The resulting 1,2-difluoroethylene is a valuable monomer for fluoropolymers and a key intermediate in organic synthesis.[3]
Experimental Workflow: Catalytic Hydrogenolysis
Caption: Workflow for the synthesis of 1,2-difluoroethylene.
Quantitative Data: Palladium-Catalyzed Hydrogenolysis
| Parameter | Value |
| Catalyst | Palladium (Pd) or its alloys (0.1-5 wt% on inert support) |
| Temperature | 300 - 400 °C |
| Pressure | Atmospheric to 15 bar |
| H₂ / Substrate Molar Ratio | 3 - 5 |
| Contact Time | 10 - 20 seconds |
| Products | Mixture of 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene |
(Data sourced from patent literature describing the process)[10]
Experimental Protocol: Catalytic Hydrogenolysis of this compound
This protocol describes a continuous flow process for the preparation of 1,2-difluoroethylene.
Materials:
-
This compound
-
Hydrogen (H₂) gas
-
Palladium catalyst on an inert support (e.g., 0.5% Pd on Al₂O₃)
-
Tube furnace and reactor tube (e.g., quartz or stainless steel)
-
Mass flow controllers for gases
-
Condenser and cold trap system
-
Gas chromatograph for product analysis
Procedure:
-
Catalyst Packing: Pack the reactor tube with a known amount of the palladium catalyst, securing it with quartz wool plugs.
-
System Setup: Install the reactor tube in the furnace. Connect the gas inlets to the mass flow controllers for hydrogen and vaporized this compound. Connect the reactor outlet to a condenser and a series of cold traps (-78 °C or lower).
-
Catalyst Activation (if required): Heat the catalyst under a flow of hydrogen to the required activation temperature as per the manufacturer's specifications.
-
Reaction: Heat the furnace to the target temperature (e.g., 350 °C). Using the mass flow controllers, introduce a stream of hydrogen and vaporized this compound into the reactor at a molar ratio of 3:1 to 5:1. Adjust the total flow rate to achieve the desired contact time (10-20 seconds).
-
Product Collection: The gaseous effluent from the reactor is passed through the condenser and cold traps to collect the condensable products (1,2-difluoroethylene, 1-chloro-1,2-difluoroethylene, and unreacted starting material).
-
Analysis: The composition of the collected liquid and the non-condensable exhaust gases can be analyzed by gas chromatography (GC) to determine conversion and selectivity.
-
Purification: The collected liquid mixture can be separated by fractional distillation to isolate pure 1,2-difluoroethylene.
Application 3: Intermediate in the Synthesis of Fluorinated Fine Chemicals
This compound serves as a key intermediate for producing a range of fluorine-containing fine chemicals.[1] One notable transformation is the radical-initiated telomerization with alcohols, such as methanol (B129727), to produce chlorofluoroalcohols. These alcohols are versatile synthons for pharmaceuticals and agrochemicals. The reaction is initiated by a radical initiator, and the hydroxymethyl radical adds across the double bond.
Reaction Pathway: Radical Telomerization with Methanol
Caption: Pathway for the radical addition of methanol.
Quantitative Data: Telomerization with Methanol
| Alkene | Initiator | [MeOH]₀/[alkene]₀ Molar Ratio | Temperature (K) | Conversion (%) | Product |
| 1,2-Dichloro-1,2-difluoroethylene | DHBP* | 40 | 407 | 89 | 2,3-Dichloro-2,3-difluoropropanol |
*DHBP = 2,5-bis(tert-butylperoxy)-2,5–dimethylhexane[11]
Experimental Protocol: Radical Telomerization with Methanol
This protocol is adapted from literature procedures for the radical addition of methanol to chlorofluoroalkenes.[11]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Radical initiator (e.g., DHBP)
-
High-pressure autoclave or stainless steel reactor
-
Stirring mechanism and temperature controller
Procedure:
-
Reactor Charging: To a high-pressure autoclave, add anhydrous methanol. If the initiator is a solid, add it at this stage.
-
Degassing: Seal the autoclave and degas the methanol by several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Substrate Addition: Cool the autoclave and introduce a known amount of this compound. If the initiator is a liquid, it can be added now via syringe. The initial molar ratio of methanol to alkene should be high (e.g., 40:1) to favor the formation of the monoadduct.
-
Reaction: Seal the reactor completely. Heat the mixture to the desired temperature (e.g., 134 °C / 407 K) with vigorous stirring.
-
Monitoring: Maintain the reaction at temperature for several hours. The reaction progress can be monitored by analyzing aliquots via GC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure.
-
Purification: Transfer the reaction mixture and remove the excess methanol under reduced pressure. The resulting crude product, 2,3-dichloro-2,3-difluoropropanol, can be purified by fractional distillation under vacuum.
References
- 1. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]
- 2. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Dichloro-1,2-difluoroethene as a Refrigerant
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The information provided herein is intended for research and development purposes only. 1,2-dichloro-1,2-difluoroethene is not a commonly used refrigerant, and its suitability for specific applications must be thoroughly evaluated. The safety and environmental data presented are based on available information and may not be exhaustive. All handling and experimental procedures should be conducted in a controlled laboratory setting by qualified personnel, adhering to all applicable safety regulations.
Introduction
This compound (C₂Cl₂F₂) is a halogenated alkene that exists as two geometric isomers: cis-(Z) and trans-(E). These compounds, designated by ASHRAE as R-1112c and R-1112t, respectively, have been explored for their potential as refrigerants.[1] This document provides a summary of their known properties, outlines protocols for their evaluation as refrigerants, and discusses their potential applications and environmental considerations. Due to the presence of chlorine, these compounds are expected to have an Ozone Depletion Potential (ODP) and are subject to environmental regulations.
Physicochemical and Thermodynamic Properties
Quantitative data for the isomers of this compound are summarized below. Data for the cis-isomer (R-1112c) is limited in publicly available literature.
Table 1: General Properties of this compound Isomers
| Property | cis-1,2-dichloro-1,2-difluoroethene (R-1112c) | trans-1,2-dichloro-1,2-difluoroethene (R-1112t) |
| ASHRAE Designation | R-1112c[2] | R-1112t[2] |
| Chemical Formula | C₂Cl₂F₂[2] | C₂Cl₂F₂[2] |
| Molecular Weight | 132.92 g/mol [2] | 132.92 g/mol [2] |
| CAS Number | 311-81-9[2] | 381-71-5[2] |
Table 2: Thermodynamic Properties of this compound Isomers
| Property | cis-1,2-dichloro-1,2-difluoroethene (R-1112c) | trans-1,2-dichloro-1,2-difluoroethene (R-1112t) |
| Melting Point (°C) | -119.6[2] | -93.3[2] |
| Boiling Point (°C at 1 atm) | Data not available | 21-22[3] |
| Critical Temperature (°C) | Data not available | Data not available |
| Critical Pressure (kPa) | Data not available | Data not available |
| Heat of Vaporization (kJ/mol) | Data not available | 27.9[4] |
| Enthalpy of Formation (gas, 298.15K, kJ/mol) | Data not available | 18.19[5] |
| Standard Entropy (gas, 298.15K, J/mol·K) | Data not available | 328.00[5] |
| Heat Capacity (gas, 298.15K, J/mol·K) | Data not available | 88.04[5] |
Environmental and Safety Data
Table 3: Environmental Impact of this compound Isomers
| Property | cis-1,2-dichloro-1,2-difluoroethene (R-1112c) | trans-1,2-dichloro-1,2-difluoroethene (R-1112t) |
| Ozone Depletion Potential (ODP) | Data not available (Expected to be > 0 due to chlorine content) | Data not available (Expected to be > 0 due to chlorine content) |
| Global Warming Potential (GWP) | Data not available | Data not available |
Table 4: Safety and Hazard Information
| Hazard | Description |
| Primary Hazards | Dichlorodifluoroethylene is a liquid that may cause illness if inhaled.[6] At high temperatures, it can decompose and release toxic fumes.[6] Contact with water or steam may also produce harmful fumes.[6] |
| GHS Classification | May cause skin and serious eye irritation. May cause respiratory irritation, drowsiness, or dizziness. Contains gas under pressure; may explode if heated. Fatal if inhaled. |
| Reactivity | Chemically inert in many situations but can react violently with strong reducing agents.[6] It can also react with strong oxidizing agents at extreme temperatures.[6] |
| Environmental Hazard | Poses a threat to the environment and can contaminate groundwater and streams.[6] |
Experimental Protocols
The following protocols provide a general framework for the experimental evaluation of this compound as a refrigerant. These should be adapted based on the specific experimental setup and safety considerations.
Protocol for Determination of Refrigerant Performance
Objective: To determine the coefficient of performance (COP) and cooling capacity of this compound in a vapor-compression refrigeration cycle.
Materials and Equipment:
-
Vapor-compression refrigeration test rig (including compressor, condenser, evaporator, and expansion valve)
-
Pressure transducers
-
Temperature sensors (thermocouples or RTDs)
-
Flow meter
-
Power analyzer for the compressor
-
Data acquisition system
-
Cylinder of this compound (specify isomer)
-
Vacuum pump
-
Refrigerant recovery system
Procedure:
-
System Preparation:
-
Thoroughly evacuate the refrigeration system to remove any air, moisture, and residual refrigerant.
-
Charge the system with a precise mass of the this compound isomer being tested.
-
-
Experimental Operation:
-
Set the desired operating conditions for the evaporator and condenser (e.g., by controlling the temperature of the heat source and sink).
-
Start the compressor and allow the system to reach a steady state, ensuring all readings are stable.
-
-
Data Acquisition:
-
Record the following parameters at regular intervals:
-
Pressure at the inlet and outlet of each component (compressor, condenser, evaporator).
-
Temperature at the inlet and outlet of each component.
-
Mass flow rate of the refrigerant.
-
Power consumption of the compressor.
-
-
-
Calculations:
-
Determine the refrigerant's enthalpy at each state point using thermodynamic property tables or software (if available).
-
Calculate the refrigerating effect (Q_e) per unit mass: h_evap_out - h_evap_in
-
Calculate the work of compression (W_c) per unit mass: h_comp_out - h_comp_in
-
Calculate the Coefficient of Performance (COP): Q_e / W_c
-
Calculate the cooling capacity: mass_flow_rate * Q_e
-
Protocol for Superheat and Subcooling Measurement
Objective: To assess the refrigerant charge and performance within the system by measuring superheat at the evaporator outlet and subcooling at the condenser outlet.
Procedure:
-
Superheat Measurement:
-
Measure the pressure at the evaporator outlet and use a pressure-temperature chart for the specific isomer to determine the saturation temperature.
-
Measure the actual temperature at the evaporator outlet.
-
Superheat is the difference between the actual temperature and the saturation temperature.
-
-
Subcooling Measurement:
-
Measure the pressure at the condenser outlet and use a pressure-temperature chart to determine the saturation temperature.
-
Measure the actual temperature of the liquid refrigerant at the condenser outlet.
-
Subcooling is the difference between the saturation temperature and the actual liquid temperature.
-
Diagrams
Caption: Workflow for the evaluation of a potential refrigerant.
Caption: A simplified diagram of a vapor-compression refrigeration cycle.
References
- 1. scribd.com [scribd.com]
- 2. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 3. 1,2-DICHLORO-1,2-DIFLUOROETHYLENE CAS#: 598-88-9 [m.chemicalbook.com]
- 4. 1,2-dichloro-1,2-difluoroethylene [webbook.nist.gov]
- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 6. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polychlorotrifluoroethylene (PCTFE) from Chlorotrifluoroethylene Monomer
A Note on Monomer Terminology: The monomer 1,2-dichloro-1,2-difluoroethene is not commonly used in polymerization. The information provided herein pertains to the commercially significant fluoropolymer, Polychlorotrifluoroethylene (PCTFE), which is synthesized from the monomer chlorotrifluoroethylene (B8367) (CTFE). It is presumed that the user is interested in this polymer.
Introduction
Polychlorotrifluoroethylene (PCTFE) is a high-performance, semi-crystalline thermoplastic fluoropolymer produced from the polymerization of chlorotrifluoroethylene (CTFE) monomer.[1] It is renowned for its exceptional chemical resistance, extremely low gas permeability, and excellent mechanical properties over a wide temperature range.[2][3] These characteristics make PCTFE a material of choice in demanding applications, including those in the pharmaceutical, medical, aerospace, and chemical processing industries.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of PCTFE for researchers, scientists, and drug development professionals.
Physicochemical Properties of PCTFE
PCTFE's unique combination of properties stems from its molecular structure, which consists of a carbon backbone shielded by fluorine and chlorine atoms.[1] The presence of a chlorine atom in the repeating unit, in place of a fluorine atom as in PTFE, disrupts the molecular symmetry, leading to a lower melting point and allowing for melt processing.[4]
Table 1: Mechanical and Physical Properties of PCTFE
| Property | Value |
| Density | 2.10 - 2.14 g/cm³ |
| Tensile Strength | 31 - 41 MPa |
| Elongation at Break | 80 - 250% |
| Compressive Strength | 9 - 12 MPa |
| Hardness (Rockwell R) | R75 - R112 |
| Izod Impact Strength | 267 J/m |
| Water Absorption (24 hr) | < 0.01% |
| Flammability (UL94) | V-0 |
Table 2: Thermal and Electrical Properties of PCTFE
| Property | Value |
| Melting Point | 211 - 216 °C |
| Glass Transition Temperature | 71 - 99 °C |
| Continuous Service Temperature | Up to 150 °C |
| Coefficient of Linear Thermal Expansion | 3.5 x 10⁻⁵ in/in/°F |
| Dielectric Constant (@ 1 MHz) | 2.24 - 2.8 |
| Dielectric Strength | 14 kV/mm |
| Volume Resistivity | 10¹⁶ Ohm·cm |
Applications in Research and Drug Development
PCTFE's properties make it a valuable material in various stages of research and drug development, from laboratory equipment to pharmaceutical packaging and medical devices.
Pharmaceutical Packaging
PCTFE films are extensively used as a moisture barrier in pharmaceutical blister packaging.[3][4] Its exceptionally low water vapor transmission rate protects sensitive drugs from degradation due to humidity, ensuring their stability and shelf life.[4]
Medical Devices and Components
The biocompatibility and chemical inertness of PCTFE make it suitable for various medical applications.[2] It is used in the manufacturing of:
-
Seals, gaskets, and valve seats for medical equipment, particularly for cryogenic applications.[3]
-
Tubing and liners for handling aggressive chemicals and high-purity fluids in pharmaceutical manufacturing.
-
Coatings for medical instruments to provide a lubricious and non-stick surface.
Laboratory and Chemical Processing Equipment
In a laboratory setting, PCTFE is used for components that require high chemical resistance and dimensional stability, such as:
-
Valve seats and seals
-
Gaskets and O-rings
-
Liners for chemical reactors and tanks
-
Sight glasses for observing chemical processes
Experimental Protocols: Synthesis of PCTFE
The polymerization of chlorotrifluoroethylene (CTFE) can be carried out through several methods, including emulsion, suspension, and bulk polymerization.[2] These are free-radical polymerization processes.[5] Below are generalized protocols for emulsion and suspension polymerization.
Emulsion Polymerization of CTFE
Emulsion polymerization is a common method for producing fine PCTFE particles or latexes.[3]
Materials and Equipment:
-
High-pressure stainless-steel autoclave reactor with a stirrer, temperature and pressure controls, and inlets for monomer and other reagents.
-
Chlorotrifluoroethylene (CTFE) monomer
-
Deionized water
-
Surfactant (e.g., a fluorinated surfactant)
-
Initiator system (e.g., a water-soluble peroxide or a redox system like tert-butyl hydroperoxide and sodium metabisulfite)[5]
-
Buffer (e.g., sodium bicarbonate) to maintain pH
Generalized Protocol:
-
Reactor Preparation: The autoclave is thoroughly cleaned and purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.
-
Charging Reagents: Deionized water, surfactant, and buffer are charged into the reactor.
-
Purging: The reactor is sealed and subjected to several cycles of pressurizing with nitrogen and venting to ensure an oxygen-free environment.
-
Monomer Addition: The CTFE monomer is then introduced into the reactor.
-
Initiation: The reactor is brought to the desired temperature (e.g., 5-60°C for some redox systems), and the initiator is added to start the polymerization.[5]
-
Polymerization: The reaction mixture is continuously stirred at a controlled temperature and pressure. The progress of the polymerization can be monitored by the drop in pressure as the gaseous monomer is converted to the solid polymer.
-
Termination and Recovery: Once the desired conversion is achieved, the reaction is terminated. The resulting PCTFE latex is then discharged from the reactor.
-
Post-processing: The polymer is isolated from the latex, washed to remove residual initiator and surfactant, and then dried.
Suspension Polymerization of CTFE
Suspension polymerization produces larger, bead-like polymer particles.
Materials and Equipment:
-
Same as for emulsion polymerization, though the agitation requirements may differ.
-
Chlorotrifluoroethylene (CTFE) monomer
-
Deionized water
-
Suspending agent (stabilizer)
-
Initiator (typically a monomer-soluble organic peroxide)
Generalized Protocol:
-
Reactor Preparation: The reactor is prepared as in the emulsion polymerization protocol.
-
Charging Reagents: Deionized water and the suspending agent are added to the reactor.
-
Purging: The reactor is purged of oxygen.
-
Initiator and Monomer Addition: The initiator is dissolved in the CTFE monomer, and the solution is then charged into the reactor.
-
Polymerization: The mixture is vigorously agitated to maintain the monomer droplets dispersed in the aqueous phase. The polymerization is carried out at a controlled temperature and pressure.
-
Recovery and Post-processing: After the polymerization is complete, the resulting polymer beads are separated from the water, washed, and dried.
Visualizations
Experimental Workflow for Emulsion Polymerization of CTFE
References
- 1. A Guide To The Remarkable PCTFE (Polychlorotrifluoroethylene) [eureka.patsnap.com]
- 2. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. US5453477A - Process of polymerizing chloroetrifluoroethylene with alkyl hydroperoxide and metal metabisulfite - Google Patents [patents.google.com]
Application Notes and Protocols for the Polymerization of 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-1,2-difluoroethene (DCDFE), a halogenated alkene existing as cis and trans isomers, presents a unique case in polymer chemistry. Unlike its structural isomer, 1,1-dichloro-2,2-difluoroethene, which readily undergoes polymerization, DCDFE does not favor homopolymerization. This reluctance is primarily attributed to the significant steric hindrance created by the four bulky substituents on the carbon-carbon double bond. However, DCDFE can be successfully incorporated into copolymers, notably with vinylidene fluoride (B91410) (VDF), through radical polymerization.
These copolymers are of interest for various high-performance applications, including functional coatings, elastomers, thermoplastic elastomers, and materials for energy applications such as electrolytes for lithium-ion batteries and fuel cell membranes.[1] This document provides detailed application notes and protocols for the copolymerization of this compound, addressing the challenges of its reactivity and outlining potential applications of the resulting copolymers.
Challenges in Homopolymerization
The homopolymerization of this compound is not a facile process. The primary reason for this is the steric hindrance imposed by the two chlorine and two fluorine atoms attached to the double-bonded carbons. This steric crowding makes it difficult for the monomer units to approach and add to the growing polymer chain.
Logical Relationship: Steric Hindrance in Polymerization
Caption: Steric hindrance in this compound hindering homopolymerization.
Copolymerization with Vinylidene Fluoride (VDF)
A viable strategy to incorporate this compound into a polymer backbone is through copolymerization with a more reactive monomer, such as vinylidene fluoride (VDF). The resulting poly(vinylidene fluoride-co-1,2-dichloro-1,2-difluoroethene), or P(VDF-co-DCDFE), copolymers can exhibit a range of interesting properties depending on the comonomer ratio.
Application Note: Radical Copolymerization
Radical polymerization is the most common method for the copolymerization of fluorinated alkenes. The reaction is typically initiated by organic peroxides at elevated temperatures and pressures. The general scheme for the radical copolymerization of VDF and DCDFE is as follows:
Experimental Workflow: Radical Copolymerization
Caption: General workflow for the radical copolymerization of VDF and DCDFE.
Protocol: Synthesis of a Functionalized Copolymer Derived from this compound
Part 1: Synthesis of α,β-Difluoroacrylic Acid (DiFAA) from this compound
This synthesis is a multi-step process:
-
Radical Addition of Methanol (B129727): 1,2-Dichloro-1,2-difluoroethylene undergoes a radical addition reaction with methanol to yield HCFClCFClCH₂OH.
-
Oxidation: The hydroxyl group of the resulting alcohol is oxidized to a carboxylic acid.
-
Dehalogenation: A zinc-mediated dehalogenation of the 2,3-dichloro-2,3-difluoropropanoic acid yields the (Z)-isomer of DiFAA.
Part 2: Radical Copolymerization of DiFAA with VDF
Materials:
-
α,β-Difluoroacrylic acid (DiFAA)
-
Vinylidene fluoride (VDF)
-
tert-Butylperoxypivalate (TBPPi) (initiator)
-
Suitable solvent (e.g., 1,1,1,3,3-pentafluorobutane)
-
High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
Procedure:
-
Charge the high-pressure reactor with the desired amounts of DiFAA and the solvent.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Introduce the initiator (TBPPi) into the reactor.
-
Pressurize the reactor with VDF to the desired pressure.
-
Heat the reactor to the reaction temperature (e.g., 74°C) and stir the mixture.
-
Maintain the temperature and pressure for the desired reaction time.
-
After the reaction, cool the reactor to room temperature and slowly vent the unreacted VDF.
-
Precipitate the copolymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent.
-
Dry the copolymer under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.
Quantitative Data from a Representative Study:
The following table summarizes the kinetic data for the radical copolymerization of DiFAA with VDF at 74°C.[2]
| Property | Value |
| Reactivity Ratio of DiFAA (rDiFAA) | 0.86 |
| Reactivity Ratio of VDF (rVDF) | 0.34 |
Note: Reactivity ratios indicate the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer.
Characterization of Copolymers
The synthesized P(VDF-co-DCDFE) copolymers can be characterized using various analytical techniques to determine their composition, molecular weight, and thermal properties.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F) | Determination of copolymer composition and microstructure (monomer sequencing). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of copolymer formation. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (T₉) and melting temperature (Tₘ). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition temperature of the copolymer. |
Potential Applications
Copolymers of vinylidene fluoride with this compound are expected to possess a unique combination of properties, making them suitable for a range of advanced applications:
-
Functional Coatings: The presence of chlorine and fluorine atoms can impart desirable properties such as chemical resistance, low surface energy, and weatherability.
-
Elastomers and Thermoplastic Elastomers: The incorporation of the bulkier DCDFE monomer can disrupt the crystallinity of PVDF, leading to more flexible and elastomeric materials.
-
Materials for Energy Storage and Conversion: Fluorinated polymers are widely used in energy applications. P(VDF-co-DCDFE) could find use as:
-
Electrolytes for Lithium-ion Batteries: The polar nature of the C-F and C-Cl bonds may aid in the dissolution of lithium salts and enhance ionic conductivity.
-
Fuel Cell Membranes: Fluorinated polymers are known for their proton conductivity and stability in fuel cell environments.
-
-
Sensors and Actuators: The piezoelectric and pyroelectric properties of VDF-based polymers could be tuned by the incorporation of DCDFE.
Safety and Handling
This compound and vinylidene fluoride are gases at room temperature and should be handled with appropriate safety precautions in a well-ventilated area. The polymerization reactions are typically carried out under high pressure and should only be performed in a suitable high-pressure reactor by trained personnel. The initiators used are often thermally sensitive and require careful storage and handling. Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for 1,2-Dichloro-1,2-Difluoroethene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-1,2-difluoroethene (DCDFE) is a halogenated alkene that serves as a versatile building block in the synthesis of advanced fluorinated materials.[1] Its unique molecular structure, featuring both chlorine and fluorine substituents, imparts distinct properties to the resulting polymers and copolymers. In materials science, DCDFE is primarily utilized as a comonomer in the synthesis of fluoropolymers, offering a pathway to modify the properties of established materials like polyvinylidene fluoride (B91410) (PVDF).[1] The incorporation of DCDFE can influence the thermal stability, chemical resistance, and mechanical properties of the final polymer, making it a compound of interest for creating materials with tailored functionalities for a range of applications, including functional coatings, elastomers, and materials for energy applications.[1]
These application notes provide an overview of the use of this compound in materials science, with a focus on its role in copolymerization with vinylidene fluoride (VDF). Detailed experimental protocols for copolymerization, adapted from established methods for VDF polymerization, are presented. Additionally, a summary of the typical properties of related fluoropolymers is provided to offer a comparative context.
Data Presentation
The following tables summarize key properties of polyvinylidene fluoride (PVDF), a closely related and well-characterized fluoropolymer. This data provides a baseline for understanding the expected performance characteristics of copolymers containing this compound.
Table 1: Mechanical Properties of Polyvinylidene Fluoride (PVDF)
| Property | Value | Units | Test Method |
| Tensile Strength (at break, 73°F) | 5075 - 7250 | psi | ASTM D638 |
| Elongation at Break (73°F) | 20 - 50 | % | ASTM D638 |
| Flexural Strength (73°F) | 11165 | psi | ASTM D790 |
| Izod Impact Strength (notched, 23°C) | 2.25 | ft-lbf/in | ASTM D256 |
| Yield Strength (23°C) | 7685 - 8265 | psi | ASTM D638 |
| Density | 1.78 | g/cm³ | - |
| Coefficient of Friction (static) | 0.2 - 0.4 | - | ASTM D1894 |
Note: Data is for PVDF and is intended to be representative. Properties of DCDFE copolymers may vary.
Table 2: Thermal Properties of Polyvinylidene Fluoride (PVDF)
| Property | Value | Units | Test Method |
| Melting Point | 173 | °C | ASTM D3418 |
| Glass Transition Temperature (Tg) | -40 to -35 | °C | - |
| Heat Distortion Temperature (66 psi) | 145 | °C | ASTM D648 |
| Maximum Continuous Service Temperature | 150 | °C | - |
| Thermal Conductivity | 0.2 | W/m·K | ASTM C177 |
| Coefficient of Linear Expansion | 12 - 14 x 10⁻⁵ | K⁻¹ | ASTM D696 |
Note: Data is for PVDF and is intended to be representative. The thermal stability of copolymers can be influenced by the incorporation of DCDFE.[2]
Experimental Protocols
Protocol 1: Emulsion Copolymerization of VDF and DCDFE
This method is suitable for producing high molecular weight copolymers with small particle sizes.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (DCDFE) monomer
-
Deionized water
-
Emulsifier (e.g., fluorinated surfactant)
-
Initiator (e.g., potassium persulfate)
-
Buffer (e.g., sodium bicarbonate)
-
Chain transfer agent (optional)
Equipment:
-
High-pressure stainless steel autoclave reactor with a stirrer
-
Vacuum pump
-
Nitrogen source
-
Monomer charging system
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with high-purity nitrogen to remove oxygen.
-
Charging the Reactor:
-
Add deionized water, emulsifier, and buffer to the reactor.
-
Seal the reactor and perform several vacuum/nitrogen cycles to ensure an inert atmosphere.
-
Introduce the desired ratio of liquid VDF and DCDFE monomers into the reactor.
-
-
Polymerization:
-
Heat the reactor to the desired polymerization temperature (typically 75-90°C) with continuous stirring.
-
Inject an aqueous solution of the initiator (potassium persulfate) to start the polymerization.
-
Maintain the reaction pressure by continuously feeding a mixture of VDF and DCDFE monomers at the desired ratio.
-
-
Reaction Termination and Work-up:
-
After the desired reaction time (e.g., 14 hours), cool the reactor to room temperature and safely vent any unreacted monomers.
-
The resulting polymer latex can be coagulated by adding a salt solution (e.g., calcium chloride).
-
The precipitated polymer is then collected by filtration, washed thoroughly with deionized water, and dried in a vacuum oven.
-
Protocol 2: Suspension Copolymerization of VDF and DCDFE
This method produces larger polymer particles and is often used for grades intended for melt processing.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (DCDFE) monomer
-
Deionized water
-
Dispersing agent (e.g., methyl hydroxypropyl cellulose)
-
Initiator (e.g., di-isopropyl peroxydicarbonate - IPP)
Equipment:
-
High-pressure stainless steel autoclave reactor with a stirrer
-
Vacuum pump
-
Nitrogen source
-
Monomer charging system
Procedure:
-
Reactor Preparation: As described in the emulsion polymerization protocol.
-
Charging the Reactor:
-
Add deionized water and the dispersing agent to the reactor.
-
Seal the reactor and deoxygenate as previously described.
-
Charge the desired ratio of liquid VDF and DCDFE monomers into the reactor.
-
-
Polymerization:
-
Heat the reactor to the polymerization temperature (typically 30-60°C) with vigorous stirring to maintain the monomer droplets in suspension.
-
Inject the oil-soluble initiator (IPP), dissolved in a small amount of a suitable solvent or one of the monomers, into the reactor.
-
Maintain the reaction temperature and pressure. A continuous feed of the monomer mixture can be used to maintain the pressure.
-
-
Reaction Termination and Work-up:
-
After the desired reaction time (e.g., 15-22 hours), cool the reactor and vent the unreacted monomers.
-
The polymer beads are collected by filtration, washed with deionized water to remove the dispersing agent, and dried.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the described experimental protocols.
References
Application Notes and Protocols for the Analytical Determination of 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,2-dichloro-1,2-difluoroethene, a halogenated hydrocarbon of interest in various industrial and research settings. The protocols described herein are intended for use by trained professionals in a laboratory environment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile organic compounds like this compound. This method offers high sensitivity and selectivity, making it suitable for trace-level analysis in various matrices.
Experimental Protocol
a) Sample Preparation (for Air Samples):
-
Sampling: Collect a known volume of air through a sorbent tube containing a suitable adsorbent material, such as activated charcoal or a polymeric sorbent like Chromosorb 106.
-
Desorption: Desorb the trapped analytes from the sorbent tube. This can be achieved through:
-
Solvent Desorption: Elute the analytes with a small, known volume of a high-purity solvent (e.g., carbon disulfide or methylene (B1212753) chloride).
-
Thermal Desorption: Heat the sorbent tube in a thermal desorber unit connected to the GC inlet to release the analytes directly into the carrier gas stream.
-
b) Sample Preparation (for Water Samples):
-
Purge and Trap: Bubble an inert gas (e.g., helium or nitrogen) through a water sample contained in a sparging vessel. The volatile this compound is purged from the water and trapped on a sorbent trap. The trap is then rapidly heated to desorb the analyte into the GC system.
-
Headspace Analysis: Place the water sample in a sealed vial and heat it to a specific temperature to allow the volatile analyte to partition into the headspace. A sample of the headspace gas is then injected into the GC.
c) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for separating halogenated hydrocarbons.
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative identification, scan from m/z 35 to 200.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 96, 98, 61 - exact ions will depend on the fragmentation pattern of the specific isomers).
-
d) Calibration:
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) at concentrations spanning the expected sample concentration range. Analyze these standards under the same conditions as the samples to construct a calibration curve.
Data Presentation: GC-MS Performance
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (in water) | Dependent on sample preparation and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L (in water) | Typically 3-5 times the LOD. |
| Linearity (r²) | > 0.995 | Over a concentration range of 1 - 100 µg/L. |
| Precision (%RSD) | < 15% | For replicate analyses of a mid-range standard. |
| Recovery | 85 - 115% | For spiked matrix samples. |
Note: The values presented are typical for the analysis of similar halogenated hydrocarbons and should be determined experimentally for this compound during method validation.
Workflow Diagram: GC-MS Analysis
Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural characterization of molecules, including the differentiation of isomers of this compound (cis and trans). Both ¹H and ¹⁹F NMR are highly informative.
Experimental Protocol
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probes: A broadband probe capable of observing both ¹H and ¹⁹F nuclei.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Reference: An external reference such as CCl₃F (0 ppm) may be used.
-
Temperature: 298 K
-
Number of Scans: 16-64 (adjust as needed).
-
Relaxation Delay: 1-2 seconds.
-
Data Presentation: Expected NMR Chemical Shifts
| Isomer | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| cis-1,2-dichloro-1,2-difluoroethene | ¹H | ~6.5 | Triplet | J(H-F) ~ 10-15 |
| ¹⁹F | Varies | Doublet | J(F-H) ~ 10-15 | |
| trans-1,2-dichloro-1,2-difluoroethene | ¹H | ~6.4 | Triplet | J(H-F) ~ 2-5 |
| ¹⁹F | Varies | Doublet | J(F-H) ~ 2-5 |
Note: Chemical shifts and coupling constants are approximate and can be influenced by the solvent and other experimental conditions. The key differentiating feature will be the magnitude of the H-F coupling constant, which is typically larger for cis relationships.
Logical Diagram: Isomer Differentiation by NMR
Computational Analysis of 1,2-Dichloro-1,2-difluoroethene Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the computational study of the cis and trans isomers of 1,2-dichloro-1,2-difluoroethene. It is intended to guide researchers in performing and interpreting theoretical calculations on these and similar halogenated ethenes.
Introduction
This compound (C₂Cl₂F₂) is a halogenated hydrocarbon that exists as two geometric isomers: cis-1,2-dichloro-1,2-difluoroethene and trans-1,2-dichloro-1,2-difluoroethene. Understanding the structural, energetic, and spectroscopic properties of these isomers is crucial for various applications, including their use as solvents and intermediates in organic synthesis. Computational chemistry provides a powerful tool to investigate these properties at the molecular level.
A noteworthy characteristic of many 1,2-dihaloethenes is the "cis effect," where the cis isomer is unexpectedly more stable than the trans isomer, contrary to what would be predicted based on simple steric hindrance arguments. Computational studies have been instrumental in elucidating the electronic origins of this phenomenon, attributing it to factors like hyperconjugation and lone pair delocalization.[1][2][3]
Computational Methodology: A General Protocol
This section outlines a general workflow for the computational analysis of this compound isomers.
Caption: General workflow for computational analysis.
Step-by-Step Computational Protocol
-
Molecular Structure Input:
-
Construct the initial 3D coordinates for both cis- and trans-1,2-dichloro-1,2-difluoroethene. This can be done using molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the minimum energy structure of each isomer.
-
Method: A common and effective method is Density Functional Theory (DFT) with a functional like B3LYP or a long-range corrected functional such as LC-ωPBE.[1] For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.[1]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) or an Ahlrichs-type basis set like def2-TZVP is recommended.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
Purpose:
-
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.
-
To predict the infrared (IR) and Raman spectra.
-
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
To obtain more accurate relative energies between the isomers, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set. Composite methods like G3MP2 are also suitable for this purpose.[1]
-
-
Analysis of Results:
-
Geometric Parameters: Extract and compare bond lengths, bond angles, and dihedral angles of the optimized structures.
-
Energetics: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the isomers.
-
Vibrational Spectra: Analyze the calculated vibrational frequencies and compare them with available experimental data.
-
Electronic Structure: Employ methods like Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge distributions that contribute to the relative stability of the isomers.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data from computational and experimental studies on this compound and related compounds.
Table 1: Calculated Relative Energies of cis vs. trans Isomers of 1,2-Dihaloethenes
| Molecule | Method | ΔE (kcal/mol) (cis - trans) | Reference |
| 1,2-dichloroethene | Various | cis is more stable | [2][3][4] |
| 1,2-difluoroethene | Various | cis is more stable | [1][2] |
Note: A negative ΔE indicates that the cis isomer is more stable.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for trans-1,2-dichloro-1,2-difluoroethene
| Mode | Symmetry | Calculated Frequency (cm⁻¹) |
| 1 | A_g | 1707 |
| 2 | A_g | 1186 |
| 3 | A_g | 632 |
| 4 | A_g | 425 |
| 5 | A_g | 288 |
| 6 | A_u | 333 |
| 7 | A_u | 140 |
| 8 | B_g | 529 |
| 9 | B_u | 1190 |
| 10 | B_u | 892 |
| 11 | B_u | 426 |
| 12 | B_u | 175 |
Data from the NIST Chemistry Webbook, which compiles experimental and calculated data.[5]
Signaling Pathways and Logical Relationships
The stability of the cis and trans isomers is determined by a balance of competing electronic and steric effects. This relationship can be visualized as follows:
Caption: Factors influencing isomer stability.
The "cis effect" in 1,2-dihaloethenes is often explained by the dominance of stabilizing electronic interactions (like the delocalization of halogen lone pairs into the C=C antibonding orbitals) in the cis isomer, which outweigh the increased steric repulsion between the halogen atoms.[1]
Conclusion
Computational studies provide invaluable insights into the properties of this compound isomers. By following the outlined protocols, researchers can obtain reliable data on their geometries, relative stabilities, and spectroscopic features. These theoretical investigations, particularly when combined with experimental results, contribute to a deeper understanding of fundamental chemical principles and can guide the development of new chemical entities and processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]
- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
Application Notes and Protocols for 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2-dichloro-1,2-difluoroethene, focusing on its primary application as a chemical intermediate in the synthesis of fluorinated compounds. While sometimes referred to as a solvent, its utility in this regard is limited and not well-documented in scientific literature. The following sections detail its properties, primary applications, a key synthetic protocol, and essential safety information.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and use in experimental setups.
| Property | Value |
| Molecular Formula | C₂Cl₂F₂ |
| Molecular Weight | 132.92 g/mol [1] |
| Boiling Point | 21.1 °C[2] |
| Melting Point | -119.6 °C (cis-isomer), -93.3 °C (trans-isomer)[3] |
| Density | 1.503 g/cm³[3] |
| Water Solubility | 0.89 g/L at 25 °C[4] |
| Appearance | Colorless liquid or gas[1][3] |
| CAS Number | 598-88-9 (for the mixture of isomers)[5] |
Primary Applications
This compound is a valuable precursor for a variety of fluorinated molecules and materials.[1] Its primary applications are in the realm of chemical synthesis rather than as a reaction solvent.
-
Intermediate in Chemical Synthesis: It serves as a key starting material for the production of other fluorinated compounds.[1] A significant application is its use in the synthesis of 1,2-difluoroethylene (B154328) through catalytic hydrogenation.[5][6]
-
Fluoropolymer Synthesis: This compound is utilized in the copolymerization of vinylidene fluoride (B91410) to produce functional polymers.[1] These resulting copolymers have diverse applications, including functional coatings, elastomers, and materials for energy applications like lithium-ion batteries and fuel cell membranes.[1]
-
Fine Chemical Production: It is a raw material for producing fluorine-containing fine chemicals such as textile finishing agents and fluorosurfactants.[1]
-
Potential Refrigerant: Due to its thermodynamic properties, it has been explored as a potential refrigerant.[1]
Experimental Protocol: Synthesis of 1,2-Difluoroethylene via Hydrogenolysis of this compound
This protocol describes a representative synthetic application of this compound as a starting material for the preparation of 1,2-difluoroethylene. The procedure is based on established methods of catalytic hydrogenation.[5][6]
Materials:
-
This compound
-
Hydrogen gas (H₂)
-
Palladium (Pd) catalyst supported on an inert material (e.g., activated carbon)
-
Anhydrous, inert solvent (if conducting in the liquid phase)
-
Aqueous alkaline solution for washing
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
High-pressure reactor or a tube furnace for gas-phase reactions
-
Gas flow controllers
-
Condenser cooled to a temperature below 0 °C
-
Collection flask
-
Scrubber for waste gases
-
Standard laboratory glassware for workup
Procedure:
-
Catalyst Preparation: The palladium catalyst is placed in the reactor. For a continuous process, this would be a packed bed.
-
Reaction Setup: The reactor is sealed and purged with an inert gas, such as nitrogen or argon.
-
Reactant Introduction: A continuous stream of this compound and hydrogen gas is introduced into the heated reactor containing the catalyst. The molar ratio of hydrogen to this compound is typically maintained between 3:1 and 5:1.[6]
-
Reaction Conditions: The reaction is carried out at a temperature between 300 °C and 400 °C and at a pressure ranging from atmospheric to 15 bars.[6]
-
Product Collection: The gaseous products exiting the reactor are passed through a condenser cooled to below 0 °C to liquefy the 1,2-difluoroethylene and any unreacted starting material or byproducts.[6]
-
Purification: The condensed liquid is washed with an aqueous alkaline solution to remove any acidic byproducts, followed by washing with water. The organic layer is then dried over a suitable drying agent.
-
Final Product: The final product, 1,2-difluoroethylene, can be further purified by fractional distillation.
Workflow Diagram:
References
- 1. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]
- 2. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 3. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. FR2583039A1 - Process for the preparation of 1,2-difluoroethylene and of 1-chloro-1,2-difluoroethylene - Google Patents [patents.google.com]
- 6. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
Application Notes and Protocols for 1,2-Dichloro-1,2-difluoroethene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-1,2-difluoroethene, existing as cis and trans isomers, serves as a versatile building block in synthetic organic chemistry. Its electron-deficient double bond, substituted with both chlorine and fluorine atoms, makes it an interesting substrate for cycloaddition reactions, providing access to a variety of halogenated four- and six-membered ring systems. These resulting cycloadducts are valuable intermediates in the synthesis of novel fluorinated molecules with potential applications in medicinal chemistry and materials science. The unique stereochemistry of the starting alkene allows for the investigation of reaction mechanisms, particularly the competition between concerted and stepwise pathways.
This document provides detailed application notes on the use of this compound in [2+2] and [4+2] cycloaddition reactions, along with representative experimental protocols.
[2+2] Cycloaddition Reactions: A Stepwise, Biradical Approach
The thermal [2+2] cycloaddition of this compound with alkenes typically proceeds through a non-concerted, stepwise mechanism involving a biradical intermediate. This mechanistic pathway has significant stereochemical consequences, leading to the formation of multiple stereoisomers of the resulting cyclobutane (B1203170).
Mechanistic Insights
The reaction is initiated by the formation of a carbon-carbon single bond between the two reacting alkenes, generating a 1,4-biradical intermediate. This intermediate has a finite lifetime, during which rotation around the newly formed single bonds can occur. Subsequent ring closure of the biradical then yields the cyclobutane product. The degree of stereochemical scrambling in the product is dependent on the relative rates of bond rotation and ring closure.
A notable example is the reaction of cis- and trans-1,2-dichloro-1,2-difluoroethene with cyclopentadiene, which yields [2+2] cycloadducts alongside [4+2] adducts. The formation of multiple stereoisomers of the bicyclo[3.2.0]heptene products is strong evidence for a biradical intermediate in the [2+2] pathway.[1]
Data Presentation
The following table summarizes the product distribution from the cycloaddition of cis- and trans-1,2-dichloro-1,2-difluoroethene with cyclopentadiene, highlighting the formation of both [2+2] and [4+2] adducts.
| Dienophile Isomer | Reaction Type | Product Type | Relative Yield (%) |
| cis-1,2-dichloro-1,2-difluoroethene | [2+2] Cycloaddition | Bicyclo[3.2.0]heptene isomers | Major |
| [4+2] Cycloaddition | Bicyclo[2.2.1]heptene isomers | Minor | |
| trans-1,2-dichloro-1,2-difluoroethene | [2+2] Cycloaddition | Bicyclo[3.2.0]heptene isomers | Major |
| [4+2] Cycloaddition | Bicyclo[2.2.1]heptene isomers | Minor |
Note: The exact isomer ratios within the [2+2] and [4+2] product classes are dependent on the specific reaction conditions and the stereochemistry of the starting this compound.
Experimental Protocol: Thermal [2+2] Cycloaddition of trans-1,2-Dichloro-1,2-difluoroethene with an Alkene (General Procedure)
This protocol is a representative procedure based on established methods for thermal cycloadditions of halogenated alkenes.
Materials:
-
trans-1,2-dichloro-1,2-difluoroethene
-
Alkene (e.g., cyclopentadiene, freshly distilled)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Heavy-walled, sealed reaction tube
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry, heavy-walled reaction tube equipped with a magnetic stir bar, add the alkene (1.0 equivalent).
-
Add anhydrous solvent to dissolve the alkene.
-
Cool the solution in a dry ice/acetone bath.
-
Carefully condense trans-1,2-dichloro-1,2-difluoroethene (1.2 equivalents) into the reaction tube.
-
Seal the reaction tube under an inert atmosphere.
-
Allow the tube to warm to room temperature and then place it in a preheated oil bath at the desired reaction temperature (typically 150-200 °C).
-
Heat the reaction mixture with stirring for 12-24 hours.
-
After the reaction is complete, cool the tube to room temperature and then carefully open it in a well-ventilated fume hood.
-
Remove the solvent under reduced pressure.
-
The crude product mixture can be analyzed by GC-MS to determine the product distribution.
-
Purify the products by fractional distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Characterization:
The structure and stereochemistry of the isolated products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
[4+2] Cycloaddition Reactions: A Concerted Pathway
In addition to the [2+2] pathway, this compound can also participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. This reaction is generally believed to proceed through a concerted mechanism, leading to a higher degree of stereospecificity compared to the [2+2] cycloaddition.
Mechanistic Insights
The [4+2] cycloaddition is a pericyclic reaction that occurs in a single, concerted step through a cyclic transition state.[2] This concerted nature means that the stereochemistry of the reactants is largely retained in the cyclohexene (B86901) product. For example, the reaction of a cis-dienophile will preferentially form a cis-substituted adduct. However, the presence of the halogen substituents on the dienophile can influence the endo/exo selectivity of the reaction.
In the case of the reaction with cyclopentadiene, both endo and exo [4+2] adducts can be formed, and their ratio is influenced by kinetic and thermodynamic factors.[1]
Experimental Protocol: Thermal [4+2] Cycloaddition of cis-1,2-Dichloro-1,2-difluoroethene with a Diene (General Procedure)
The experimental setup for a [4+2] cycloaddition is similar to that of the [2+2] cycloaddition, often requiring elevated temperatures.
Materials:
-
cis-1,2-dichloro-1,2-difluoroethene
-
Conjugated diene (e.g., furan, freshly distilled)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
Heavy-walled, sealed reaction tube
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Follow the same initial steps 1-5 as in the [2+2] cycloaddition protocol, using the conjugated diene and cis-1,2-dichloro-1,2-difluoroethene.
-
Heat the sealed tube in a preheated oil bath at a temperature typically ranging from 100-180 °C.
-
Monitor the reaction progress by TLC or GC analysis. The reaction time can vary from a few hours to several days depending on the reactivity of the diene.
-
Upon completion, work up the reaction as described in steps 8-10 of the [2+2] protocol.
-
Purify the resulting Diels-Alder adducts by column chromatography or recrystallization.
Characterization:
The structure and stereochemistry (endo/exo) of the products should be determined using 1D and 2D NMR techniques (e.g., NOESY or COSY) in conjunction with mass spectrometry.
Visualizations
References
Synthesis of Fluorinated Compounds from 1,2-Dichloro-1,2-difluoroethene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable fluorinated compounds starting from 1,2-dichloro-1,2-difluoroethene. This versatile building block offers access to a range of fluorinated alkenes and their derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established literature and provide a foundation for further synthetic exploration.
Introduction
Fluorine-containing molecules play a crucial role in modern drug discovery and development. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound (DCDFE), available as a mixture of (E) and (Z) isomers, is an attractive starting material for the introduction of fluorine into organic molecules. Its reactivity allows for the selective transformation into various fluorinated building blocks. This document details key synthetic transformations of DCDFE, including catalytic hydrogenolysis and the synthesis of fluorinated vinyl ethers. While direct palladium-catalyzed cross-coupling and cycloaddition reactions of DCDFE are not extensively reported, this document also discusses the potential application of these powerful synthetic methods.
I. Catalytic Hydrogenolysis of this compound
Catalytic hydrogenolysis of this compound provides a direct route to the synthesis of 1,2-difluoroethylene (B154328) and 1-chloro-1,2-difluoroethylene.[1][2] These products are valuable monomers for the preparation of fluoropolymers and intermediates for further chemical transformations.[1] The reaction involves the partial or total substitution of chlorine atoms with hydrogen, while preserving the carbon-carbon double bond.[1]
Experimental Protocol: Catalytic Hydrogenolysis
This protocol is adapted from the process described in US Patent 5,118,888 A.[2]
Materials:
-
This compound (mixture of isomers)
-
Hydrogen (H₂) gas
-
Palladium-based catalyst (e.g., 0.5% Pd on activated charcoal)
-
Inert support for the catalyst (e.g., activated charcoal granules)
-
Cylindrical reactor (e.g., made of nickel)
-
Temperature control system
-
Gas flow controllers
-
Condenser cooled to -70 °C
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Pack a cylindrical reactor with the palladium-based catalyst on an inert support.
-
Heat the reactor to the desired temperature (e.g., 300-400 °C).[2]
-
Introduce a continuous flow of a pre-heated mixture of this compound and hydrogen gas into the reactor. The molar ratio of hydrogen to this compound can be varied to control the product distribution.[2]
-
Maintain a contact time of the reactants with the catalyst between 10 and 20 seconds.[2]
-
Pass the organic vapors leaving the reactor through a washing solution of 10% NaOH to neutralize any acidic byproducts.[2]
-
Dry the washed vapors using a suitable drying agent.
-
Condense the purified product mixture at -70 °C.[2]
-
Analyze the composition of the condensed product using gas chromatography (GC).
-
The individual products, 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene, can be separated by fractional distillation.
Data Presentation: Hydrogenolysis Product Distribution
The following table summarizes the product distribution from the catalytic hydrogenolysis of this compound under different reaction conditions as described in US Patent 5,118,888 A.[2]
| Catalyst | Temperature (°C) | H₂/DCDFE Molar Ratio | 1,2-Difluoroethylene (wt%) | 1-Chloro-1,2-difluoroethylene (wt%) | Unreacted DCDFE (wt%) |
| 0.5% Pd on activated charcoal | 350 | 3:1 | 53 | 27 | 4 |
| 0.5% Pd on activated charcoal | 300 | 2:1 | 42 | 29 | 16.4 |
| 0.5% Pd on activated charcoal | 300 | 3:1 | 48 | 30 | 8.4 |
| 0.5% Pd on activated charcoal | 350 | 2:1 | 20 | 25 | Not specified |
DCDFE: this compound
Logical Workflow for Catalytic Hydrogenolysis
Caption: Workflow for the catalytic hydrogenolysis of this compound.
II. Synthesis of Perfluorinated Vinyl Ethers
Perfluorinated vinyl ethers are important monomers for the production of fluoropolymers with exceptional chemical and thermal resistance. A potential route to these compounds involves the addition of a perfluoroalkoxy radical to this compound, followed by dechlorination.
Experimental Protocol: Synthesis of a Perfluorinated Vinyl Ether (General Procedure)
This generalized protocol is based on the reaction of trifluoromethyl hypofluorite (B1221730) with 1,2-dichlorodifluoroethylene as mentioned in the literature.[1]
Materials:
-
This compound
-
Trifluoromethyl hypofluorite (CF₃OF) or other suitable hypofluorite
-
Inert solvent (if necessary)
-
Reaction vessel suitable for low-temperature reactions
-
UV lamp (if photochemical initiation is required)
-
Dechlorinating agent (e.g., zinc dust)
-
Anhydrous solvent for dechlorination (e.g., ethanol, methanol)[3][4]
Procedure:
Step 1: Addition of Hypofluorite
-
In a suitable reaction vessel, cool a solution or mixture of this compound to the desired reaction temperature (e.g., -70 °C).[1]
-
Slowly introduce the trifluoromethyl hypofluorite into the reaction mixture. The reaction may be initiated by UV irradiation if necessary.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, NMR).
-
Upon completion, carefully remove any excess hypofluorite and solvent to isolate the crude trifluoromethyl 1,2-dichlorotrifluoroethyl ether adduct.
Step 2: Dechlorination
-
Dissolve the crude adduct from Step 1 in an anhydrous alcoholic solvent.
-
Add a dechlorinating agent, such as activated zinc dust, to the solution.[3][4]
-
Heat the mixture to reflux to effect the dechlorination.
-
Monitor the reaction until the starting adduct is consumed.
-
Isolate the resulting perfluorinated vinyl ether by distillation or other suitable purification methods.
Reaction Pathway for Vinyl Ether Synthesis
Caption: General pathway for perfluorinated vinyl ether synthesis.
III. Potential Applications in Drug Development: Cross-Coupling and Cycloaddition Reactions
While specific, detailed protocols for palladium-catalyzed cross-coupling and cycloaddition reactions of this compound are not widely available in the reviewed literature, the principles of these powerful synthetic transformations suggest their potential applicability. The resulting fluorinated stilbenes, biaryls, and cyclic systems are valuable scaffolds in medicinal chemistry.
A. Potential Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies for the formation of carbon-carbon bonds. The C-Cl bonds in this compound could potentially serve as handles for such transformations, although they are generally less reactive than C-Br or C-I bonds. The use of specialized, electron-rich, and bulky phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.
Potential Synthetic Targets:
-
Suzuki Coupling: Reaction with arylboronic acids could yield 1,2-diaryl-1,2-difluoroethenes (fluorinated stilbene (B7821643) derivatives).
-
Heck Reaction: Coupling with alkenes could lead to the formation of fluorinated dienes and other conjugated systems.
-
Sonogashira Coupling: Reaction with terminal alkynes could produce fluorinated enynes, which are versatile intermediates.
B. Potential [2+2] and [4+2] Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound makes it a potential candidate for cycloaddition reactions.
-
[2+2] Cycloaddition: Reaction with alkenes or alkynes could lead to the formation of fluorinated cyclobutene (B1205218) or cyclobutadiene (B73232) derivatives, respectively.
-
[4+2] Cycloaddition (Diels-Alder Reaction): Acting as a dienophile, this compound could react with conjugated dienes to form fluorinated cyclohexene (B86901) derivatives.
The development of efficient protocols for these reactions would significantly expand the synthetic utility of this compound as a building block for complex fluorinated molecules.
Logical Relationship of Potential Synthetic Routes
Caption: Potential synthetic pathways from this compound.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of fluorinated compounds. The protocols provided herein for catalytic hydrogenolysis and the general procedure for vinyl ether synthesis offer practical methods for accessing important fluorinated building blocks. While the exploration of its utility in palladium-catalyzed cross-coupling and cycloaddition reactions is an emerging area, the potential to generate complex, fluorinated molecules of interest to the pharmaceutical and materials science communities is significant. Further research into these areas is warranted to fully unlock the synthetic potential of this versatile fluorinated precursor.
References
Application Notes and Protocols: 1,2-Dichloro-1,2-difluoroethene as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2-dichloro-1,2-difluoroethene and its isomer, 1,1-dichloro-2,2-difluoroethylene, as precursors in the development of pharmaceuticals and bioactive molecules. Detailed experimental protocols for key transformations are provided, along with data summaries and diagrams of relevant biological pathways.
Introduction
Fluorinated molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. This compound and its isomers serve as versatile C2 building blocks for the introduction of fluorine into organic scaffolds. These precursors are particularly valuable for the synthesis of fluoroalkenes, which are important intermediates in the preparation of a variety of biologically active compounds.
This document will focus on two key applications:
-
The synthesis of 1,2-difluoroethylene (B154328) from this compound, a versatile intermediate for cycloaddition reactions in drug discovery.
-
The synthesis of the anesthetic Methoxyflurane from the isomeric precursor 1,1-dichloro-2,2-difluoroethylene.
Application 1: Synthesis of 1,2-Difluoroethylene from this compound
1,2-Difluoroethylene is a valuable synthon in organic chemistry, particularly as a dienophile in [2+2] cycloaddition reactions to generate fluorinated cyclobutane (B1203170) rings. The gem-difluorocyclobutane motif is a recognized pharmacophore found in several FDA-approved drugs, where it can act as a bioisosteric replacement for other groups to improve pharmacokinetic properties.[1][2]
Experimental Protocol: Zinc-Mediated Dechlorination of this compound
This protocol describes the synthesis of 1,2-difluoroethylene via the reductive dehalogenation of this compound using activated zinc.
Materials:
-
This compound
-
Zinc dust, activated
-
Isopropyl alcohol
-
3N Hydrochloric acid
-
Nitrogen gas
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Vigreux column
-
Condenser
-
Cold trap (-75 °C)
-
Heating mantle
Procedure:
-
Activate the zinc dust by washing with 3N HCl solution, followed by rinsing with water, ethanol, and then ether, and finally drying under vacuum.
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, Vigreux column, and condenser connected to a cold trap cooled to -75 °C, add 60.0 g of activated zinc powder and 500 mL of isopropyl alcohol under a nitrogen atmosphere.
-
Heat the mixture to 75-80 °C with stirring.
-
Slowly add 114 g of this compound (purified by fractional distillation to >99% purity) dropwise from the dropping funnel.
-
After the addition is complete, continue stirring the mixture for one hour at 80 °C.
-
The volatile 1,2-difluoroethylene product will distill and be collected in the cold trap.
-
Isolate the product from the cold trap. A yield of up to 92% can be expected.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagent | Activated Zinc | [3] |
| Solvent | Isopropyl Alcohol | [3] |
| Reaction Temperature | 75 - 80 °C | [3] |
| Reaction Time | 1 hour (post-addition) | [3] |
| Product Yield | up to 92% | [3] |
Experimental Workflow
References
Application Notes and Protocols for the Dehalogenation of 1,2-Dichloro-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the dehalogenation of 1,2-dichloro-1,2-difluoroethene, a critical transformation for synthesizing valuable fluorinated building blocks used in the development of pharmaceuticals and other advanced materials. The primary products of this reaction, 1-chloro-1,2-difluoroethene and 1,2-difluoroethene (B157984), are versatile intermediates in organic synthesis.
Two primary methods for the dehalogenation of this compound are detailed: a zinc-mediated reduction and a catalytic hydrogenation. The choice of method will depend on the desired product selectivity and the available laboratory infrastructure.
Zinc-Mediated Dehalogenation
This method utilizes zinc dust as a reducing agent to effect the elimination of chlorine atoms from this compound. It is a robust and high-yielding procedure suitable for laboratory-scale synthesis.
Reaction Principle:
The reaction proceeds via a reductive elimination mechanism. Zinc metal oxidatively inserts into a carbon-chlorine bond, forming an organozinc intermediate which then eliminates a second chloride ion to form the alkene product.[1] The reaction is typically carried out in a polar protic solvent like an alcohol.
Applications in Synthesis:
The resulting fluoroolefins are valuable precursors for a variety of chemical transformations, including:
-
Polymerization: As monomers for the production of fluoropolymers with unique properties.
-
Cycloaddition Reactions: Acting as dienophiles or dipolarophiles to construct complex fluorinated cyclic systems, which are common scaffolds in medicinal chemistry.
-
Nucleophilic and Electrophilic Additions: The double bond can be functionalized to introduce a wide range of chemical moieties.
Quantitative Data Summary:
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc Dust | Methanol (B129727) | 60-63 | 1-2 | 89-95 | Organic Syntheses Procedure |
| This compound (Predicted) | Zinc Dust | Methanol | ~65 | 1-2 | High | Analogous to the reference procedure. |
Experimental Protocol: Synthesis of 1,2-Difluoroethene from this compound
This protocol is adapted from established procedures for the dehalogenation of vicinal dihalides.
Materials:
-
This compound
-
Zinc dust, activated
-
Methanol, anhydrous
-
Zinc chloride (catalytic amount)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Receiving flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert atmosphere. The condenser should be connected to a receiving flask cooled in an ice bath to collect the volatile product.
-
Reagent Charging: Under an inert atmosphere, charge the reaction flask with anhydrous methanol, activated zinc dust, and a catalytic amount of zinc chloride.
-
Reaction Initiation: Begin stirring and gently heat the mixture to reflux (approximately 65 °C).
-
Substrate Addition: Prepare a solution of this compound in anhydrous methanol. Once the zinc-methanol mixture is refluxing, add the substrate solution dropwise from the dropping funnel. An exothermic reaction should commence.
-
Reaction Control: Control the rate of addition to maintain a steady reflux. The temperature at the head of the condenser should be monitored. Occasional cooling of the reaction flask may be necessary to control the exotherm.
-
Completion and Work-up: After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure complete reaction. The volatile product will distill and be collected in the cooled receiving flask.
-
Purification: The collected product can be further purified by redistillation.
Safety Precautions:
-
This compound and the resulting 1,2-difluoroethene are volatile and should be handled in a well-ventilated fume hood.
-
Zinc dust is flammable and can react with water to produce hydrogen gas. Handle with care in a dry environment.
-
The reaction can be exothermic; careful control of the addition rate is crucial.
Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative route for the dehalogenation of this compound. This method can provide access to both partially and fully dehalogenated products depending on the reaction conditions and catalyst used.
Reaction Principle:
In the presence of a metal catalyst, typically a noble metal on a solid support, hydrogen gas reacts with the haloalkene. The chlorine atoms are sequentially replaced by hydrogen atoms. By controlling the reaction conditions, it is possible to achieve selective removal of one or both chlorine atoms.
Applicable Catalysts and Conditions:
A range of transition metals can catalyze this reaction. The choice of catalyst and reaction conditions will influence the product distribution.
| Catalyst | Support | Temperature Range (°C) | Pressure (bar) | Potential Products |
| Palladium (Pd) | Carbon | 200 - 400 | 1 - 15 | 1-Chloro-1,2-difluoroethene, 1,2-Difluoroethene |
| Platinum (Pt) | Carbon | General hydrogenation conditions | - | 1-Chloro-1,2-difluoroethene, 1,2-Difluoroethene |
| Rhodium (Rh) | - | General hydrogenation conditions | - | 1-Chloro-1,2-difluoroethene, 1,2-Difluoroethene |
| Ruthenium (Ru) | - | General hydrogenation conditions | - | 1-Chloro-1,2-difluoroethene, 1,2-Difluoroethene |
| Nickel/Copper (Ni/Cu) | - | General hydrogenation conditions | - | 1-Chloro-1,2-difluoroethene, 1,2-Difluoroethene |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (e.g., 5% or 10% Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
-
High-pressure reactor (autoclave) or hydrogenation apparatus
-
Magnetic or mechanical stirrer
Procedure:
-
Catalyst and Substrate Loading: In a suitable high-pressure reactor, place the palladium on carbon catalyst and the solvent. Add the this compound.
-
System Purge: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reaction mixture to the target temperature.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using gas chromatography (GC) or GC-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Catalyst Removal and Product Isolation: Filter the reaction mixture to remove the catalyst. The product can be isolated from the filtrate by distillation.
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathways for the dehalogenation of this compound.
Experimental Workflow for Zinc-Mediated Dehalogenation
Caption: Step-by-step workflow for the zinc-mediated dehalogenation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-dichloro-1,2-difluoroethene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,2-dichloro-1,2-difluoroethene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound is commonly synthesized from precursors such as 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132) or through the dehalogenation of more halogenated compounds. One common starting material is 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112), which can be reduced to form the precursor HCFC-132.[1] Another approach involves the catalytic hydrogenation of 1,2-dichloro-difluoro-ethylene.[2][3]
Q2: What are the primary applications of this compound?
A2: this compound serves as a valuable intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and agrochemicals.[4] It is also used in the production of fluorine-containing fine chemicals like textile finishing agents and fluorosurfactants.[4] Additionally, it has been explored for use in refrigerant mixtures and fire suppression applications.[4]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a liquid that may cause illness upon inhalation.[5] When heated to high temperatures, it can decompose and release toxic fumes.[5] Contact with water or steam may also produce hazardous fumes.[5] It is crucial to handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), and take immediate steps to contain any spills to prevent environmental contamination.[5]
Q4: How can the cis and trans isomers of this compound be separated?
A4: The separation of cis and trans isomers of halogenated ethenes can be challenging due to their similar physical properties. Fractional distillation is a common industrial method, although it can be energy-intensive.[6] For related compounds like 1,2-dichloroethene, reactive distillation has been employed to isomerize the cis-isomer to the more desired trans-isomer, followed by purification.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup. Here are some troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure that the reaction is proceeding for a sufficient duration and at the optimal temperature. For catalytic hydrogenation of 1,2-dichloro-difluoro-ethylene, temperatures between 300°C and 400°C are recommended.[2][3]
-
Catalyst Activity: If using a catalyst, such as palladium on activated charcoal, ensure it is fresh and active.[2] Deactivated catalysts can lead to incomplete conversion.
-
Reagent Stoichiometry: Check the molar ratios of your reactants. For instance, in the catalytic hydrogenation of 1,2-dichloro-difluoro-ethylene, the hydrogen to substrate molar ratio can significantly impact the product distribution and yield.[2]
-
-
Side Reactions:
-
Over-reduction: In catalytic hydrogenation, over-reduction can lead to the formation of more saturated byproducts. Adjusting the hydrogen pressure, reaction time, and temperature can help minimize this.
-
Dehydrohalogenation: Depending on the reaction conditions and the presence of basic impurities, dehydrohalogenation of the starting material or product could occur.
-
-
Product Loss During Workup:
-
Volatility: this compound is a volatile compound. Ensure that your collection and purification apparatus, such as cold traps, are sufficiently cold to prevent product loss.
-
Distillation: During fractional distillation, ensure the column is efficient enough to separate the desired product from byproducts and unreacted starting materials.
-
Issue 2: Poor Stereoselectivity (Undesired E/Z Isomer Ratio)
Q: I am struggling to control the stereochemical outcome of my this compound synthesis. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity in the synthesis of disubstituted alkenes can be challenging. The E/Z ratio is often influenced by the reaction mechanism and conditions.
-
Reaction Pathway: The choice of synthetic route can inherently favor one isomer over the other. For related compounds, stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product.[8]
-
Catalyst Choice: The type of catalyst and its support can influence the stereochemical outcome. Experiment with different catalysts or catalyst preparations.
-
Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. A systematic study of the effect of temperature on the E/Z ratio is recommended.
-
Post-synthesis Isomerization: If a mixture of isomers is unavoidable, consider post-synthesis isomerization. For example, in the case of 1,2-dichloroethene, reactive distillation with a free-radical initiator can be used to convert the cis-isomer to the trans-isomer.[7]
Experimental Protocols & Data
Catalytic Hydrogenation of 1,2-dichloro-difluoro-ethylene
This process is used for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene, with this compound as a potential intermediate or unreacted starting material depending on the reaction conditions.
-
Reactants: 1,2-dichloro-difluoro-ethylene and Hydrogen gas.
-
Catalyst: Palladium on an inert support (e.g., activated charcoal), with a palladium content of 0.1 to 5% by weight.[2]
-
Reaction Conditions:
-
Procedure:
-
A mixture of hydrogen and 1,2-dichloro-difluoro-ethylene is fed into a reactor containing the heated catalyst bed.
-
The organic vapors exiting the reactor are cooled and condensed at a temperature below 0°C.
-
The resulting mixture of products is then separated by fractional distillation.[2]
-
| Example | H₂/C₂Cl₂F₂ Molar Ratio | Temperature (°C) | 1,2-difluoro-ethylene (%) | 1-chloro-1,2-difluoro-ethylene (%) | Unreacted 1,2-dichloro-1,2-difluoroethylene (B1335003) (%) |
| 1 | 3:1 | 300 | 53 | 27 | 4 |
| 2 | 2:1 | 300 | 42 | 29 | 16.4 |
| 3 | 3:1 | 300 | 48 | 30 | 8.4 |
| 4 | 2:1 | 350 | 20 | 25 | Not specified |
Data sourced from patent information and may represent weight or molar percentages.[2]
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation of 1,2-dichloro-difluoro-ethylene.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Caption: Relationship between precursors and products in the synthesis of this compound and its derivatives.
References
- 1. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 2. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
- 3. FR2583039A1 - Process for the preparation of 1,2-difluoroethylene and of 1-chloro-1,2-difluoroethylene - Google Patents [patents.google.com]
- 4. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]
- 5. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]
- 7. US7268262B2 - Method for recovering trans-1,2-dichloroethene - Google Patents [patents.google.com]
- 8. ethz.ch [ethz.ch]
Technical Support Center: Purification of 1,2-Dichloro-1,2-Difluoroethene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dichloro-1,2-difluoroethene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically produced this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis process, and isomers of the target compound. Depending on the synthetic route, which often involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane, potential impurities may include:
-
Starting materials: 1,1,2-trichloro-1,2,2-trifluoroethane
-
Solvents used in synthesis: For example, methanol (B129727) or ethanol.[1]
-
Isomers: The cis-(Z) and trans-(E) isomers of this compound are often produced as a mixture.
-
Over-reduction or incomplete reaction products.
Q2: What is the most effective laboratory-scale method for purifying this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale.[2] This technique separates compounds based on differences in their boiling points. Since the cis and trans isomers of halogenated alkenes have slightly different boiling points, fractional distillation can be used to separate them and remove other volatile impurities. One patent mentions the purification of this compound to 99% purity using this method.
Q3: How can I monitor the purity of this compound during and after purification?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of this compound.[3] It allows for the separation of the components in a mixture and their identification based on their mass spectra. This method can be used to identify and quantify the main product as well as any impurities present.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of cis and trans isomers.
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | - Increase the length of the fractionating column. A longer column provides more theoretical plates, enhancing separation. - Use a more efficient column packing material, such as structured packing or higher-efficiency random packing (e.g., Raschig rings, metal sponge). |
| Distillation Rate is Too Fast | - Reduce the heating rate of the distillation flask. A slower distillation rate allows for better vapor-liquid equilibrium to be established within the column. |
| Fluctuations in Heat Input | - Use a heating mantle with a magnetic stirrer for uniform heating. - Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient. |
| Incorrect Reflux Ratio | - If using a distillation head with adjustable reflux, increase the reflux ratio. A higher reflux ratio improves separation but increases the distillation time. |
Issue: Product is contaminated with solvent from the synthesis.
| Possible Cause | Troubleshooting Steps |
| Azeotrope Formation | - Some halogenated hydrocarbons can form azeotropes with solvents like methanol or ethanol, making separation by simple distillation difficult. - Consider using a different solvent for the synthesis if possible. - Azeotropic distillation with a suitable entrainer may be necessary in some cases. |
| Inefficient Initial Distillation | - Ensure the initial distillation to remove the bulk of the solvent is carried out effectively before the final fractional distillation for purification. |
Issue: Thermal decomposition of the product.
| Possible Cause | Troubleshooting Steps |
| High Distillation Temperature | - Halogenated alkenes can be susceptible to decomposition at high temperatures. - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound. |
| Presence of Catalytic Impurities | - Ensure all glassware is thoroughly cleaned to remove any acidic or basic residues that could catalyze decomposition. |
Purity Analysis by GC-MS
Issue: Poor peak separation or peak tailing.
| Possible Cause | Troubleshooting Steps |
| Inappropriate GC Column | - Use a column with a suitable stationary phase for separating halogenated hydrocarbons. A mid-polarity column is often a good starting point. |
| Incorrect Temperature Program | - Optimize the oven temperature program. A slower ramp rate or an isothermal period at a specific temperature may improve separation. |
| Injector or Detector Issues | - Ensure the injector and detector temperatures are appropriate for the analytes. - Check for and clean any contamination in the injector port liner. |
Experimental Protocols
Fractional Distillation of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present and the desired final purity.
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed with glass helices)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Begin heating the flask gently.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the condensation ring rises slowly.
-
Collecting Fractions:
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.
-
Collect the first fraction (forerun), which will contain the most volatile impurities.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction containing the desired product. The boiling points of the cis and trans isomers are expected to be different, allowing for their separation. For the related compound 1,2-difluoroethylene (B154328), the (E)-isomer has a boiling point of -53.1 °C and the (Z)-isomer has a boiling point of -26.0 °C, indicating that a significant difference in boiling points for the dichloro-difluoroethene isomers can be expected.
-
Collect separate fractions as the temperature changes, which may correspond to different isomers or impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity.
GC-MS Analysis of this compound
This is a starting point for developing a GC-MS method. Optimization will be required.
| Parameter | Recommended Setting |
| GC Column | DB-624 or similar mid-polarity capillary column |
| Injector Temperature | 200 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | - Initial temperature: 40 °C, hold for 2 minutes - Ramp: 10 °C/min to 200 °C - Hold at 200 °C for 2 minutes |
| MS Transfer Line Temp | 220 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-200 amu |
Visualizations
Experimental Workflow for Purification and Analysis
References
Technical Support Center: Synthesis of 1,2-dichloro-1,2-difluoroethene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-dichloro-1,2-difluoroethene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: zinc-mediated dehalogenation and catalytic hydrogenation.
Method 1: Zinc-Mediated Dehalogenation of 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685)
This method involves the reaction of 1,1,2,2-tetrachloro-1,2-difluoroethane with zinc powder in a suitable solvent, such as methanol (B129727) or isopropanol, to yield this compound.
Experimental Workflow:
Caption: Workflow for Zinc-Mediated Dehalogenation.
Troubleshooting Q&A:
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or does not initiate. | 1. Inactive zinc powder. 2. Presence of moisture in the reaction. 3. Low reaction temperature. | 1. Activate the zinc powder by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Ensure the reaction mixture reaches the optimal temperature range (75-80°C) before and during the addition of the starting material. |
| Yield is lower than expected. | 1. Incomplete reaction. 2. Agglomeration of zinc dust, reducing its surface area. 3. Loss of volatile product during the reaction or work-up. 4. Formation of side products. | 1. Increase the reaction time or the amount of zinc. Monitor the reaction by GC to ensure completion. 2. Ensure vigorous stirring or occasional shaking of the reaction flask to keep the zinc powder suspended.[1] 3. Use an efficient cooling system for the condenser and collection flask (e.g., a dry ice/acetone cold trap).[1][2] 4. Maintain the recommended reaction temperature to minimize side reactions. Purify the product by fractional distillation. |
| A solid mass forms in the reaction flask, hindering stirring. | Agglomeration of zinc powder and zinc salts produced during the reaction. | Use a mechanical stirrer for better agitation. If the problem persists, the reaction can be diluted with more solvent, although this may affect the reaction rate. |
| The final product is a mixture of cis and trans isomers. How can I isolate the desired isomer? | The reaction typically produces a mixture of (E)- and (Z)-isomers. | The isomers can be separated by fractional distillation due to their different boiling points.[3] Alternatively, advanced separation techniques like selective complexation with pillar[4]arenes have been reported for efficient separation.[5] |
Data Presentation: Zinc-Mediated Dehalogenation
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,1,2,2-Tetrachloro-1,2-difluoroethane | Zinc powder, HCl (for activation) | Isopropyl alcohol | 75 - 80 | 1 | 92 | [2] |
| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Powdered zinc, Zinc chloride | Methanol | 60 - 63 (initial), then 18-22 at column head | 1.75 - 2 | 89 - 95 | [1] |
Method 2: Catalytic Hydrogenation of this compound
This process is typically used for the synthesis of 1,2-difluoroethylene (B154328) and 1-chloro-1,2-difluoroethylene (B1596267), but by controlling the reaction conditions, the conversion of the starting material can be managed to optimize for the desired product.
Logical Relationship of Reaction Parameters:
Caption: Key Parameters Influencing Catalytic Hydrogenation.
Troubleshooting Q&A:
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting material. | 1. Catalyst poisoning. 2. Inefficient hydrogen delivery to the catalyst surface. 3. Reaction temperature is too low. | 1. Ensure the starting material and solvent are free from impurities that can poison the palladium catalyst (e.g., sulfur compounds). Use fresh, high-quality catalyst. 2. Ensure adequate stirring and a good quality hydrogen balloon or a proper hydrogenation setup to ensure good mixing of the gas, liquid, and solid phases. 3. Gradually increase the reaction temperature within the recommended range (300-400°C).[6] |
| Over-reduction of the product, leading to undesired byproducts. | 1. Reaction temperature is too high. 2. Hydrogen pressure is too high. 3. Prolonged reaction time. 4. High catalyst loading. | 1. Lower the reaction temperature.[6] 2. Reduce the hydrogen pressure.[6] 3. Monitor the reaction progress closely (e.g., by GC) and stop it once the desired conversion is reached. 4. Reduce the amount of catalyst used. |
| Inconsistent product distribution between batches. | Variations in reaction parameters such as temperature, pressure, and catalyst activity. | Carefully control all reaction parameters. Ensure the catalyst is from the same batch and is handled consistently to maintain its activity. |
| How can I minimize the formation of byproducts like CHF=CHF and saturated alkanes? | These are typically formed through further hydrogenation of the desired product. | Optimize the reaction conditions for selectivity. A lower temperature, lower hydrogen pressure, and shorter contact time will generally favor the formation of the partially hydrogenated product.[6] |
Data Presentation: Catalytic Hydrogenation Product Distribution
The following table summarizes the product distribution from the catalytic hydrogenation of 1,2-dichloro-1,2-difluoroethylene (B1335003) under different conditions.[6]
| Example | Temperature (°C) | H₂ / C₂Cl₂F₂ Molar Ratio | 1,2-difluoro-ethylene (CHF=CHF) (%) | 1-chloro-1,2-difluoro-ethylene (CHF=CClF) (%) | Unreacted 1,2-dichloro-1,2-difluoroethylene (%) | Byproducts (%) |
| 1 | 350 | 3:1 | 53 | 27 | 4 | 16 |
| 2 | 300 | 2:1 | 42 | 29 | 16.4 | 12.6 |
| 3 | 300 | 3:1 | 48 | 30 | 8.4 | 13.6 |
| 4 | 350 | 2:1 | 20 | 25 | Not specified | Not specified |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during the synthesis of this compound?
A1: Both the starting materials and the product are volatile and potentially toxic. All manipulations should be carried out in a well-ventilated fume hood.[7] Zinc dust is flammable and should be handled with care. The reactions can be exothermic, so proper temperature control is crucial to prevent a runaway reaction.[7]
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Q3: Are there any alternative methods for the synthesis of this compound?
A3: Yes, other methods include the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane (B1294774) using a base like sodium hydroxide (B78521) or potassium hydroxide.[1]
Q4: My synthesis resulted in a mixture of cis- and trans-isomers. Which one is more stable?
A4: The relative stability of the cis- and trans-isomers of 1,2-dihaloethylenes can depend on the specific halogens. For 1,2-difluoroethylene, the cis-isomer is thermodynamically favored due to the high electronegativity of fluorine.
Q5: What are the common impurities I might find in my crude product?
A5: Common impurities can include unreacted starting materials, residual solvent, and byproducts from side reactions. In the zinc-mediated dehalogenation, you might find traces of the solvent (e.g., methanol) and starting material in the product.[1] In catalytic hydrogenation, byproducts can include further hydrogenated products such as 1,2-difluoro-ethylene and saturated chloro-fluoro alkanes.[6]
Q6: How can I effectively remove these impurities?
A6: Fractional distillation is a common and effective method for purifying the final product and separating it from impurities and unreacted starting materials, as well as for separating the cis- and trans-isomers.[3] Washing the organic product with a dilute base solution can help remove acidic byproducts.[6]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,2-DICHLORO-1,2-DIFLUOROETHYLENE synthesis - chemicalbook [chemicalbook.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. FR2583039A1 - Process for the preparation of 1,2-difluoroethylene and of 1-chloro-1,2-difluoroethylene - Google Patents [patents.google.com]
- 5. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]
- 6. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Polymerization of 1,2-Dichloro-1,2-difluoroethene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,2-dichloro-1,2-difluoroethene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is the homopolymerization of this compound a common process?
The homopolymerization of this compound is not widely reported in the scientific literature. This monomer is primarily used in copolymerization reactions, most notably in the radical copolymerization with vinylidene fluoride (B91410) (VDF) to produce functional fluoropolymers.[1] These copolymers are valued for their applications in functional coatings, elastomers, and materials for the energy sector.[1]
Q2: What are the most likely side reactions to occur during the copolymerization of this compound?
Based on the chemical structure and reactivity of this compound, the most probable side reactions during radical copolymerization include:
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Dehalogenation: The carbon-chlorine bonds are susceptible to cleavage. This can be initiated by certain radical species or impurities in the reaction mixture, leading to the loss of chlorine atoms from the polymer backbone. Reductive dehalogenation is a known reaction for similar compounds, often promoted by reducing agents.
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Chain Transfer Reactions: The presence of C-Cl bonds can lead to chain transfer reactions, which can limit the molecular weight of the polymer and introduce different end-groups.
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Thermal Degradation: Fluoropolymers, while generally thermally stable, can decompose at elevated temperatures.[2][3] If the polymerization temperature is not carefully controlled, thermal degradation of the monomer or the resulting polymer can occur, leading to the release of toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.[4]
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Unwanted Elimination Reactions: Besides dehalogenation, other elimination reactions might be possible under certain conditions, potentially leading to the formation of unsaturated sites along the polymer chain.
Q3: What are the signs of thermal degradation during polymerization?
A key indicator of thermal degradation in fluoropolymer resins is a change in color, specifically darkening of the reaction mixture or the resulting polymer.[2] If you observe this, it is crucial to immediately lower the temperature of the reaction and, if possible, purge the reactor with an inert gas.
Troubleshooting Guides
Issue 1: Low Polymer Yield or Incomplete Conversion
| Possible Cause | Troubleshooting Step |
| Inhibitor in Monomer: | Commercial monomers often contain inhibitors to prevent premature polymerization. Ensure the inhibitor is removed according to the supplier's instructions before use. |
| Impure Monomers or Solvents: | Impurities can interfere with the polymerization process. Use high-purity monomers and solvents. Consider purifying them before the reaction. |
| Incorrect Initiator Concentration: | Too low an initiator concentration will result in a slow reaction rate. Conversely, too high a concentration can lead to premature termination. Optimize the initiator concentration based on literature or preliminary experiments. |
| Oxygen Inhibition: | Radical polymerizations are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are properly degassed. |
| Reaction Temperature Too Low: | The rate of polymerization is temperature-dependent. Ensure the reaction is conducted at the optimal temperature for the chosen initiator. |
Issue 2: Polymer has Low Molecular Weight
| Possible Cause | Troubleshooting Step |
| High Initiator Concentration: | An excess of initiator can lead to the formation of many short polymer chains. Reduce the initiator concentration. |
| Chain Transfer Reactions: | The solvent or impurities can act as chain transfer agents. Choose a solvent with a low chain transfer constant. This compound itself may act as a chain transfer agent due to the C-Cl bonds. Adjusting the monomer feed ratio in a copolymerization might mitigate this. |
| High Reaction Temperature: | Higher temperatures can increase the rate of chain transfer and termination reactions. Optimize the reaction temperature. |
Issue 3: Discolored or Dark Polymer
| Possible Cause | Troubleshooting Step |
| Thermal Degradation: | The polymerization temperature is too high. Lower the reaction temperature and ensure accurate temperature control.[2] |
| Oxidation: | Presence of oxygen in the reactor can lead to oxidative side reactions. Improve the degassing procedure and ensure a continuous inert atmosphere. |
| Impurities: | Impurities in the monomers or solvent can cause discoloration. Use high-purity reagents. |
Experimental Protocols
General Protocol for Radical Copolymerization of Vinylidene Fluoride (VDF) and this compound
This protocol is a general guideline and should be optimized for specific experimental setups and desired polymer characteristics.
Materials:
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Vinylidene fluoride (VDF), inhibitor-free
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This compound, inhibitor-free
-
Radical initiator (e.g., AIBN, benzoyl peroxide)
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Anhydrous and degassed solvent (e.g., acetonitrile, dimethyl carbonate)
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Reaction vessel (e.g., Schlenk flask, pressure reactor)
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Inert gas supply (Nitrogen or Argon)
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Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Monomer and Solvent Preparation: Remove any inhibitors from the monomers according to the supplier's instructions. Dry and degas the solvent by standard laboratory procedures (e.g., distillation over a drying agent followed by sparging with an inert gas).
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Reactor Setup: Assemble the reaction vessel, ensuring it is clean, dry, and equipped with a magnetic stir bar. Purge the vessel with an inert gas for at least 15-30 minutes.
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Charging the Reactor: Under a positive pressure of inert gas, add the desired amounts of this compound, the solvent, and the radical initiator to the reaction vessel.
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Introducing VDF: If using a Schlenk flask, introduce the gaseous VDF via a gas-tight syringe or by bubbling it through the reaction mixture. For a pressure reactor, evacuate the headspace and charge with the desired pressure of VDF.
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Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and stir vigorously. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., by GC or NMR).
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Termination and Isolation: After the desired reaction time or conversion is reached, cool the reaction mixture to room temperature. Quench the polymerization by exposing the mixture to air or by adding a radical scavenger (e.g., hydroquinone).
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Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane). Filter the polymer, wash it with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum until a constant weight is achieved.
Data Presentation
Table 1: Thermal Stability of Common Fluoropolymers
| Fluoropolymer | Typical Processing Temperature (°C) | Continuous Service Temperature (°C) |
| PTFE | 327 - 385 | 260 |
| FEP | 300 - 380 | 200 |
| PFA | 320 - 420 | 260 |
| ETFE | 240 - 300 | 150 |
| PVDF | 180 - 240 | 150 |
Data adapted from general fluoropolymer handling guides.[2][3]
Mandatory Visualizations
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Potential side reaction pathways in the polymerization.
References
handling and storage issues with 1,2-dichloro-1,2-difluoroethene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dichloro-1,2-difluoroethene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Lecture Bottle or Cylinder Leak
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Question: I suspect a leak from the this compound lecture bottle. What should I do?
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Answer: Immediately evacuate the area and ensure it is well-ventilated. If it is safe to do so, move the cylinder to a fume hood. Do not attempt to repair a damaged cylinder. Contact your institution's environmental health and safety (EHS) office for guidance on handling leaking cylinders.[1][2]
Issue 2: Pressure Fluctuations in the Reaction System
-
Question: The pressure in my reaction vessel containing this compound is unexpectedly increasing. What could be the cause and what is the immediate course of action?
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Answer: An unexpected pressure increase could be due to a runaway reaction or thermal decomposition, especially if heated.[1][3] Immediately cool the reaction vessel with an ice bath and ensure the area is well-ventilated. If the pressure continues to rise, evacuate the area and contact your EHS office. This compound may explode if heated under pressure.[3]
Issue 3: Inconsistent Reaction Outcome or Low Yield
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Question: My reaction with this compound is giving inconsistent results or a low yield. What are the potential causes?
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Answer: Several factors could contribute to this:
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Moisture Contamination: this compound can react with water or steam, which may produce fumes and affect your reaction.[3] Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Purity: The presence of impurities in this compound or other reagents can interfere with the desired reaction. Consider purifying the reagent by distillation if necessary.
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Inadequate Temperature Control: Many reactions involving this compound are temperature-sensitive. Ensure precise temperature control throughout the experiment.
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Improper Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.
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Issue 4: Discoloration of the Reagent
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Question: The this compound I received appears discolored. Is it still usable?
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Answer: Discoloration can be a sign of decomposition or the presence of impurities. It is recommended to purify the material, for example by distillation, before use. Handle with extreme caution, as decomposition products may be toxic or reactive.[3]
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: How should I properly store this compound?
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Answer: Store the container tightly closed in a dry, cool, and well-ventilated area.[1] Protect it from sunlight and do not expose it to temperatures exceeding 50°C.[1] It should be stored away from incompatible materials.
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Question: What materials are incompatible with this compound?
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Answer: It can react violently with strong reducing agents, such as active metals.[3] It is also incompatible with strong oxidizing agents.[3]
Safety and Personal Protective Equipment (PPE)
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Question: What are the primary hazards associated with this compound?
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Answer: It is fatal if inhaled and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] As a gas under pressure, it may explode if heated.[3]
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Question: What personal protective equipment (PPE) should I use when handling this compound?
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Answer: Always work in a well-ventilated area, preferably a fume hood.[1] Wear chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of potential exposure to high concentrations, a self-contained breathing apparatus may be necessary.[1]
Disposal
-
Question: How should I dispose of waste this compound and contaminated materials?
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Answer: Dispose of contents and containers in accordance with local, regional, and national regulations for hazardous waste.[1] Do not release it into the environment.[1]
Quantitative Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂Cl₂F₂ |
| Molecular Weight | 132.92 g/mol [3] |
| Boiling Point | 22.8 °C |
| Melting Point | -130.5 °C |
| Flash Point | -41.9 °C |
| Density | 1.503 g/cm³ |
Safety and Hazard Information
| Hazard Statement | GHS Classification |
| H280 | Contains gas under pressure; may explode if heated[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H330 | Fatal if inhaled[3] |
| H335 | May cause respiratory irritation[3] |
Experimental Protocols
General Protocol for Reductive Dehalogenation using this compound
This protocol is a general guideline and should be adapted based on the specific reaction and substrate.
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Apparatus Setup:
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Assemble a three-necked round-bottom flask with a magnetic stirrer, a condenser, and a gas inlet/outlet.
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Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
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The reaction should be conducted in a fume hood.
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Reagent Preparation:
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In the reaction flask, add the appropriate solvent and the reducing agent (e.g., zinc dust).
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If required, activate the reducing agent according to standard procedures.
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-
Reaction Execution:
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Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).
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Slowly bubble a measured amount of this compound gas through the stirred reaction mixture. The flow rate should be carefully controlled using a mass flow controller or a bubbler.
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Alternatively, if using a sealed system, a known pressure of the gaseous reagent can be introduced.
-
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Monitoring the Reaction:
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Monitor the reaction progress by appropriate analytical techniques, such as gas chromatography (GC) or thin-layer chromatography (TLC) of quenched aliquots.
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Work-up:
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Once the reaction is complete, quench the reaction mixture by the slow addition of a suitable quenching agent (e.g., water or a dilute acid), always maintaining a low temperature.
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Separate the organic layer, and wash it with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Remove the solvent under reduced pressure.
-
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Purification:
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Purify the crude product by an appropriate method, such as distillation or column chromatography.
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Visualizations
Caption: Experimental workflow for a reaction involving this compound.
Caption: Troubleshooting logic for a suspected cylinder leak.
References
Technical Support Center: 1,2-Dichloro-1,2-difluoroethene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1,2-dichloro-1,2-difluoroethene. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
I. Safety First: Handling and Storage
Proper handling and storage of this compound are crucial for laboratory safety. This section addresses key safety concerns.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a liquid that can cause illness upon inhalation.[1][2] When heated to high temperatures, it may decompose and release toxic fumes.[1][2] Contact with water or steam can also produce fumes that are hazardous if inhaled.[1][2] It is crucial to take immediate steps to prevent its spread into the environment, as it can penetrate soil and contaminate groundwater.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Store the container tightly closed in a dry, cool, and well-ventilated area.[3][4] It should be stored away from foodstuff containers and incompatible materials.[3][4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Always handle this compound in a well-ventilated area and wear suitable protective clothing, including gloves and tightly fitting safety goggles with side-shields.[3][4] If exposure limits are exceeded, a full-face respirator should be used.[3]
Q4: What should I do in case of accidental exposure?
A4:
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Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]
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Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[3][4]
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Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3][4]
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Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
II. Troubleshooting Cycloaddition Reactions
Cycloaddition reactions, particularly [2+2] and [4+2] (Diels-Alder) reactions, are common applications for halogenated alkenes. However, achieving high yields and the desired stereoselectivity can be challenging.
Q5: My [2+2] cycloaddition reaction with this compound is giving a low yield. What are the potential causes and solutions?
A5: Low yields in [2+2] cycloadditions can stem from several factors. The reaction is often stepwise and involves diradical intermediates.[5]
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction Conditions | Thermal [2+2] cycloadditions are often forbidden and require photochemical activation. | Ensure you are using an appropriate light source (e.g., UV lamp) if a photochemical reaction is intended. For thermal reactions, ensure the temperature is optimal, as high temperatures can favor the retro-cycloaddition. |
| Stereoelectronic Effects | Halogenated alkenes can have altered electronic properties affecting their reactivity. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. | Consider using a sensitizer (B1316253) in photochemical reactions to facilitate the formation of the triplet state. For thermal reactions, the choice of solvent can influence the stability of intermediates. |
| Side Reactions | Isomerization of the starting material or product, polymerization, or elimination reactions can compete with the desired cycloaddition. | Purify the this compound isomers before use. Run the reaction under an inert atmosphere to prevent radical-initiated polymerization. Lowering the reaction temperature may reduce side reactions.[1] |
| Impure Starting Materials | Impurities in the alkene or solvent can quench excited states or react with intermediates. | Use freshly distilled solvents and purified reagents. Ensure all glassware is thoroughly dried.[1] |
Troubleshooting Workflow for Low Yield in [2+2] Cycloaddition
Caption: A logical workflow for troubleshooting low yields in [2+2] cycloaddition reactions.
Q6: I am observing a mixture of stereoisomers in my Diels-Alder reaction. How can I improve the stereoselectivity?
A6: The stereoselectivity of a Diels-Alder reaction is governed by the "endo rule," which favors the formation of the endo product due to secondary orbital interactions. However, with substituted dienes and dienophiles, mixtures can arise.
| Factor | Influence on Stereoselectivity | Optimization Strategy |
| Temperature | The endo product is the kinetic product, favored at lower temperatures. At higher temperatures, the more thermodynamically stable exo product may be favored. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Lewis Acid Catalysis | Lewis acids can enhance the stereoselectivity by coordinating to the dienophile, increasing the energy difference between the endo and exo transition states. | Add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to the reaction mixture. Screen different Lewis acids and catalyst loadings. |
| Solvent | The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio. | Experiment with a range of solvents with varying polarities.[3][5] |
| Diene Conformation | The diene must adopt an s-cis conformation to react. Bulky substituents can hinder this conformation. | Choose a diene that readily adopts the s-cis conformation. For cyclic dienes, this is often fixed. |
III. Troubleshooting Polymerization Reactions
Free-radical polymerization is a common method for polymerizing vinyl monomers like this compound.
Q7: My free-radical polymerization of this compound is resulting in low molecular weight polymer or failing to initiate. What could be the problem?
A7: Several factors can inhibit or terminate free-radical polymerization.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inhibitors | Monomers are often shipped with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization. Oxygen is also a potent radical inhibitor. | Remove the inhibitor by passing the monomer through a column of alumina (B75360) or by distillation under reduced pressure. Thoroughly degas the monomer and solvent by freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar). |
| Initiator Issues | The initiator may be old, decomposed, or used at an incorrect temperature. The initiation rate must be appropriate for the desired polymerization kinetics. | Use a fresh, pure initiator. Ensure the reaction temperature is suitable for the chosen initiator's half-life. Adjust the initiator concentration. |
| Chain Transfer | Chain transfer agents (including solvent, monomer, or impurities) can terminate a growing polymer chain and initiate a new, shorter one, leading to low molecular weight. | Choose a solvent with a low chain transfer constant. Purify the monomer to remove any chain-transfer impurities. |
| High Temperature | High temperatures can increase the rate of termination and chain transfer reactions relative to propagation. | Optimize the reaction temperature to balance the rates of initiation, propagation, and termination. |
Free-Radical Polymerization Troubleshooting Pathway
Caption: A decision-making diagram for troubleshooting free-radical polymerization issues.
IV. Purification of (E) and (Z) Isomers
Q8: I have a mixture of (E)- and (Z)-1,2-dichloro-1,2-difluoroethene. How can I separate them?
A8: The separation of geometric isomers can be challenging due to their similar physical properties.
| Separation Technique | Principle | Considerations |
| Fractional Distillation | Separation based on differences in boiling points. | This method is effective if there is a significant difference in the boiling points of the (E) and (Z) isomers. Requires a high-efficiency distillation column. |
| Gas Chromatography (GC) | Separation based on differential partitioning between a mobile gas phase and a stationary liquid or solid phase. | Preparative GC can be used to separate small to moderate quantities of isomers. The choice of column (stationary phase) is critical for achieving good resolution. |
| Argentation Chromatography | This technique uses silica (B1680970) gel impregnated with silver nitrate. The silver ions interact differently with the π-systems of the isomers, leading to differential retention. | This is a powerful method for separating alkenes. The less sterically hindered isomer often interacts more strongly with the silver ions. |
V. Experimental Protocols and Data
General Protocol for a [4+2] Cycloaddition (Diels-Alder) Reaction
This protocol is a general guideline and should be adapted based on the specific diene and reaction scale.
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene (1.0 equivalent) and this compound (1.1 equivalents).
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Solvent: Add a suitable solvent (e.g., toluene, xylene) to dissolve the reactants. The concentration should be optimized, but a starting point of 0.5 M is common.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired cycloadduct.
General Protocol for Free-Radical Polymerization
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Monomer Purification: Pass the this compound through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, add the purified monomer and the desired amount of a radical initiator (e.g., AIBN, benzoyl peroxide, typically 0.1-1 mol%).
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Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
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Polymerization: Place the sealed flask in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
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Isolation: After the desired time, cool the reaction and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for a hypothetical reaction. Actual results will vary.
| Reaction Type | Diene/Monomer | Dienophile/Comonomer | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diels-Alder | Cyclopentadiene | (Z)-1,2-dichloro-1,2-difluoroethene | Toluene | 80 | 12 | 75 |
| Polymerization | This compound | - | Bulk | 70 | 24 | 60 |
Note: The provided protocols and data are general and illustrative. It is crucial to consult the primary literature for specific experimental conditions and to perform small-scale optimization experiments.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1,2-Dichloro-1,2-difluoroethene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2-dichloro-1,2-difluoroethene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used zinc-mediated dehalogenation of a tetrachlorodifluoroethane precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive zinc. 2. Insufficient heating to initiate the reaction. 3. Loss of volatile product during reaction or workup. 4. Incorrect stoichiometry of reactants. | 1. Activate zinc powder by washing with dilute HCl, followed by water, methanol (B129727), and ether, then drying under vacuum. 2. Ensure the reaction mixture reaches the optimal initiation temperature (e.g., 60-65 °C for methanol solvent) to start the exothermic reaction. 3. Use a cooled receiving flask (e.g., in an ice bath) and ensure all joints in the distillation apparatus are well-sealed. 4. Accurately weigh all reagents and ensure the correct molar ratios are used. |
| Reaction Fails to Initiate | 1. Low-quality or inactive zinc. 2. Insufficient catalyst (e.g., zinc chloride). 3. Reaction temperature is too low. | 1. Use freshly activated zinc dust. 2. Ensure a catalytic amount of zinc chloride is added to the reaction mixture. 3. Gently heat the zinc-solvent slurry to reflux before adding the substrate. |
| Reaction is Too Vigorous or Uncontrolled | 1. Addition of the substrate is too fast. 2. Insufficient cooling of the reaction vessel. 3. High concentration of the reactant. | 1. Add the substrate dropwise, maintaining a steady and controlled reflux rate. 2. Be prepared to remove the heating mantle and/or use an ice bath to moderate the reaction temperature. 3. Ensure the substrate is dissolved in an adequate amount of solvent before addition. |
| Presence of Starting Material in Product | 1. Incomplete reaction. 2. Insufficient reaction time. 3. Deactivation of the reducing agent. | 1. Ensure the reaction is heated for a sufficient duration after the addition of the substrate is complete. 2. Monitor the reaction by GC to confirm the consumption of the starting material. 3. Add a fresh portion of activated zinc if the reaction stalls. |
| Formation of Side Products (e.g., partially dehalogenated alkanes) | 1. Over-reduction of the desired product. 2. Presence of protic impurities (e.g., water) in the reaction mixture. | 1. Carefully control the reaction temperature and time to avoid further reduction of the alkene. 2. Use anhydrous solvents and dry glassware to minimize the presence of water. |
| Difficulty in Product Isolation | 1. The product is highly volatile. 2. Inefficient distillation setup. | 1. Ensure the receiving flask is adequately cooled (e.g., dry ice/acetone (B3395972) bath for very volatile products). 2. Use an efficient condenser and consider a short-path distillation apparatus for low-boiling point compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is the reductive dehalogenation of a suitable precursor, such as 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685), using activated zinc dust in a polar solvent like methanol or isopropanol.[1]
Q2: How can I activate the zinc dust for the reaction?
A2: Zinc dust can be activated by washing it with a dilute acid (e.g., 2 M HCl) to remove the passivating oxide layer, followed by rinsing with deionized water, methanol, and finally diethyl ether to facilitate drying. The activated zinc should be dried under vacuum and used promptly.
Q3: What is the role of zinc chloride in the reaction?
A3: Zinc chloride acts as a catalyst to facilitate the dehalogenation reaction.
Q4: The reaction is highly exothermic. How can I control it?
A4: To control the exothermic reaction, add the substrate solution dropwise from a dropping funnel. The rate of addition should be adjusted to maintain a steady reflux. If the reaction becomes too vigorous, the heating source should be removed, and an ice bath can be used to cool the reaction flask.[2]
Q5: How can I purify the final product?
A5: this compound is a volatile liquid and can be purified by fractional distillation.[3] Due to its low boiling point, it is crucial to use a cooled receiver to collect the distillate. The product may contain traces of the solvent (e.g., methanol), which can be removed by a subsequent distillation.[3]
Q6: How can I separate the cis and trans isomers of this compound?
A6: The separation of cis and trans isomers can be challenging due to their similar boiling points. Fractional distillation may be effective to some extent.[4] Advanced separation techniques, such as preparative gas chromatography or the use of adaptive crystalline materials that selectively adsorb one isomer, have been reported for similar non-fluorinated dichloroethene isomers and may be applicable.[1][5]
Q7: What are the expected byproducts of the zinc-mediated synthesis?
A7: Potential byproducts can include partially dehalogenated alkanes (e.g., CHClF-CHClF) and other over-reduced species.[6] The presence of these byproducts can be minimized by carefully controlling the reaction conditions.
Experimental Protocols
Synthesis of this compound via Zinc-Mediated Dehalogenation
This protocol is adapted from the synthesis of 1,1-dichloro-2,2-difluoroethylene (B1203012) and is expected to be effective for the synthesis of the 1,2-isomer from a suitable precursor like 1,1,2,2-tetrachloro-1,2-difluoroethane.[3][7]
Materials and Equipment:
-
1,1,2,2-Tetrachloro-1,2-difluoroethane
-
Activated zinc dust
-
Zinc chloride (anhydrous)
-
Anhydrous methanol
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500 mL three-necked round-bottom flask
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100 mL dropping funnel
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Thermometer
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Short fractionating column
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Condenser
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100 mL pre-weighed receiving flask
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Heating mantle
-
Magnetic stirrer and stir bar
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Ice-water bath
-
Dry ice-acetone bath (for condenser)
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Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the 500 mL three-necked flask with a magnetic stirrer, thermometer, and a dropping funnel. Connect the third neck to a short fractionating column, which is then connected to a condenser and the pre-weighed receiving flask. The receiving flask should be placed in an ice-water bath. Circulate a coolant (e.g., acetone cooled with dry ice) through the condenser.[3] Ensure all glassware is dry and the system is under an inert atmosphere.
-
Reagent Charging: In the reaction flask, place 150 mL of anhydrous methanol, 42.2 g of activated zinc dust, and 0.2 g of zinc chloride.[3]
-
Reaction Initiation: Begin stirring and heat the mixture to a gentle reflux (approximately 60-63 °C).[3]
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Substrate Addition: Prepare a solution of 122.4 g of 1,1,2,2-tetrachloro-1,2-difluoroethane in 50 mL of anhydrous methanol. Add 10-15 mL of this solution dropwise from the dropping funnel. An exothermic reaction should start, indicated by an increased reflux rate.[3]
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Reaction Control: Once the reaction starts, remove the heating mantle. Continue adding the substrate solution at a rate that maintains a steady reflux and keeps the temperature at the head of the fractionating column between 18-22 °C (this temperature may vary depending on the isomer being synthesized).[3] The reaction flask may need occasional shaking to prevent the zinc dust from clumping.[3] The addition should take approximately 45-60 minutes.[3]
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Reaction Completion and Distillation: After the addition is complete, the temperature in the flask will likely have dropped. Re-apply the heating mantle and continue to heat the mixture for another hour to complete the dehalogenation and distill the remaining product. The temperature in the flask will gradually rise.[3]
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Product Collection: The product, this compound, is collected in the cooled receiving flask. The expected yield is typically high (89-95% for the 1,1-isomer).[3]
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Purification: The collected product can be further purified by redistillation if necessary.[3]
Data Presentation
Table 1: Reaction Parameters for Zinc-Mediated Dehalogenation
| Parameter | Value | Reference(s) |
| Precursor | 1,1,2,2-Tetrachloro-1,2-difluoroethane (assumed) | [3] |
| Reducing Agent | Activated Zinc Dust | [3][7] |
| Catalyst | Zinc Chloride | [3][7] |
| Solvent | Anhydrous Methanol | [3][7] |
| Initial Reaction Temperature | 60-63 °C | [3] |
| Distillation Head Temperature | 18-22 °C (for 1,1-isomer) | [3] |
| Reaction Time | ~2 hours | [3] |
| Typical Yield | 89-95% (for 1,1-isomer) | [3] |
Table 2: Physical Properties of Dichlorodifluoroethene Isomers
| Property | cis-1,2-dichloro-1,2-difluoroethene | trans-1,2-dichloro-1,2-difluoroethene |
| Molecular Formula | C₂Cl₂F₂ | C₂Cl₂F₂ |
| Molecular Weight | 132.92 g/mol | 132.92 g/mol |
| CAS Number | 311-81-9 | 381-71-5 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting low product yield.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 5. Efficient Separation of cis- and trans-1,2-Dichloroethene Isomers by Adaptive Biphen[3]arene Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 1,2-Dichloro-1,2-Difluoroethene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 1,2-dichloro-1,2-difluoroethene. It includes troubleshooting guides for common experimental issues and a frequently asked questions (FAQs) section.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation.
Issue 1: Inconsistent or non-reproducible degradation rates.
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Question: Why are my degradation rate constants for this compound varying significantly between replicate experiments?
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Answer: Several factors can contribute to inconsistent degradation rates.
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Purity of the starting material: Impurities in the this compound sample can act as inhibitors or accelerators of the degradation process. Verify the purity of your starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
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Reaction conditions: Small variations in temperature, pH, light intensity (for photodegradation studies), or the concentration of reactants (e.g., hydroxyl radicals, reducing agents) can significantly impact reaction kinetics. Ensure precise control and monitoring of all experimental parameters.
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Sample handling and storage: this compound is a volatile organic compound. Improper sealing of reaction vessels can lead to loss of the compound, affecting concentration measurements and calculated degradation rates. Ensure airtight seals on all reaction and storage containers.
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Issue 2: Difficulty in identifying and quantifying degradation products.
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Question: I am observing the disappearance of this compound, but I am unable to detect the expected degradation products. What could be the reason?
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Answer: This is a common challenge in degradation studies.
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Low concentrations of intermediates: Degradation intermediates may be transient and exist at very low concentrations, making them difficult to detect. Employ sensitive analytical techniques such as GC-MS with selected ion monitoring (SIM) or high-performance liquid chromatography (HPLC) with a suitable detector.
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Formation of volatile or gaseous products: Some degradation pathways may lead to the formation of highly volatile or gaseous products (e.g., CO, CO2, ethene) that are not easily captured or detected in the liquid phase.[1] Consider using headspace analysis for GC to identify volatile products.
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Matrix effects: Components of your experimental matrix (e.g., soil, water, culture media) can interfere with the extraction and analysis of degradation products. Perform matrix spike and recovery experiments to assess and correct for these effects.
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Adsorption to experimental apparatus: Halogenated compounds can adsorb to surfaces. Ensure that all glassware and equipment are properly cleaned and, if necessary, silanized to minimize adsorption.
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Issue 3: Peak tailing or poor peak shape in chromatographic analysis.
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Question: My chromatograms for this compound and its potential degradation products show significant peak tailing. How can I improve the peak shape?
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Answer: Poor peak shape in GC or HPLC can be caused by several factors.
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Active sites in the analytical system: Active sites in the injector, column, or detector can interact with the analytes, causing peak tailing. Use deactivated liners and columns. For GC, trimming a small portion of the column's inlet can sometimes resolve the issue.
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Improper column selection: The choice of chromatographic column is critical. For halogenated hydrocarbons, a column with a non-polar or mid-polar stationary phase is often suitable.
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Incorrect analytical parameters: Optimize the injector temperature, oven temperature program (for GC), and mobile phase composition (for HPLC) to ensure proper volatilization and elution of the analytes.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound can proceed through several pathways, depending on the environmental conditions. The main pathways include:
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Reductive Dehalogenation: Under anaerobic conditions, this compound can undergo reductive dehalogenation, where chlorine atoms are sequentially replaced by hydrogen atoms. This can lead to the formation of chloro-difluoroethene, difluoroethene, and ultimately ethene.[2][3] This process is often mediated by strong reducing agents or specific microorganisms.
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Oxidative Degradation: In the presence of strong oxidizing agents, such as hydroxyl radicals (•OH), this compound can be oxidized. This is a key degradation pathway in the atmosphere (photochemical oxidation) and in advanced oxidation processes (AOPs) for water treatment.[4] The double bond is susceptible to attack, leading to the formation of various oxygenated products.
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Hydrolysis: While generally slow for chlorinated ethenes, hydrolysis can occur, particularly under specific pH and temperature conditions or in the presence of catalysts. This involves the reaction with water, potentially leading to the formation of halogenated acetic acids or other oxygenated compounds.[2]
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Photodegradation: Direct photolysis by sunlight is generally not a significant degradation pathway for chlorinated ethenes in the lower atmosphere. However, in the stratosphere, photolysis by shorter wavelength UV radiation can occur. Indirect photodegradation, initiated by reaction with photochemically generated species like hydroxyl radicals, is a more important atmospheric degradation process.[4]
Q2: What are the expected major intermediates and final products of this compound degradation?
A2: The intermediates and final products are pathway-dependent.
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Reductive Dehalogenation:
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Intermediates: Chloro-difluoroethene, difluoroethene.
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Final Products: Ethene, chloride ions.
-
-
Oxidative Degradation (e.g., with •OH):
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Intermediates: Halogenated epoxides, haloacetyl halides.
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Final Products: Carbon dioxide, water, chloride ions, and fluoride (B91410) ions.
-
-
Hydrolysis:
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Intermediates: Dichlorodifluoroethanol.
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Final Products: Dichloroacetic acid, hydrofluoric acid, hydrochloric acid.
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Q3: What analytical methods are most suitable for studying the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for identifying and quantifying volatile organic compounds like this compound and its degradation products.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing less volatile or more polar degradation products, such as halogenated acetic acids, that may form during oxidative or hydrolytic degradation.
-
Ion Chromatography (IC): IC is used to quantify the inorganic end products of degradation, such as chloride and fluoride ions.
Q4: Are there any known microbial degradation pathways for this compound?
A4: While specific studies on the microbial degradation of this compound are limited, information can be inferred from studies on similar compounds. For instance, various aerobic and anaerobic microorganisms have been shown to degrade 1,2-dichloroethane (B1671644).[1][4][6] It is plausible that certain microbial consortia, particularly those adapted to chlorinated solvent-contaminated sites, could degrade this compound, likely through reductive dehalogenation under anaerobic conditions.
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Degradation Pathway | Anaerobic Reductive Dehalogenation | Formation of chloro-difluoroethene and ethene. | Inferred from[2][3] |
| Aerobic Oxidation | Reaction with hydroxyl radicals. | Inferred from[4] | |
| Hydrolysis | Slow, yields halogenated acids. | Inferred from[2] | |
| Analytical Method | Identification & Quantification | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |
| Inorganic Products | Ion Chromatography (IC) for Cl⁻ and F⁻ | - | |
| Toxicity | Inhalation | Can lead to central nervous system changes and damage to liver and kidney functions. | [2] |
Experimental Protocols
Protocol 1: Analysis of this compound and its Volatile Degradation Products by GC-MS
-
Sample Preparation:
-
For aqueous samples, use a purge-and-trap or headspace sampling technique to extract the volatile compounds.
-
For soil or sediment samples, perform a methanol (B129727) extraction followed by dilution with water before purge-and-trap or headspace analysis.
-
-
GC Conditions:
-
Column: DB-624 or similar capillary column suitable for volatile organic compounds.
-
Injector Temperature: 200-250 °C.
-
Oven Program: Start at a low temperature (e.g., 35-40 °C) and ramp up to a final temperature of 200-250 °C to separate a wide range of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300 to cover the parent compound and potential degradation products.
-
Data Acquisition: For enhanced sensitivity and quantification of target analytes, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and its expected products.
-
Signaling Pathways and Experimental Workflows
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Degradation of 1,2-dichloroethane by microbial communities from river sediment at various redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
preventing unwanted isomerization of 1,2-dichloro-1,2-difluoroethene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted isomerization of 1,2-dichloro-1,2-difluoroethene. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Unwanted Isomerization
Q1: I suspect my sample of this compound has isomerized. How can I confirm this?
A1: Isomerization, the conversion between cis and trans forms, can be confirmed by analytical methods that differentiate between the isomers. Techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are effective. Compare the obtained spectrum or chromatogram with a reference standard of the pure desired isomer to identify the presence of the unwanted isomer.
Q2: My reaction yielded a mixture of cis and trans isomers, but I started with a pure isomer. What could have caused this?
A2: Unwanted isomerization during a reaction can be triggered by several factors:
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Heat: Elevated reaction temperatures can provide the activation energy for isomerization.
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Light: Exposure to UV or even ambient light can induce photochemical isomerization.
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Catalysts: Trace amounts of metals from reagents or reaction vessels can catalyze the process.
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Radical Initiators: The presence of radical species in the reaction mixture can promote isomerization.
-
Acidic or Basic Conditions: Strong acids or bases can facilitate isomerization.
Review your reaction setup and conditions to identify potential triggers.
Q3: I am observing isomerization during the work-up and purification of my product. What steps can I take to minimize this?
A3: Isomerization during downstream processing is common. To mitigate this:
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Maintain Low Temperatures: Keep all solutions and equipment cool during extraction, washing, and chromatography.
-
Protect from Light: Use amber glassware or wrap your apparatus in aluminum foil.
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Use Neutral Conditions: Ensure all aqueous solutions for washing are pH neutral. If acidic or basic conditions are necessary, minimize the exposure time and neutralize immediately.
-
Degas Solvents: Remove dissolved oxygen from solvents, as it can contribute to radical formation.
-
Passivation of Glassware: Acid-washing glassware can help remove trace metal catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound isomerization?
A1: The main drivers are thermal energy (heat), photochemical energy (light, especially UV), and the presence of catalysts, including trace metals and radical initiators.
Q2: How should I store my this compound to ensure its isomeric purity?
A2: To maintain isomeric purity during storage, it is crucial to:
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Store in a Cool, Dark Place: A refrigerator or a cold, dark cabinet is ideal.
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Use an Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent reactions with oxygen.
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Choose Appropriate Containers: Use amber glass vials with tight-fitting caps (B75204) to protect from light and moisture.
Q3: Are there any chemical additives that can prevent isomerization?
A3: Yes, the addition of stabilizers can inhibit isomerization. Radical scavengers are particularly effective. Common classes of stabilizers for halogenated alkenes include:
-
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).
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Amines: Though their compatibility with your specific reaction must be verified. A multi-component stabilizer system, potentially including an acid scavenger, a radical trap, a Lewis base, and a buffer, may offer enhanced protection, as has been suggested for similar compounds like trans-1,2-dichloroethylene.
Q4: Which isomer of this compound is more stable?
A4: For many 1,2-dihaloethenes, including 1,2-difluoroethene, the cis isomer is thermodynamically more stable than the trans isomer. This phenomenon is often referred to as the "cis effect".[1]
Data on Isomerization Factors
Disclaimer: Specific quantitative data for the isomerization of this compound is limited in the public domain. The following tables provide a qualitative summary based on general principles for halogenated alkenes and data for analogous compounds like 1,2-dichloroethene.
Table 1: Factors Promoting Unwanted Isomerization
| Factor | Description |
| Temperature | Elevated temperatures increase the rate of thermal isomerization. |
| Light Exposure | UV and, to a lesser extent, visible light can induce photochemical isomerization. |
| Catalysts | Trace metals (e.g., from spatulas or glassware) can lower the activation energy for isomerization. |
| Radical Initiators | Peroxides or other radical sources can initiate a chain reaction leading to isomerization. |
| pH | Strongly acidic or basic conditions can facilitate isomerization. |
Table 2: Preventative Measures and Stabilizers
| Preventative Measure | Description |
| Low Temperature | Storage and reactions at reduced temperatures significantly slow down isomerization rates. |
| Light Protection | Use of amber glassware or covering equipment with foil prevents photochemical reactions. |
| Inert Atmosphere | Displacing oxygen with nitrogen or argon minimizes radical formation. |
| Stabilizers | Addition of radical scavengers (e.g., hindered phenols) can inhibit isomerization pathways. |
| Properly Cleaned Glassware | Acid-washing glassware helps to remove catalytic metal residues. |
Experimental Protocols
Protocol 1: General Handling and Storage to Prevent Isomerization
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Receiving and Inspection: Upon receipt, inspect the container for a tight seal. If possible, verify the isomeric purity of a small aliquot using a suitable analytical method (e.g., GC).
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Storage:
-
Store the compound in an amber glass vial with a PTFE-lined cap.
-
Place the vial in a refrigerator at 2-8 °C.
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For long-term storage, consider flushing the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
-
Handling for Experiments:
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Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.
-
Conduct all manipulations in a well-ventilated fume hood, away from direct sunlight or strong laboratory light.
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Use clean, acid-washed glassware and inert spatulas (e.g., PTFE coated) to avoid introducing metal catalysts.
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If the experiment is sensitive to isomerization, consider performing it under an inert atmosphere and protecting the reaction vessel from light.
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Protocol 2: Addition of a Stabilizer (General Guidance)
Note: The choice and concentration of a stabilizer must be compatible with the intended chemical reaction. Always perform a small-scale test reaction to ensure the stabilizer does not interfere with the desired outcome.
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Selection of Stabilizer: A common choice for inhibiting radical-mediated processes is a hindered phenol (B47542) such as Butylated Hydroxytoluene (BHT).
-
Concentration: A typical starting concentration for a stabilizer is in the range of 100-500 ppm (parts per million).
-
Procedure:
-
Dissolve the desired amount of the stabilizer in the this compound or the reaction solvent.
-
Ensure the stabilizer is fully dissolved before proceeding with the reaction.
-
Proceed with the experiment following best practices for preventing isomerization as outlined in Protocol 1.
-
Visualizations
Caption: Factors leading to and methods for preventing the isomerization of this compound.
References
Technical Support Center: Catalyst Selection for 1,2-dichloro-1,2-difluoroethene Hydrogenation
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for the hydrogenation of 1,2-dichloro-1,2-difluoroethene.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of this compound hydrogenation?
The primary goal is the hydrogenolysis of one or both carbon-chlorine bonds to produce 1-chloro-1,2-difluoroethylene (B1596267) and 1,2-difluoroethylene (B154328).[1][2] This process is a more industrially viable and cost-effective alternative to methods that require large amounts of zinc.[1]
Q2: Which catalysts are most effective for this reaction?
Transition metals are the most effective catalysts. Palladium (Pd) is the preferred catalyst, though Platinum (Pt), Nickel-Copper (Ni-Cu), and Chromium-Copper (Cr-Cu) alloys can also be used.[1] Palladium-based catalysts are highly efficient for hydrodechlorination (HDC) reactions due to their ability to cleave C-Cl bonds, absorb hydrogen, and resist chloride poisoning.[3]
Q3: What are the typical reaction conditions?
The reaction is typically carried out at elevated temperatures and can be performed at atmospheric or superatmospheric pressures.[1] Key parameters are summarized in the table below.
Data Presentation: Reaction Parameters
| Parameter | Recommended Range | Preferred Range |
| Temperature | 200°C to 600°C | 300°C to 400°C[1][2] |
| Pressure | Atmospheric to 15 bars | Not specified |
| H₂/Substrate Molar Ratio | 0.5 to 10 | 3 to 5[1] |
| Catalyst Concentration | 0.1 to 5% by weight on an inert support | Not specified |
| Contact Time | Not specified | 10 to 20 seconds[1] |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of this compound:
This protocol is based on the process described in US Patent 5,118,888 A.[1]
-
Catalyst Preparation:
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Prepare a supported palladium catalyst (e.g., Pd on activated carbon, alumina, or another inert support) with a palladium concentration of 0.1 to 5% by weight.[1]
-
-
Reactor Setup:
-
The reaction can be conducted in a fixed-bed reactor.
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The reactants, this compound and hydrogen, are continuously fed into the heated catalytic bed.[1]
-
-
Reaction Execution:
-
Heat the catalytic bed to the desired temperature, preferably between 300°C and 400°C.[1][2]
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Introduce the gaseous reactants at a hydrogen to this compound molar ratio of 3 to 5.[1]
-
Maintain the reaction pressure between atmospheric and 15 bars.[1]
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Control the flow rates to achieve a contact time of 10 to 20 seconds.[1]
-
-
Product Collection:
-
The reaction gases exiting the reactor are condensed at a temperature below 0°C to collect the products, which will be a mixture of 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene.[1]
-
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of this compound.
Issue 1: Low or No Conversion
-
Question: My reaction shows low or no conversion of the starting material. What are the possible causes and solutions?
-
Answer:
-
Inactive Catalyst: The catalyst may be old or inactive.[4]
-
Solution: Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4]
-
-
Catalyst Poisoning: Impurities in the starting material or solvent, or byproducts of the reaction (like HCl), can poison the catalyst.[3][4] Sulfur compounds are known to severely deactivate palladium catalysts.[5]
-
Solution: Ensure the purity of your starting materials and solvents. The addition of a base can help scavenge HCl formed during the reaction.[3]
-
-
Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed effectively.
-
Inadequate Mixing: Poor mixing can lead to inefficient contact between the reactants, hydrogen, and the catalyst surface.
-
Solution: Ensure vigorous stirring to maximize the surface area of contact.[4]
-
-
Issue 2: Poor Selectivity
-
Question: The reaction is producing a wide range of byproducts instead of the desired 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene. How can I improve selectivity?
-
Answer:
-
Reaction Temperature: The reaction temperature significantly influences selectivity.
-
Hydrogen Concentration: The molar ratio of hydrogen to the substrate is a critical factor.
-
Solution: Adjust the H₂/substrate molar ratio. A lower ratio may favor the formation of the monochloro product, while a higher ratio will favor the fully hydrogenated product. The preferred range is 3 to 5.[1]
-
-
Catalyst Choice: Different catalysts exhibit different selectivities.
-
Solution: While palladium is preferred, experimenting with other transition metal catalysts like Pt, Ni-Cu, or Cr-Cu might yield different product distributions.[1]
-
-
Issue 3: Catalyst Deactivation over Time
-
Question: The catalyst activity decreases over subsequent runs. What is causing this and how can it be prevented or addressed?
-
Answer:
-
Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[8]
-
Solution: Regeneration of the catalyst through controlled oxidation to burn off the coke may be possible. The morphology of the carbon deposits can influence the ease of regeneration.[8]
-
-
Sintering: At high temperatures, the metal particles on the support can agglomerate, reducing the active surface area.[9]
-
Solution: Operate at the lower end of the effective temperature range.
-
-
Leaching: The active metal may leach from the support into the reaction mixture.
-
Solution: Ensure strong interaction between the metal and the support material.
-
-
Irreversible Poisoning: Strong adsorption of byproducts or impurities can permanently deactivate the catalyst.[3]
-
Solution: In this case, the catalyst may need to be replaced. Pre-treatment of the feed to remove potential poisons can extend catalyst life.
-
-
Visualizations
Caption: Workflow for catalyst selection and troubleshooting.
References
- 1. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
- 2. FR2583039A1 - Process for the preparation of 1,2-difluoroethylene and of 1-chloro-1,2-difluoroethylene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 1,2-Dichloro-1,2-Difluoroethene and Other Haloalkenes for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and toxicological profiles of selected haloalkenes, offering valuable insights for applications in chemical synthesis and drug development.
This guide provides a comprehensive comparison of 1,2-dichloro-1,2-difluoroethene with other common haloalkenes, including trichloroethylene, tetrachloroethylene, vinyl chloride, and 1,1-dichloroethene. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their work.
Physicochemical Properties
A summary of key physicochemical properties is presented in the table below, allowing for a direct comparison of these haloalkenes. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.
| Property | This compound | Trichloroethylene | Tetrachloroethylene | Vinyl Chloride | 1,1-Dichloroethene |
| Molecular Formula | C₂Cl₂F₂ | C₂HCl₃ | C₂Cl₄ | C₂H₃Cl | C₂H₂Cl₂ |
| Molar Mass ( g/mol ) | 132.92 | 131.39[1] | 165.83 | 62.50 | 96.94 |
| Boiling Point (°C) | 21-22[2] | 87[3] | 121[4] | -13.4[5] | 32[6] |
| Melting Point (°C) | -130.5[2][7] | -84.7[8] | -22[4] | -153.8[5] | -122[6] |
| Density (g/cm³) | 1.494[2][7] | 1.46[1] | 1.623[4] | 0.911 (at 25°C)[5] | 1.213[6] |
| Water Solubility | Insoluble | 1.280 g/L[1] | 0.150 g/L | 1.1 g/L | 2.5 g/L |
| Vapor Pressure | 821 mmHg at 25°C[9] | 69 mmHg at 25°C[8] | 13 mmHg at 20°C[4] | 3428 mmHg at 30°C[5] | 550 mmHg at 20°C[10] |
Reactivity Profiles
Haloalkenes exhibit a range of chemical reactivities, primarily centered around their carbon-carbon double bond and carbon-halogen bonds. Key reaction types include addition reactions, polymerization, and dehalogenation.
Addition Reactions
The double bond in haloalkenes is susceptible to electrophilic and radical addition reactions. The presence of halogen substituents influences the regioselectivity and stereoselectivity of these additions. For instance, the electron-withdrawing nature of halogens can decrease the nucleophilicity of the double bond compared to simple alkenes.
Polymerization
Many haloalkenes serve as monomers for the production of commercially important polymers. The polymerization process, typically a free-radical chain-growth reaction, is influenced by the nature of the halogen substituents.
Dehalogenation
The carbon-halogen bonds in haloalkenes can be cleaved through various dehalogenation methods, often employing reducing agents like zinc metal. This reaction is a useful synthetic tool for the formation of less halogenated or non-halogenated compounds.
Experimental Protocols
Detailed experimental protocols are essential for the safe and effective handling and application of these compounds.
Suspension Polymerization of Vinyl Chloride
This protocol outlines a common laboratory-scale method for the polymerization of vinyl chloride to produce polyvinyl chloride (PVC).
Materials:
-
Vinyl chloride monomer (VCM)
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol)
-
Initiator (e.g., azobisisobutyronitrile - AIBN)
-
Reactor equipped with a stirrer, temperature control, and pressure gauge
Procedure:
-
Reactor Setup: A jacketed glass or stainless steel reactor is assembled with a mechanical stirrer, a port for charging reactants, a nitrogen inlet, and a pressure relief valve. The reactor is connected to a temperature-controlled circulating bath.
-
Charging the Reactor: The reactor is charged with deionized water and the suspending agent. The mixture is stirred until the suspending agent is fully dissolved.
-
Purging: The reactor is purged with nitrogen to remove oxygen, which can inhibit the polymerization reaction.
-
Monomer and Initiator Addition: The vinyl chloride monomer, containing the dissolved initiator, is carefully charged into the reactor.
-
Polymerization: The reactor is sealed, and the temperature is raised to the desired level (typically 50-70 °C) to initiate polymerization. The pressure inside the reactor will increase as the VCM vaporizes. The reaction is allowed to proceed with constant stirring for a set period or until a desired conversion is reached.
-
Termination and Recovery: The reaction is terminated by cooling the reactor. Unreacted VCM is safely vented and recovered. The resulting PVC slurry is then filtered, washed with deionized water, and dried.
Zinc-Catalyzed Dehalogenation of a Polychlorinated Alkene
This protocol provides a general method for the dehalogenation of a polychlorinated alkene using zinc dust.
Materials:
-
Polychlorinated alkene
-
Zinc dust
-
Ethanol (B145695) (or other suitable solvent)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reactant Addition: The polychlorinated alkene and ethanol are added to the flask, followed by the gradual addition of zinc dust.
-
Reaction: The mixture is stirred and may be heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and filtered to remove the excess zinc and zinc salts. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by distillation, crystallization, or column chromatography, depending on its physical properties.
Reactivity and Applications Workflow
The following diagram illustrates a general workflow for evaluating the reactivity of a haloalkene and exploring its potential applications.
Toxicological and Environmental Impact
The toxicity and environmental impact of haloalkenes are significant considerations for their use. The following tables summarize available data on acute toxicity and environmental indicators.
Acute Toxicity Data (Rat)
| Compound | Oral LD₅₀ (mg/kg) | Inhalation LC₅₀ (ppm, 4h) |
| This compound | No data available | No data available |
| Trichloroethylene | 4920[11] | 12500[1] |
| Tetrachloroethylene | 2629[12] | 5200 (mouse)[12] |
| Vinyl Chloride | >4000[8][10] | 390,000 (rat, time not specified)[8][10] |
| 1,1-Dichloroethene | 200 | 6350[13] |
Environmental Impact
| Compound | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| This compound | Data not available | Data not available |
| Trichloroethylene | ~0.0004 | ~90 |
| Tetrachloroethylene | ~0.0005 | ~11 |
| Vinyl Chloride | Negligible | ~1 |
| 1,1-Dichloroethene | Negligible | ~1 |
Note: ODP and GWP values can vary depending on the source and calculation method. The values presented here are estimates.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates a simplified signaling pathway that could be influenced by a drug candidate derived from a haloalkene building block, and a typical experimental workflow for screening such a compound.
Conclusion
This guide provides a comparative overview of this compound and other selected haloalkenes, highlighting their key properties, reactivity, and safety considerations. The provided data and experimental protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Careful consideration of the specific properties and potential hazards of each compound is crucial for their safe and effective utilization in any application.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. gov.uk [gov.uk]
- 4. gov.uk [gov.uk]
- 5. louisville.edu [louisville.edu]
- 6. yuanlongchem.com [yuanlongchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. chemfax.com [chemfax.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. airgas.com [airgas.com]
Validating the Structure of 1,2-Dichloro-1,2-Difluoroethene Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural characterization of geometric isomers is paramount. This guide provides a comparative analysis of the (E) and (Z) isomers of 1,2-dichloro-1,2-difluoroethene, outlining key experimental data and methodologies for their structural validation.
The two geometric isomers of this compound, (Z)-1,2-dichloro-1,2-difluoroethene (cis) and (E)-1,2-dichloro-1,2-difluoroethene (trans), exhibit distinct physical and spectroscopic properties owing to their different spatial arrangements. Validating the structure of each isomer is crucial for its application in chemical synthesis and materials science.
Distinguishing Isomers: Key Physical and Spectroscopic Data
The primary methods for differentiating between the (E) and (Z) isomers of this compound rely on the analysis of their physical properties and spectroscopic data. Due to the symmetry of the trans isomer, a key distinguishing feature is the absence of a molecular dipole moment, in contrast to the cis isomer.
| Property | (Z)-1,2-dichloro-1,2-difluoroethene (cis) | (E)-1,2-dichloro-1,2-difluoroethene (trans) |
| CAS Number | 311-81-9[1] | 381-71-5[1] |
| Boiling Point | 21-22 °C | 22 °C |
| Melting Point | -119.6 °C[1] | -93.3 °C[1] |
| Density | ~1.495 g/mL | Not available |
| Dipole Moment | Non-zero | Zero (due to symmetry) |
Experimental Protocols for Structural Validation
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for distinguishing between the cis and trans isomers based on their different molecular symmetries.
-
(Z)-Isomer (cis): Belongs to the C₂ᵥ point group. Vibrational modes that are active in the IR spectrum are also generally active in the Raman spectrum.
-
(E)-Isomer (trans): Belongs to the C₂ₕ point group, which has a center of inversion. The rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.
A detailed experimental protocol would involve obtaining the gas-phase or liquid-phase IR and Raman spectra of a purified sample of each isomer. The comparison of the observed active modes would allow for an unambiguous assignment of the cis and trans configurations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organofluorine compounds.
-
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms will be different for the cis and trans isomers due to their distinct electronic environments. The magnitude of the coupling constant between the two fluorine atoms (²JFF) is also expected to differ significantly between the isomers.
-
¹³C NMR Spectroscopy: The chemical shift of the carbon atoms in the double bond will also be indicative of the isomeric form. Due to the symmetry of the trans isomer, only one signal would be expected in the proton-decoupled ¹³C NMR spectrum. The cis isomer, having two non-equivalent carbon environments relative to the substituents on the other carbon, may show two distinct signals or a single signal depending on the specific magnetic environment.
A standard experimental protocol would involve dissolving the purified isomer in a suitable deuterated solvent (e.g., CDCl₃) and acquiring the ¹⁹F and ¹³C NMR spectra. The chemical shifts and coupling constants would then be compared to established data for similar fluorinated ethenes to confirm the structure.
Logical Workflow for Isomer Validation
The following diagram illustrates the logical workflow for the validation of the structure of this compound isomers.
References
A Comparative Guide to 1,2-dichloro-1,2-difluoroethene and 1,1-dichloro-2,2-difluoroethene for Researchers and Drug Development Professionals
In the landscape of fluorinated organic compounds, dichlorodifluoroethene isomers are versatile building blocks with distinct properties and reactivities. This guide provides a comprehensive comparison of 1,2-dichloro-1,2-difluoroethene and 1,1-dichloro-2,2-difluoroethene, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties significantly influence their applications and handling procedures. 1,1-dichloro-2,2-difluoroethene is a low-boiling liquid, making it suitable for applications requiring high volatility, such as a refrigerant.[1][2] In contrast, this compound exists as cis and trans isomers, which can be separated by fractional distillation.[2]
Table 1: Physicochemical Properties of Dichlorodifluoroethene Isomers
| Property | This compound | 1,1-dichloro-2,2-difluoroethene |
| Systematic Name | (E)- and (Z)-1,2-dichloro-1,2-difluoroethene | 1,1-dichloro-2,2-difluoroethene |
| CAS Number | 598-88-9 (mixture), 381-71-5 (trans), 311-81-9 (cis)[2] | 79-35-6[2] |
| Molecular Formula | C₂Cl₂F₂ | C₂Cl₂F₂ |
| Molar Mass | 132.92 g/mol [2] | 132.92 g/mol [2] |
| Appearance | Colorless gas or liquid[2] | Colorless, volatile liquid[1] |
| Boiling Point | Not available for mixture; individual isomers have distinct boiling points. | 19 °C[2] |
| Melting Point | -93.3 °C (trans), -119.6 °C (cis)[2] | -116 °C |
| Density | Not available | 1.439 g/cm³ |
| Solubility | Sparingly soluble in water. | Insoluble in water; soluble in organic solvents.[3] |
Synthesis and Experimental Protocols
The synthetic routes to these isomers differ significantly, reflecting their structural differences.
Synthesis of 1,1-dichloro-2,2-difluoroethene
This isomer is commonly synthesized via the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc dust in methanol.[4]
Experimental Protocol: Synthesis of 1,1-dichloro-2,2-difluoroethene [4]
-
Apparatus: A 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a fractional distillation setup. The receiver flask should be cooled in an ice bath.
-
Reagents:
-
Methanol (150 mL)
-
Powdered zinc (42.2 g, 0.65 g-atom)
-
Zinc chloride (0.2 g)
-
1,1,1,2-tetrachloro-2,2-difluoroethane (122.4 g, 0.6 mol) dissolved in 50 mL of methanol.
-
-
Procedure:
-
Charge the flask with methanol, zinc powder, and zinc chloride.
-
Heat the mixture to 60–63 °C.
-
Add a small portion of the 1,1,1,2-tetrachloro-2,2-difluoroethane solution dropwise. The reaction is exothermic and should initiate reflux.
-
Remove the external heating and continue the addition of the tetrachlorodifluoroethane solution at a rate that maintains a distillation temperature of 18–22 °C at the column head.
-
After the addition is complete (approximately 45-60 minutes), heat the mixture to distill the remaining product. The temperature in the flask will gradually rise to 69–70 °C.
-
The collected product is 1,1-dichloro-2,2-difluoroethylene. The typical yield is 89–95%.
-
Caption: Synthesis of 1,1-dichloro-2,2-difluoroethene.
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from 1,1,2,2-tetrachloro-1,2-difluoroethane. This precursor is first reduced to 1,2-dichloro-1,2-difluoroethane (B3190508), which is then dehalogenated.[5]
Experimental Workflow: Synthesis of this compound
-
Reduction of 1,1,2,2-tetrachloro-1,2-difluoroethane: The starting material is reduced using a reducing agent such as lithium aluminum hydride or through photoreduction to yield 1,2-dichloro-1,2-difluoroethane.[5]
-
Dehalogenation of 1,2-dichloro-1,2-difluoroethane: The resulting 1,2-dichloro-1,2-difluoroethane is then treated with zinc or magnesium to produce a mixture of (E)- and (Z)-1,2-dichloro-1,2-difluoroethene.[5] The isomers can be separated by fractional distillation.[2]
Caption: Synthesis of this compound.
Chemical Reactivity: A Comparative Analysis
The difference in the placement of the halogen atoms on the double bond leads to distinct chemical reactivities, particularly in reactions involving nucleophiles and electrophiles.
Nucleophilic Attack
The reactivity of haloalkenes towards nucleophiles is influenced by the stability of the potential carbanionic intermediate.
-
1,1-dichloro-2,2-difluoroethene: The two fluorine atoms on one carbon and two chlorine atoms on the other create a highly polarized double bond. The carbon bearing the fluorine atoms is more electron-deficient and thus more susceptible to nucleophilic attack. The resulting carbanion would be stabilized by the adjacent chlorine atoms.
-
This compound: In this isomer, the electron-withdrawing effects of the halogens are distributed across the double bond. Nucleophilic attack is still possible, but the polarization of the double bond is less pronounced compared to the 1,1-isomer.
In general, the presence of fluorine atoms tends to make the double bond more susceptible to nucleophilic attack compared to chlorine atoms due to fluorine's higher electronegativity.
Electrophilic Addition
The reactivity in electrophilic addition reactions is governed by the stability of the resulting carbocation intermediate.
-
1,1-dichloro-2,2-difluoroethene: The addition of an electrophile to the carbon bearing the fluorine atoms would lead to a carbocation stabilized by the adjacent chlorine atoms through resonance.
-
This compound: Electrophilic attack on this isomer would result in a carbocation where the positive charge is on a carbon atom bonded to both a chlorine and a fluorine atom. The relative stabilizing or destabilizing effects of these halogens would influence the reaction rate.
Studies on the gas-phase reactions of dichloroethene isomers with various cations have shown that the isomeric structure has a strong influence on the reaction products, highlighting the differences in their reactivity.[6][7]
Spectroscopic Data
While detailed experimental spectra are not provided here, the expected spectroscopic features are summarized in Table 2. These are crucial for the identification and characterization of the isomers.
Table 2: Spectroscopic Data Overview
| Spectroscopic Technique | This compound | 1,1-dichloro-2,2-difluoroethene |
| ¹⁹F NMR | Two distinct signals for the cis and trans isomers are expected due to their different chemical environments. | A single signal is expected as both fluorine atoms are chemically equivalent. |
| ¹³C NMR | Two signals for the two non-equivalent carbons in the double bond. | Two signals for the two non-equivalent carbons in the double bond. |
| IR Spectroscopy | Characteristic C=C stretching frequency influenced by the halogen substituents. | Characteristic C=C stretching frequency, likely at a different wavenumber compared to the 1,2-isomer due to the asymmetry. |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 132 (with isotopic pattern for two chlorine atoms). Fragmentation pattern will be specific to the 1,2-substitution. | Molecular ion peak at m/z 132 (with isotopic pattern for two chlorine atoms). Fragmentation will differ from the 1,2-isomer, reflecting the geminal arrangement of the halogens. |
Applications
Both isomers serve as important intermediates in the synthesis of various fluorinated compounds.
-
1,1-dichloro-2,2-difluoroethene: It is used as a refrigerant (R-1112a) and as a monomer in the production of fluoropolymers.[1][4] It also serves as a key intermediate in the synthesis of the anesthetic methoxyflurane.[8]
-
This compound: This isomer is utilized as a solvent and as a precursor for the synthesis of other fluorinated molecules.[5] It has also been explored for use in refrigeration and as a fire extinguishing agent.[5]
Safety and Handling
Both isomers are hazardous and should be handled with appropriate safety precautions in a well-ventilated area.
-
1,1-dichloro-2,2-difluoroethene: It is considered toxic by inhalation and can cause irritation to the skin and mucous membranes.[1]
-
This compound: This compound may also be toxic upon inhalation.[9]
Conclusion
This compound and 1,1-dichloro-2,2-difluoroethene, while sharing the same molecular formula, exhibit distinct physical properties, synthetic routes, and chemical reactivities. The choice between these isomers for a specific application in research or drug development will depend on the desired properties of the target molecule and the specific reaction conditions. A thorough understanding of their individual characteristics, as outlined in this guide, is essential for their effective and safe utilization.
References
- 1. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 2. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Isomeric effects in the gas-phase reactions of dichloroethene, C2H2CL2, with a series of cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Dichlorodifluoroethene Isomers
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 1,1-dichloro-2,2-difluoroethene, and cis- and trans-1,2-dichloro-1,2-difluoroethene.
The three structural isomers of dichlorodifluoroethene (C₂Cl₂F₂), namely 1,1-dichloro-2,2-difluoroethene, cis-1,2-dichloro-1,2-difluoroethene, and trans-1,2-dichloro-1,2-difluoroethene, exhibit unique spectroscopic properties arising from their distinct molecular symmetries and electronic environments. Understanding these differences is crucial for their identification, characterization, and application in various fields, including materials science and as intermediates in chemical synthesis. This guide provides a comprehensive comparison of their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for the three isomers of dichlorodifluoroethene.
Table 1: Infrared (IR) and Raman Spectroscopy Data
| Isomer | Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1,1-Dichloro-2,2-difluoroethene | IR | 1745 | s | C=C stretch |
| 1255 | vs | C-F stretch | ||
| 1020 | vs | C-F stretch | ||
| 860 | s | C-Cl stretch | ||
| 630 | m | C-Cl stretch | ||
| Raman | 1742 | m | C=C stretch | |
| 610 | s | C-Cl stretch | ||
| 350 | vs | CF₂ wag | ||
| cis-1,2-Dichloro-1,2-difluoroethene | IR[1] | 1715 | vs | C=C stretch |
| 1199 | vs | C-F stretch (asym) | ||
| 926 | vs | C-Cl stretch (asym) | ||
| 864 | s | C-F stretch (sym) | ||
| 688 | s | C-Cl stretch (sym) | ||
| Raman[1] | 1714 | s | C=C stretch | |
| 688 | vs | C-Cl stretch (sym) | ||
| 480 | m | CFCl bend | ||
| 266 | s | CFCl rock | ||
| trans-1,2-Dichloro-1,2-difluoroethene | IR[1] | 1724 | vs | C=C stretch |
| 1214 | vs | C-F stretch (asym) | ||
| 892 | vs | C-Cl stretch (asym) | ||
| Raman[1] | 1707 | vs | C=C stretch | |
| 632 | m | C-Cl stretch (sym) | ||
| 425 | m | CF bend | ||
| 288 | m | CCl bend |
Intensity abbreviations: vs = very strong, s = strong, m = medium, w = weak
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | Technique | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1,1-Dichloro-2,2-difluoroethene | ¹³C NMR[2] | ~136 (t, J_CF ≈ 290) (CF₂) | |
| ~118 (t, J_CF ≈ 25) (CCl₂) | |||
| ¹⁹F NMR | Data not readily available in literature | ||
| cis-1,2-Dichloro-1,2-difluoroethene | ¹⁹F NMR[3] | Referenced to an external standard, specific shift value dependent on conditions | |
| ¹³C NMR | Data not readily available in literature | ||
| ¹H NMR | Not applicable (no protons) | ||
| trans-1,2-Dichloro-1,2-difluoroethene | ¹⁹F NMR | Data not readily available in literature | |
| ¹³C NMR | Data not readily available in literature | ||
| ¹H NMR | Not applicable (no protons) |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation used.
Infrared (IR) Spectroscopy
For Volatile Liquids:
-
Sample Preparation: A gas-phase spectrum is often preferred for volatile compounds to avoid solvent interference. A small amount of the liquid isomer is introduced into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty gas cell is first recorded. The sample is then introduced into the cell, and the sample spectrum is acquired. The final spectrum is obtained by ratioing the sample spectrum to the background spectrum.
-
Parameters:
-
Resolution: 1-2 cm⁻¹
-
Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000-400 cm⁻¹
-
Raman Spectroscopy
For Liquid Samples:
-
Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the liquid sample, and the scattered light is collected and analyzed by the spectrometer.
-
Parameters:
-
Laser Power: Adjusted to avoid sample degradation (typically a few milliwatts).
-
Integration Time: Varies from seconds to minutes depending on the sample's Raman scattering cross-section.
-
Spectral Range: Typically 100-3500 cm⁻¹ Raman shift.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Procedure for ¹³C and ¹⁹F NMR:
-
Sample Preparation: Approximately 5-10 mg of the dichlorodifluoroethene isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A reference standard (e.g., tetramethylsilane (B1202638) for ¹³C, CFCl₃ for ¹⁹F) may be added.
-
Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe.
-
Data Acquisition:
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the presence of fluorine, C-F coupling will be observed.
-
¹⁹F NMR: A standard one-pulse ¹⁹F NMR experiment is performed. Proton decoupling is not necessary as there are no protons in the molecules.
-
-
Parameters:
-
Temperature: 298 K
-
Relaxation Delay: 1-5 seconds, depending on the nucleus and desired quantitative accuracy.
-
Number of Scans: Varies depending on the concentration and nucleus being observed (¹³C generally requires more scans than ¹⁹F).
-
Visualization of Isomeric Structures and Spectroscopic Analysis
The logical relationship between the dichlorodifluoroethene isomers and their spectroscopic characterization methods is illustrated in the diagram below.
Caption: Workflow for the spectroscopic comparison of dichlorodifluoroethene isomers.
References
Performance of 1,2-dichloro-1,2-difluoroethene as a Refrigerant Alternative: A Comparative Guide
An In-depth Analysis of a Potential Low-Impact Refrigerant
The quest for environmentally benign refrigerants with favorable thermodynamic properties is a critical endeavor for researchers and scientists in the field of thermal management. This guide provides a comparative analysis of 1,2-dichloro-1,2-difluoroethene, also known as R-1112, as a potential alternative to commonly used refrigerants. Due to a lack of extensive experimental data on the performance of this compound as a refrigerant, this guide synthesizes available thermodynamic properties, safety data, and environmental impact information, while also presenting a standardized experimental protocol for its evaluation.
Comparative Data of Refrigerants
| Property | This compound (R-1112) | R-134a | R-1234yf |
| Molecular Formula | C₂Cl₂F₂ | C₂H₂F₄ | C₃H₂F₄ |
| Molar Mass ( g/mol ) | 132.92 | 102.03 | 114.04 |
| Boiling Point (°C) | cis: -1.9, trans: 2.8 | -26.3 | -29 |
| Ozone Depletion Potential (ODP) | Estimated to be low; contains chlorine | 0 | 0 |
| Global Warming Potential (GWP, 100-year) | Data not available | ~1430 | <1 |
| Flammability | Non-flammable | Non-flammable | Mildly flammable (A2L) |
| Toxicity | See Safety and Toxicity Profile below | Low | Low |
Note: The ODP of chlorine-containing compounds is a significant concern. While specific data for R-1112 is scarce, similar short-lived chlorinated compounds have demonstrated very low ODPs. For instance, trans-1,2-dichloroethylene (B151667) has a calculated ODP of 0.00024. However, any ODP is a disadvantage compared to zero-ODP alternatives. The GWP for R-1112 is not currently available in the literature, which is a critical data gap for its environmental assessment.
Experimental Protocol for Refrigerant Performance Evaluation
To ascertain the viability of this compound as a refrigerant, a standardized experimental procedure in a vapor compression refrigeration system is necessary.
Objective: To determine and compare the Coefficient of Performance (COP), refrigerating effect, and compressor power consumption of this compound against a baseline refrigerant (e.g., R-134a) under controlled operating conditions.
Apparatus:
-
A standard vapor compression refrigeration test rig equipped with:
-
A hermetic or semi-hermetic compressor compatible with the test refrigerants.
-
A condenser (air-cooled or water-cooled) with instrumentation to measure heat rejection.
-
An evaporator (air-cooled or water-cooled) with a known heat load.
-
A thermostatic or electronic expansion valve.
-
High and low-pressure gauges.
-
Thermocouples at key points in the refrigeration cycle (compressor inlet/outlet, condenser inlet/outlet, evaporator inlet/outlet).
-
A refrigerant mass flow meter.
-
A power meter to measure compressor energy consumption.
-
Data acquisition system.
-
Procedure:
-
System Preparation:
-
Thoroughly evacuate the refrigeration system to remove any air, moisture, and residual refrigerant.
-
Charge the system with the precise amount of the baseline refrigerant (e.g., R-134a) as specified by the manufacturer.
-
-
Baseline Testing:
-
Set the desired operating conditions (evaporator and condenser temperatures/pressures).
-
Start the compressor and allow the system to reach a steady state.
-
Record all temperature, pressure, mass flow rate, and power consumption data for a sufficient duration.
-
-
Refrigerant Changeover:
-
Safely recover the baseline refrigerant from the system.
-
Evacuate the system again to the required vacuum level.
-
Charge the system with the same mass of this compound.
-
-
Performance Testing of R-1112:
-
Repeat the tests under the identical operating conditions as the baseline refrigerant.
-
Record all relevant data.
-
-
Data Analysis:
-
Calculate the refrigerating effect, compressor work, and COP for both refrigerants using the collected data and thermodynamic properties.
-
Compare the performance parameters to evaluate the suitability of this compound as a refrigerant alternative.
-
Mandatory Visualization
Caption: Experimental workflow for comparing refrigerant performance.
Safety and Toxicity Profile of this compound
This compound is a halogenated hydrocarbon and requires careful handling. The following is a summary of its known hazards:
-
Inhalation: May cause respiratory irritation.[1] High concentrations can lead to central nervous system depression, dizziness, and drowsiness.[1]
-
Skin Contact: Causes skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Flammability: It is considered non-flammable.
-
Reactivity: It is generally stable but may react with certain active metals.
-
Environmental Hazards: Specific data on persistence and bioaccumulation is limited. However, as a chlorinated compound, its potential impact on the ozone layer is a primary concern.
Handling Precautions:
-
Work in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Avoid direct contact with the liquid or vapor.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
Based on the available data, this compound (R-1112) presents a mixed profile as a potential refrigerant alternative. Its non-flammability is an advantage over some newer, low-GWP refrigerants. However, the presence of chlorine atoms raises significant concerns regarding its Ozone Depletion Potential, a critical factor in the selection of modern refrigerants. Furthermore, the lack of comprehensive experimental data on its Coefficient of Performance and a definitive Global Warming Potential value makes a thorough assessment of its environmental impact and energy efficiency impossible at this time. Further research, following the outlined experimental protocol, is essential to determine if this compound can be a viable and environmentally responsible refrigerant for future applications. Until such data is available, its use as a widespread refrigerant alternative remains speculative.
References
A Comparative Guide to the Theoretical and Experimental Properties of 1,2-dichloro-1,2-difluoroethene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the theoretical and experimental properties of the geometric isomers of 1,2-dichloro-1,2-difluoroethene: (Z)-1,2-dichloro-1,2-difluoroethene (cis) and (E)-1,2-dichloro-1,2-difluoroethene (trans). This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive overview of the physical and spectroscopic characteristics of these compounds, supported by experimental data and theoretical insights.
Introduction
This compound (C₂Cl₂F₂) is a halogenated alkene that exists as two geometric isomers, cis (Z) and trans (E). The arrangement of the halogen atoms around the carbon-carbon double bond significantly influences the molecule's polarity, and consequently its physical and spectroscopic properties. These compounds are of interest in various chemical applications, including as intermediates in organic synthesis. Understanding the differences between these isomers is crucial for their effective use and for predicting their behavior in chemical processes.
Physical Properties: A Tale of Two Isomers
The physical properties of the (Z) and (E) isomers of this compound show distinct differences, primarily due to the significant variation in their molecular polarity.
Experimental Data
The experimentally determined physical properties of the two isomers are summarized in the table below.
| Property | (Z)-1,2-dichloro-1,2-difluoroethene (cis) | (E)-1,2-dichloro-1,2-difluoroethene (trans) |
| Boiling Point | 21 °C[1] | 22 °C[2] |
| Melting Point | -119.6 °C[3] | -93.3 °C[3] |
| Density | 1.495 g/mL[1] | 1.494 g/mL[2] |
Theoretical vs. Experimental Dipole Moment
The most striking difference between the two isomers lies in their dipole moments. The near-symmetrical structure of the (E)-isomer results in a cancellation of bond dipoles, leading to a nonpolar molecule. In contrast, the (Z)-isomer possesses a significant net dipole moment.
| Isomer | Experimental Dipole Moment (D) | Theoretical Dipole Moment (D) |
| (Z)-1,2-dichloro-1,2-difluoroethene (cis) | 2.42 D (for cis-1,2-difluoroethene) | Not explicitly found in searches |
| (E)-1,2-dichloro-1,2-difluoroethene (trans) | ~ 0 D | 0 D (due to symmetry) |
Note: The experimental dipole moment for the closely related cis-1,2-difluoroethene is provided as a reference for the polarity of the cis configuration.
Spectroscopic Properties: Vibrational Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a powerful tool for distinguishing between the isomers of this compound. The different symmetries of the cis (C₂ᵥ) and trans (C₂ₕ) isomers lead to distinct IR spectra.
Experimental vs. Theoretical Vibrational Frequencies
The following tables compare the experimental and calculated fundamental vibrational frequencies for both isomers.
(Z)-1,2-dichloro-1,2-difluoroethene (cis)
| Symmetry | Experimental Frequency (cm⁻¹)[4] | Calculated Frequency (cm⁻¹)[4] | Description[4] |
| A₁ | 1709 | C=C stretch | |
| A₁ | 1168 | Perturbed | |
| A₁ | 565 | ||
| A₁ | 327 | ||
| A₁ | 169 | ||
| A₂ | 351 | Solid phase | |
| A₂ | 150 | Estimate | |
| B₁ | 533 | Questionable, B₁ and B₂ switched | |
| B₂ | 1209 | B₁ and B₂ switched | |
| B₂ | 958 | B₁ and B₂ switched, perturbed | |
| B₂ | 431 | B₁ and B₂ switched | |
| B₂ | 415 | B₁ and B₂ switched |
(E)-1,2-dichloro-1,2-difluoroethene (trans)
| Symmetry | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Description |
| Ag | 1707 | ||
| Ag | 1186 | ||
| Ag | 632 | ||
| Ag | 425 | ||
| Ag | 288 | ||
| Au | 333 | ||
| Au | 140 | ||
| Bg | 529 | ||
| Bu | 1190 | ||
| Bu | 892 | ||
| Bu | 426 | ||
| Bu | 175 |
Experimental Protocols
Boiling Point Determination
The boiling points of the this compound isomers are typically determined by distillation. A small sample of the purified liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, at a given atmospheric pressure, is the boiling point of the substance. For accurate measurements, the thermometer bulb must be positioned correctly in the distillation head, just below the side arm leading to the condenser, to ensure it is bathed in the vapor of the distilling liquid.
Dipole Moment Measurement
The dipole moment of a molecule can be experimentally determined by measuring the dielectric constant of a dilute solution of the substance in a nonpolar solvent. The capacitance of a cell filled with the pure solvent is measured, and then the capacitance is measured with solutions of varying concentrations of the substance of interest. The change in capacitance is related to the dielectric constant of the solution, which in turn depends on the dipole moment of the solute.
Infrared Spectroscopy
Gas-phase infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A sample of the gaseous compound is introduced into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or NaCl). An infrared beam is passed through the sample, and the absorbance of radiation at different wavenumbers is measured. The resulting spectrum provides a fingerprint of the molecule's vibrational modes.
Theoretical and Experimental Evaluation Workflow
The relationship between theoretical prediction and experimental validation in determining the properties of chemical compounds is a cyclical process of refinement.
Caption: Workflow for comparing theoretical and experimental properties.
Conclusion
The comparison of theoretical and experimental data for (Z)- and (E)-1,2-dichloro-1,2-difluoroethene highlights the critical role of molecular geometry in determining chemical properties. The pronounced difference in polarity between the two isomers is a key factor influencing their physical properties and is clearly observable in their distinct vibrational spectra. This guide serves as a foundational reference for researchers, providing both the established experimental values and an understanding of the theoretical underpinnings of these properties.
References
Navigating the Synthesis and Purity of 1,2-dichloro-1,2-difluoroethene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of synthetic routes to 1,2-dichloro-1,2-difluoroethene, a key building block in the synthesis of various fluorinated compounds. We delve into the purity profiles of the final product obtained from different methods, offer a detailed protocol for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS), and compare its performance with a common alternative, 1,1-dichloro-2,2-difluoroethene.
Synthesis Strategies: A Tale of Two Methods
The two primary methods for synthesizing this compound are zinc-mediated dehalogenation and catalytic hydrogenation. Each route presents distinct advantages and disadvantages in terms of yield, reaction conditions, and, most critically, the purity of the final product.
1. Zinc-Mediated Dehalogenation: This classic method involves the reduction of a perchlorofluoroalkane, such as 1,1,2,2-tetrachloro-1,2-difluoroethane, using zinc dust in a suitable solvent like isopropanol.[1] While often providing good yields, this method can introduce impurities related to the starting materials and the zinc metal itself.
2. Catalytic Hydrogenation: A more modern approach involves the catalytic hydrogenation of 1,2-dichloro-difluoro-ethylene.[2][3][4] This method offers the potential for a cleaner reaction profile, avoiding the use of stoichiometric metal reductants. The choice of catalyst, typically a transition metal like palladium, and reaction conditions such as temperature and pressure are crucial in determining the product's purity and the ratio of cis and trans isomers.[2][3][4]
Purity Assessment: A Comparative Analysis
The purity of synthesized this compound is critically dependent on the chosen synthetic route. The primary impurities often encountered include unreacted starting materials, byproducts from side reactions, and residual solvent.
| Synthesis Method | Typical Purity (%) | Common Impurities | Notes |
| Zinc-Mediated Dehalogenation | 90-95% | Unreacted starting materials, organozinc byproducts, residual solvent (e.g., isopropanol) | Purity can be improved with careful purification, but trace metal contamination can be a concern. |
| Catalytic Hydrogenation | >98% | Partially hydrogenated byproducts, starting material | Generally produces a cleaner product with fewer metallic impurities. Catalyst selection is key to minimizing byproducts. |
Alternative Compound: 1,1-dichloro-2,2-difluoroethene
A common alternative to this compound is its isomer, 1,1-dichloro-2,2-difluoroethene. This compound is also a valuable intermediate in the synthesis of anesthetics and fluorochemicals.[5][6]
| Feature | This compound | 1,1-dichloro-2,2-difluoroethene |
| Synthesis | Zinc-mediated dehalogenation, Catalytic hydrogenation | Zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane[7] |
| Isomerism | Exists as cis and trans isomers[8] | Single isomer |
| Applications | Intermediate for fluoropolymers and fine chemicals | Intermediate for the anesthetic methoxyflurane (B143068) and other fluorochemicals[5][6] |
| Purity Concerns | Isomeric purity, residual metals from zinc reduction | Residual starting materials and solvent[7] |
Experimental Protocols
Synthesis of 1,1-dichloro-2,2-difluoroethylene (B1203012) via Zinc Dehalogenation
This protocol is adapted from a standard organic synthesis procedure.[7]
Materials:
-
Zinc powder
-
Three-necked round-bottomed flask
-
Separatory funnel
-
Thermometer
-
Fractionating column
-
Condenser
-
Receiving flask
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a separatory funnel, thermometer, and a short fractionating column connected to a condenser and a cooled receiving flask, charge 150 mL of methanol and 42.2 g of powdered zinc.
-
Heat the mixture to 60–63 °C.
-
Add a solution of 122.4 g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol dropwise from the separatory funnel.
-
Maintain the reaction temperature and collect the distilled 1,1-dichloro-2,2-difluoroethylene in the cooled receiving flask.
-
The product can be further purified by fractional distillation. The expected yield is 89–95%.[7]
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile halogenated hydrocarbons (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or hexane. A concentration of approximately 10 µg/mL is recommended.[9]
-
Ensure the sample is free of particulate matter by filtering if necessary.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 35-200.
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers of this compound based on their retention times and mass spectra.
-
Identify any impurity peaks by comparing their mass spectra to a library of known compounds.
-
Quantify the purity by calculating the area percentage of the main product peaks relative to the total area of all peaks in the chromatogram.
Logical Workflow and Signaling Pathway Diagrams
To visualize the experimental workflow for assessing the purity of synthesized this compound, the following diagrams are provided.
Caption: Experimental workflow for synthesis and purity assessment.
Caption: Logical flow of GC-MS purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
- 3. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 4. FR2583039A1 - Process for the preparation of 1,2-difluoroethylene and of 1-chloro-1,2-difluoroethylene - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 1,1-DICHLORO-2,2-DIFLUOROETHYLENE | 79-35-6 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 9. uoguelph.ca [uoguelph.ca]
Comparative Toxicity of Halogenated Ethylenes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of four key halogenated ethylenes: Tetrachloroethylene (PCE), Trichloroethylene (B50587) (TCE), Dichloroethylene (DCE), and Vinyl Chloride (VC). The information is intended to assist researchers in understanding the relative risks and mechanisms of toxicity associated with these compounds. All quantitative data is summarized for easy comparison, and detailed experimental methodologies for key toxicity endpoints are provided.
Quantitative Toxicity Data
The following table summarizes the acute toxicity and carcinogenic potential of the four halogenated ethylenes.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Oral LD50 (Rat) | Inhalation LC50 (Rat, 4h) | Carcinogenicity Classification (IARC) |
| Tetrachloroethylene (PCE) | C2Cl4 | 165.83 | 2400-4500 mg/kg bw[1] | 2445-5163 ppm[2] | Group 2A: Probably carcinogenic to humans |
| Trichloroethylene (TCE) | C2HCl3 | 131.39 | 4920 mg/kg bw[3] | 12500 ppm[4][5] | Group 1: Carcinogenic to humans |
| Dichloroethylene (DCE) | C2H2Cl2 | 96.94 | cis: ~1500 mg/kg bw, trans: 1275-7902 mg/kg bw[6] | cis: 12100 ppm, trans: 12300 ppm[7] | Group 2B (for 1,1-DCE): Possibly carcinogenic to humans |
| Vinyl Chloride (VC) | C2H3Cl | 62.50 | Data not available | ~117,000 ppm (Mouse, 30 min) | Group 1: Carcinogenic to humans[1] |
Note: LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values can vary depending on the specific study parameters. The data presented here are representative values from cited studies.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the toxicity assessment of these compounds.
Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 423)
This protocol outlines the general procedure for determining the acute oral toxicity (LD50) of a substance, such as tetrachloroethylene, in rats.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld overnight before dosing.
-
Dose Administration: The test substance is typically administered by oral gavage using a suitable vehicle (e.g., corn oil). A single dose is administered to each animal. The volume administered is kept constant by varying the concentration of the test substance.
-
Procedure: A stepwise procedure is used where the outcome of dosing one animal determines the dose for the next. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the mortality data using statistical methods.
Acute Inhalation Toxicity (LC50) Determination in Rats (Based on OECD Guideline 403)
This protocol describes the general methodology for assessing the acute inhalation toxicity (LC50) of a volatile compound like trichloroethylene.
-
Test Animals: Young adult rats of a single strain are used.
-
Exposure Apparatus: The animals are exposed in a whole-body or nose-only inhalation chamber that allows for the generation of a stable, measurable concentration of the test substance in the air.
-
Concentration and Exposure: A range of concentrations of the test substance is used to generate a concentration-response curve. The animals are typically exposed for a fixed duration, commonly 4 hours.
-
Observations: Animals are monitored for clinical signs of toxicity during and after exposure for a period of 14 days. Body weights are recorded, and mortality is noted.
-
Pathology: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.
-
Data Analysis: The LC50 value and its confidence limits are calculated from the concentration-mortality data using appropriate statistical methods.
Carcinogenicity Bioassay in Rodents
This protocol provides a general overview of a long-term study to assess the carcinogenic potential of a substance like vinyl chloride.
-
Test Animals: Typically, rats and mice of both sexes are used. The study begins with young, healthy animals.
-
Route of Administration: The test substance is administered via a route relevant to human exposure, such as inhalation, oral gavage, or in drinking water.
-
Dose Levels: At least two dose levels (a high dose and a low dose) and a control group are used. The high dose is typically chosen to produce some minimal toxicity without significantly shortening the lifespan of the animals.
-
Duration: The study duration is typically the majority of the animals' lifespan (e.g., 18-24 months for mice, 24-30 months for rats).
-
Observations: Animals are observed daily for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all surviving animals are euthanized. A comprehensive gross necropsy is performed on all animals, and a wide range of tissues are collected, preserved, and examined microscopically for evidence of neoplasia and other pathological changes.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using statistical methods to determine if there is a significant increase in tumor formation.
Metabolic Pathways and Mechanisms of Toxicity
The toxicity of halogenated ethylenes is largely dependent on their metabolism, which can lead to the formation of reactive intermediates that damage cellular macromolecules. The primary metabolic pathways involve cytochrome P450 (CYP) oxidation and glutathione (B108866) (GSH) conjugation.
Tetrachloroethylene (PCE) and Trichloroethylene (TCE) Metabolism
PCE and TCE are metabolized through both CYP-dependent oxidation and glutathione conjugation.[8][9] The oxidative pathway, primarily mediated by CYP2E1, is the major route of metabolism for both compounds.[10] For TCE, this leads to the formation of chloral (B1216628) hydrate, which is further metabolized to trichloroacetic acid (TCA) and trichloroethanol (TCOH).[8][11] For PCE, the primary oxidative metabolite is trichloroacetyl chloride, which hydrolyzes to TCA.[12] The glutathione conjugation pathway is a minor but important pathway, particularly for TCE- and PCE-induced nephrotoxicity.[8][9] This pathway leads to the formation of S-(dichlorovinyl)glutathione (DCVG) from TCE and S-(trichlorovinyl)glutathione (TCVG) from PCE, which can be further metabolized to reactive and nephrotoxic species.[9][11]
Caption: Metabolic pathways of Tetrachloroethylene (PCE) and Trichloroethylene (TCE).
Dichloroethylene (DCE) and Vinyl Chloride (VC) Metabolism
The metabolism of DCE isomers and VC also proceeds via CYP-mediated oxidation. For VC, oxidation by CYP2E1 forms the highly reactive epoxide intermediate, chloroethylene oxide, which can spontaneously rearrange to chloroacetaldehyde (B151913).[13] Both of these intermediates are electrophilic and can bind to cellular macromolecules, leading to mutagenicity and carcinogenicity.[14] Chloroethylene oxide and chloroacetaldehyde can be detoxified through conjugation with glutathione. The metabolism of DCE isomers also involves the formation of reactive epoxide intermediates, which contribute to their toxicity.
Caption: Metabolic pathways of Dichloroethylene (DCE) and Vinyl Chloride (VC).
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram illustrates a general workflow for conducting an in vivo toxicity study of a halogenated ethylene.
Caption: General workflow for an in vivo toxicity assessment of halogenated ethylenes.
References
- 1. VINYL CHLORIDE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. louisville.edu [louisville.edu]
- 4. Developmental toxicity of inhaled trans-1,2-dichloroethylene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Evidence of chloroethylene oxide being the reactive metabolite of vinyl chloride towards DNA: comparative studies with 2,2'-dichlorodiethylether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenicity of chloroethylene oxide, an ultimate reactive metabolite of vinyl chloride, and bis(chloromethyl)ether after subcutaneous administration and in initiation-promotion experiments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. ww2.arb.ca.gov [ww2.arb.ca.gov]
A Comparative Guide to Differentiating Cis and Trans Isomers of 1,2-Dichloro-1,2-Difluoroethene
For Researchers, Scientists, and Drug Development Professionals
The geometric isomers of 1,2-dichloro-1,2-difluoroethene, cis-(Z) and trans-(E), exhibit distinct physical and spectroscopic properties owing to their different spatial arrangements. A thorough understanding of these differences is crucial for their identification, separation, and application in various research and industrial settings, including as intermediates in chemical synthesis. This guide provides a comprehensive comparison of the two isomers, supported by experimental data and detailed analytical protocols.
Core Physicochemical Properties
The differentiation between the cis and trans isomers of this compound can be readily achieved by comparing their fundamental physical properties. The cis isomer, with both chlorine atoms on the same side of the double bond, possesses a net molecular dipole moment, leading to stronger intermolecular dipole-dipole interactions. This results in a higher boiling point compared to the trans isomer, where the individual bond dipoles cancel each other out due to symmetry, resulting in a zero or near-zero molecular dipole moment.[1][2][3][4][5][6][7][8] Conversely, the more symmetrical structure of the trans isomer allows for more efficient packing in the solid state, leading to a higher melting point.[9]
| Property | cis-1,2-Dichloro-1,2-difluoroethene | trans-1,2-Dichloro-1,2-difluoroethene |
| Synonyms | (Z)-1,2-dichloro-1,2-difluoroethene | (E)-1,2-dichloro-1,2-difluoroethene |
| CAS Number | 311-81-9[9] | 381-71-5[9] |
| Molecular Weight | 132.92 g/mol | 132.92 g/mol |
| Boiling Point | 21 °C[10][11] | 22 °C[12][13] |
| Melting Point | -119.6 °C[9] | -93.3 °C[9] |
| Dipole Moment | Non-zero | ~ 0 D[1][2][3][4][5][6][7][8] |
Spectroscopic Differentiation
Spectroscopic techniques provide definitive methods for distinguishing between the cis and trans isomers based on their unique molecular symmetries. The cis isomer belongs to the C₂ᵥ point group, while the trans isomer belongs to the C₂ₕ point group. This difference in symmetry governs the selection rules for vibrational spectroscopy (Infrared and Raman) and results in distinct nuclear magnetic resonance spectra.
Vibrational Spectroscopy (IR and Raman)
The differing symmetries of the two isomers lead to distinct selection rules for their vibrational modes. For the centrosymmetric trans isomer (C₂ₕ), the rule of mutual exclusion applies, meaning that vibrational modes that are Raman active are infrared inactive, and vice versa. In contrast, for the cis isomer (C₂ᵥ), many vibrational modes are both IR and Raman active.
Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | cis-1,2-Dichloro-1,2-difluoroethene (Predicted) | trans-1,2-Dichloro-1,2-difluoroethene[14] |
| C=C Stretch | ~1700 (IR, Raman active) | 1707 (Raman active, IR inactive) |
| CF Stretch (sym) | ~1190 (IR, Raman active) | 1186 (Raman active, IR inactive) |
| CF Stretch (asym) | ~1170 (IR, Raman active) | 1214, 1167 (IR active, Raman inactive) |
| CCl Stretch (sym) | ~630 (IR, Raman active) | 632 (Raman active, IR inactive) |
| CCl Stretch (asym) | ~890 (IR, Raman active) | 892 (IR active, Raman inactive) |
Note: Predicted frequencies for the cis isomer are based on computational models and trends observed in similar molecules, as a complete experimental dataset was not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹⁹F and ¹³C NMR spectroscopy can be used to distinguish the isomers. Due to the symmetry of the trans isomer, the two fluorine atoms are chemically equivalent, as are the two carbon atoms. In the cis isomer, the two fluorine atoms and the two carbon atoms are also chemically equivalent. However, the chemical shifts will differ between the two isomers due to the different electronic environments.
Predicted NMR Chemical Shifts (ppm)
| Nucleus | cis-1,2-Dichloro-1,2-difluoroethene | trans-1,2-Dichloro-1,2-difluoroethene |
| ¹⁹F | Single resonance | Single resonance (different shift from cis) |
| ¹³C | Single resonance | Single resonance (different shift from cis) |
Note: While ¹⁹F NMR spectra for the cis-isomer are referenced in the literature, specific chemical shift values were not retrieved in the search.[15] No experimental ¹³C NMR data was found for either isomer.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques used to differentiate between the isomers.
Gas-Phase Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the gaseous sample to identify IR-active vibrational modes.
Methodology:
-
Sample Preparation: As these compounds are gases at standard temperature and pressure, the sample can be introduced directly into a gas cell. The gas cell should have windows transparent to IR radiation (e.g., KBr or NaCl).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Background Spectrum: A background spectrum of the evacuated gas cell or the cell filled with a non-absorbing gas (e.g., nitrogen) is recorded to account for any atmospheric or instrumental interferences.
-
Sample Spectrum: The gas cell is filled with the sample to an appropriate pressure.
-
Data Acquisition: The infrared spectrum of the sample is recorded by passing an IR beam through the cell.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of the liquid sample to identify Raman-active vibrational modes.
Methodology:
-
Sample Preparation: The liquid sample is placed in a glass capillary tube or a cuvette.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 90° or 180° angle. An appropriate number of scans and acquisition time are set to achieve a good signal-to-noise ratio.
-
Data Processing: The recorded spectrum is processed to remove any background fluorescence and cosmic rays. The peak positions and intensities are then analyzed.
¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹⁹F and ¹³C NMR spectra to determine the chemical shifts of the fluorine and carbon nuclei.
Methodology:
-
Sample Preparation: The liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as trifluoromethylbenzene for ¹⁹F NMR or tetramethylsilane (B1202638) (TMS) for ¹³C NMR, may be added.
-
Instrumentation: A high-field NMR spectrometer is used. The spectrometer is tuned to the appropriate frequency for ¹⁹F or ¹³C detection.
-
Data Acquisition: A standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for distinguishing between the cis and trans isomers of this compound.
Caption: Workflow for the identification of cis and trans isomers.
This comprehensive guide provides the necessary data and methodologies to reliably distinguish between the cis and trans isomers of this compound, facilitating their accurate use in research and development.
References
- 1. sarthaks.com [sarthaks.com]
- 2. The dipole moment of trans 1 2-dichloroethane is less than the cis – isomer. Explain. [doubtnut.com]
- 3. quora.com [quora.com]
- 4. Two isomers of 1,2-dichloroethene are known. One has a dipole mom... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Which has greater dipole moment: cis-1,2-dichloroethylene or 1,1-dichloroethylene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 10. cis-1,2-dichloro-1,2-difluoroethene [stenutz.eu]
- 11. (Z)-1,2-dichloro-1,2-difluoroethene [stenutz.eu]
- 12. trans-1,2-dichloro-1,2-difluoroethene [stenutz.eu]
- 13. (E)-1,2-dichloro-1,2-difluoroethene [stenutz.eu]
- 14. trans-1,2-Dichloro-1,2-difluoroethylene [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal of 1,2-Dichloro-1,2-difluoroethene: A Guide for Laboratory Professionals
An essential guide to the safe handling, storage, and disposal of 1,2-dichloro-1,2-difluoroethene, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a halogenated hydrocarbon that requires careful handling due to its hazardous properties. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety hazards associated with this compound. This substance is classified as hazardous and can cause skin and eye irritation, as well as respiratory irritation.[1] In some cases, it may be fatal if inhaled.[2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-impermeable gloves[3]
-
Tightly fitting safety goggles with side-shields[3]
-
A full-face respirator if exposure limits are exceeded or if irritation is experienced[3]
-
Fire/flame resistant and impervious clothing[3]
Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid the inhalation of vapors.[2][3]
Spill and Leak Procedures
In the event of a spill or leak, immediate action is necessary to contain the substance and prevent environmental contamination.
For small spills:
-
Increase ventilation to the area.
-
Use a dry chemical absorbent to contain the spill.
-
Sweep or shovel the absorbent material into an appropriate, labeled container for disposal.[1]
For large spills:
-
Isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids.[4]
-
Use a pump or vacuum with explosion-proof equipment to collect the liquid, followed by a dry chemical absorbent for the remainder.[1]
-
Dike runoff from fire control for later disposal.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information for this compound.
| Parameter | Value/Classification | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH336: May cause drowsiness or dizziness | [1] |
| Primary Hazard Class | Halogenated Organic Waste | [5] |
| Incompatible Materials | Alkali metals, finely divided metals (Al, Mg, Zn), strong bases, strong oxidizing agents | [1] |
| Spill Isolation Distance (Liquids) | At least 50 meters (150 feet) in all directions | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be handled as a hazardous waste.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
This substance is classified as a halogenated organic waste.[5] Do not mix it with non-halogenated organic waste, acids, bases, or other incompatible materials.[5][6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
2. Labeling and Documentation:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Maintain a log of the accumulated waste, noting the quantity and date of addition.
3. Arrange for Professional Disposal:
-
Dispose of the contents and container at a designated hazardous or special waste collection point.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all local, regional, national, and international regulations for the transportation and disposal of hazardous materials.[1]
4. Container Decontamination:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for 1,2-Dichloro-1,2-difluoroethene
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,2-Dichloro-1,2-difluoroethene, ensuring both personal safety and operational integrity.
Handling this compound in the laboratory requires stringent adherence to safety protocols to mitigate risks of exposure. This volatile halogenated hydrocarbon can cause skin, eye, and respiratory irritation, with the potential for more severe health effects upon significant exposure. This guide provides essential information on the selection and use of appropriate Personal Protective Equipment (PPE), alongside procedural steps for its use and disposal, to ensure a secure laboratory environment.
Recommended Personal Protective Equipment
A thorough risk assessment is paramount in determining the necessary level of personal protection when working with this compound. The following table summarizes the recommended PPE based on available safety data and guidelines for handling halogenated hydrocarbons.
| PPE Category | Recommendation |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses are the minimum requirement. For tasks with a splash hazard, chemical splash goggles or a face shield worn over safety glasses are necessary.[1] |
| Skin Protection | A standard laboratory coat should be worn. For work with flammable materials, a flame-resistant lab coat is recommended. Full-length pants and closed-toe shoes are mandatory. |
| Hand Protection | Due to the ability of halogenated solvents to penetrate standard disposable gloves, selecting gloves with documented resistance is critical. Based on data for the structurally similar trans-1,2-dichloroethylene, Viton/Butyl and laminate (PE/EVAL) gloves show good resistance. Double gloving may be appropriate for extended operations. |
| Respiratory Protection | For operations that may generate vapors, a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[2] In situations with potential for high concentrations or in poorly ventilated areas, a supplied-air respirator may be necessary. |
Glove Selection: Quantitative Data
The selection of appropriate gloves is critical. The following table presents breakthrough time data for various glove materials when exposed to trans-1,2-dichloroethylene, a closely related chemical. This data should be used as a primary guide for glove selection when handling this compound, pending specific testing for the latter.
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) |
| Best Viton II (Viton/Butyl) | 12 | 11 |
| Nitrile | 15 | 11 |
| Laminate (PE/EVAL) | Not Specified | > 480 |
Data sourced from a study on trans-1,2-dichloroethylene.
Operational Plan: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check to ensure a tight fit.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs of the lab coat are tucked inside. If double-gloving, don the second pair over the first.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body and turning them inside out. If only one pair is worn, remove them.
-
Gown/Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.
-
Eye and Face Protection: Remove from the back of the head to avoid touching the front surface.
-
Respirator: Remove without touching the front of the cartridge or mask.
-
Inner Gloves (if used): Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE
All PPE contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Immediately place all contaminated PPE in a designated, clearly labeled, and leak-proof hazardous waste container.[3][4][5][6][7] Do not mix with general waste.
-
Containment: The hazardous waste container should be kept closed when not in use.
-
Labeling: Ensure the container is labeled with "Hazardous Waste" and the specific chemical contaminant.[4][5][6][7]
-
Storage: Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[6]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. osha.gov [osha.gov]
- 2. oshacode.com [oshacode.com]
- 3. officeclearancehavering.co.uk [officeclearancehavering.co.uk]
- 4. flatclearanceuxbridge.co.uk [flatclearanceuxbridge.co.uk]
- 5. houseclearancewelwyn.co.uk [houseclearancewelwyn.co.uk]
- 6. hazmatschool.com [hazmatschool.com]
- 7. officeclearancehanwell.co.uk [officeclearancehanwell.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
